Tetramethylammonium iodide
Description
Structure
3D Structure of Parent
Properties
IUPAC Name |
tetramethylazanium;iodide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H12N.HI/c1-5(2,3)4;/h1-4H3;1H/q+1;/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RXMRGBVLCSYIBO-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[N+](C)(C)C.[I-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H12IN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
51-92-3 (Parent) | |
| Record name | Tetramethylammonium iodide | |
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DSSTOX Substance ID |
DTXSID60883235 | |
| Record name | Methanaminium, N,N,N-trimethyl-, iodide (1:1) | |
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Molecular Weight |
201.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Light yellow solid; [Merck Index] White odorless powder; Hygroscopic; [Alfa Aesar MSDS] | |
| Record name | Tetramethylammonium iodide | |
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CAS No. |
75-58-1 | |
| Record name | Tetramethylammonium iodide | |
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| Record name | Tetramethylammonium iodide | |
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| Record name | Tetramethylammonium iodide | |
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| Record name | Methanaminium, N,N,N-trimethyl-, iodide (1:1) | |
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| Record name | Tetramethylammonium iodide | |
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| Record name | TETRAMETHYLAMMONIUM IODIDE | |
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Foundational & Exploratory
tetramethylammonium iodide synthesis protocol
An In-depth Technical Guide to the Synthesis of Tetramethylammonium (B1211777) Iodide for Researchers, Scientists, and Drug Development Professionals.
This guide provides a comprehensive overview of the synthesis of tetramethylammonium iodide ((CH₃)₄NI), a quaternary ammonium (B1175870) salt with applications in various scientific and industrial fields, including as a phase-transfer catalyst and an electrolyte.[1] The primary and most common method for its preparation is the Menschutkin reaction, a bimolecular nucleophilic substitution (Sₙ2) reaction.
Core Synthesis: The Menschutkin Reaction
The synthesis of this compound is achieved through the reaction of trimethylamine (B31210) ((CH₃)₃N) with methyl iodide (CH₃I). This reaction is a classic example of the Menschutkin reaction, which involves the alkylation of a tertiary amine with an alkyl halide to form a quaternary ammonium salt.
The reaction proceeds via a bimolecular nucleophilic substitution (Sₙ2) mechanism. The lone pair of electrons on the nitrogen atom of trimethylamine acts as a nucleophile, attacking the electrophilic carbon atom of methyl iodide. This leads to the formation of a new carbon-nitrogen bond and the simultaneous cleavage of the carbon-iodine bond, with the iodide ion acting as the leaving group.
Reaction Parameters and Conditions
The Menschutkin reaction is typically carried out in a polar aprotic solvent, as these solvents can solvate the resulting ions, stabilizing the product. Common solvents include acetone (B3395972), alcohols, and other polar organic solvents. The reaction temperature can influence the rate of reaction, with gentle heating often employed to increase the reaction speed.
Table 1: Physical and Chemical Properties of Reactants and Product
| Compound | Formula | Molar Mass ( g/mol ) | Melting Point (°C) | Boiling Point (°C) |
| Trimethylamine | (CH₃)₃N | 59.11 | -117.2 | 2.9 |
| Methyl Iodide | CH₃I | 141.94 | -66.5 | 42.4 |
| This compound | (CH₃)₄NI | 201.05 | >300 (decomposes)[2] | N/A |
Experimental Protocol: Synthesis of this compound
This section details a representative experimental protocol for the synthesis of this compound.
Materials and Equipment
-
Trimethylamine ((CH₃)₃N)
-
Methyl iodide (CH₃I)
-
Anhydrous acetone
-
Diethyl ether (for washing)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Heating mantle or oil bath
-
Büchner funnel and flask
-
Vacuum source
-
Schlenk line or nitrogen/argon inlet (optional, for anhydrous conditions)
Procedure
-
Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve trimethylamine in anhydrous acetone. The concentration is typically in the range of 0.1 to 1.0 M. If using anhydrous conditions, the flask should be flushed with an inert gas.
-
Addition of Methyl Iodide: To the stirred solution of trimethylamine, slowly add a stoichiometric equivalent or a slight excess of methyl iodide. The reaction is often exothermic, so the addition should be controlled to maintain a steady reaction temperature.
-
Reaction: Stir the reaction mixture at room temperature or with gentle heating (e.g., 30-40°C) for several hours. The progress of the reaction can be monitored by the precipitation of the white solid product, this compound, which is sparingly soluble in acetone.
-
Isolation of the Product: Once the reaction is complete (as indicated by the cessation of further precipitation or by techniques like TLC if applicable), cool the mixture to room temperature and then in an ice bath to maximize precipitation.
-
Filtration and Washing: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the collected solid with cold diethyl ether to remove any unreacted starting materials and solvent residues.
-
Drying: Dry the purified this compound under vacuum to remove any residual solvent. The final product should be a white, crystalline solid.[2]
Table 2: Representative Reaction Parameters
| Parameter | Value |
| Solvent | Anhydrous Acetone |
| Reactant 1 | Trimethylamine |
| Reactant 2 | Methyl Iodide |
| Molar Ratio (Amine:Iodide) | 1:1 to 1:1.1 |
| Temperature | Room Temperature to 40°C |
| Reaction Time | 2 - 24 hours |
| Product Isolation | Precipitation and Filtration |
| Purification | Washing with Diethyl Ether |
Purification by Crystallization
For higher purity, the synthesized this compound can be further purified by crystallization.
Crystallization Protocol
-
Dissolve the crude this compound in a minimal amount of a suitable hot solvent. A mixture of ethanol (B145695) and water or acetone and methanol (B129727) can be effective.
-
Once fully dissolved, allow the solution to cool slowly to room temperature.
-
As the solution cools, crystals of this compound will form.
-
To maximize crystal yield, the flask can be placed in an ice bath after it has reached room temperature.
-
Collect the crystals by vacuum filtration and wash them with a small amount of the cold crystallization solvent.
-
Dry the crystals under vacuum.
Safety and Handling
-
Trimethylamine: Is a flammable and corrosive gas or liquid with a strong fishy odor. It should be handled in a well-ventilated fume hood.
-
Methyl Iodide: Is a toxic and volatile liquid. It is a suspected carcinogen and should be handled with extreme care in a fume hood, using appropriate personal protective equipment (PPE), including gloves and safety goggles.
-
This compound: May cause skin, eye, and respiratory irritation. Prolonged exposure to iodides may cause iodism.
-
Always consult the Safety Data Sheet (SDS) for each chemical before use.[1]
Visualizations
Caption: The Sₙ2 mechanism of the Menschutkin reaction for this compound synthesis.
Caption: A general experimental workflow for the synthesis of this compound.
References
Purifying Tetramethylammonium Iodide: A Technical Guide for Researchers
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals on the Purification of Tetramethylammonium (B1211777) Iodide from Common Impurities.
This guide provides a comprehensive overview of the purification of tetramethylammonium iodide (TMAI), a crucial quaternary ammonium (B1175870) salt utilized in various scientific and pharmaceutical applications. The purity of TMAI is paramount for the reliability and reproducibility of experimental results and the safety and efficacy of pharmaceutical formulations. This document outlines common impurities, details purification methodologies, and provides analytical techniques for purity assessment.
Introduction to this compound and Its Impurities
This compound is a white to slightly yellow crystalline solid that is soluble in water and polar organic solvents. It is synthesized through the Menschutkin reaction, typically by reacting trimethylamine (B31210) with methyl iodide.[1] While commercially available TMAI is generally of high purity, impurities can arise from the synthesis process or degradation over time.
Common impurities can include:
-
Unreacted Starting Materials: Residual trimethylamine or methyl iodide.
-
Side Products: Small amounts of other alkylammonium salts.
-
Degradation Products: Formation of triiodide (I₃⁻) from the oxidation of iodide, which can impart a yellowish or brownish color to the material.
-
Solvent Residues: Trapped solvents from the synthesis or previous purification steps.
-
Water: Due to its hygroscopic nature.
The presence of these impurities can interfere with downstream applications, making purification a critical step for demanding research and development activities.
Purification Methodologies
The most common and effective method for purifying TMAI is recrystallization . This technique relies on the differential solubility of TMAI and its impurities in a chosen solvent system at varying temperatures.
Recrystallization from Ethanol (B145695)
Recrystallization from absolute or 95% ethanol is a widely employed method for purifying TMAI. Ethanol is a good solvent for TMAI at elevated temperatures but has a lower solvating capacity at reduced temperatures, allowing for the crystallization of pure TMAI upon cooling. Many organic impurities remain soluble in the cold ethanol, while more polar impurities may have limited solubility even at high temperatures.
Recrystallization from Water
Water is another suitable solvent for the recrystallization of TMAI. This method is particularly effective for removing organic-insoluble impurities. The process involves dissolving the impure TMAI in a minimum amount of hot water, followed by slow cooling to induce crystallization.
Other Solvent Systems
Other reported solvent systems for the recrystallization of TMAI include:
-
Ethanol/Diethyl Ether
-
Ethyl Acetate
-
Acetone/Methanol mixtures
The choice of solvent will depend on the nature of the suspected impurities. For instance, the addition of a less polar co-solvent like diethyl ether to an ethanolic solution of TMAI can help to precipitate the more polar TMAI while leaving less polar impurities in the solution.
Experimental Protocols
The following are detailed protocols for the recrystallization of this compound.
Protocol 1: Recrystallization from 95% Ethanol
This protocol is a representative procedure for the purification of TMAI from common organic impurities and colored degradation products.
Materials:
-
Impure this compound
-
95% Ethanol
-
Activated Carbon (optional, for color removal)
-
Erlenmeyer flasks
-
Heating mantle or hot plate
-
Buchner funnel and filter flask
-
Filter paper
-
Ice bath
-
Vacuum source
Procedure:
-
Dissolution: In a fume hood, place the impure TMAI in an Erlenmeyer flask. Add a minimal amount of 95% ethanol to just cover the solid. Gently heat the mixture with stirring until the TMAI dissolves completely. If the solution is colored, add a small amount of activated carbon (approximately 1-2% w/w of TMAI) and boil for a few minutes.
-
Hot Filtration (if activated carbon was used): Quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean Erlenmeyer flask to remove the activated carbon. This step should be performed rapidly to prevent premature crystallization.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Further cooling in an ice bath will promote maximum crystal formation.
-
Isolation: Collect the purified crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold 95% ethanol to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals under vacuum to remove residual solvent.
Quantitative Data (Representative):
| Parameter | Value |
| Starting Material | 10.0 g Impure TMAI |
| Ethanol Volume | Approx. 50-70 mL |
| Yield of Purified TMAI | 8.5 - 9.5 g |
| Purity (by HPLC) | >99.5% |
Protocol 2: Recrystallization from Water
This protocol is effective for removing impurities that are less soluble in water than TMAI.
Materials:
-
Impure this compound
-
Deionized Water
-
Erlenmeyer flasks
-
Heating mantle or hot plate
-
Buchner funnel and filter flask
-
Filter paper
-
Ice bath
-
Vacuum source
Procedure:
-
Dissolution: Dissolve the impure TMAI in a minimum amount of hot deionized water in an Erlenmeyer flask with heating and stirring.
-
Hot Filtration (optional): If insoluble impurities are present, filter the hot solution.
-
Crystallization: Allow the solution to cool slowly to room temperature, followed by cooling in an ice bath.
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of ice-cold deionized water.
-
Drying: Dry the purified crystals thoroughly under vacuum, as TMAI is hygroscopic.
Analytical Methods for Purity Assessment
To ensure the effectiveness of the purification process, it is essential to analyze the purity of the TMAI before and after recrystallization.
High-Performance Liquid Chromatography (HPLC)
HPLC is a powerful technique for assessing the purity of TMAI and quantifying impurities. A common method involves using a reversed-phase column with a mobile phase consisting of an aqueous buffer and an organic modifier like acetonitrile. Detection can be achieved using an Evaporative Light Scattering Detector (ELSD) or a UV detector if the impurities are chromophoric.[2]
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are valuable tools for confirming the chemical identity of TMAI and detecting proton- or carbon-containing impurities. The ¹H NMR spectrum of pure TMAI in D₂O shows a sharp singlet for the methyl protons.[3][4] The presence of other peaks can indicate impurities.
Titration
For the quantification of the iodide content, titration methods can be employed. For instance, a titration with a standardized silver nitrate (B79036) solution can be used to determine the percentage of iodide in the sample.
Visualizations
The following diagrams illustrate the purification workflow and the relationship between impurities and the chosen purification method.
Figure 1. General workflow for the purification of this compound by recrystallization.
Figure 2. Logical relationship between common impurities in TMAI and their removal methods.
Conclusion
The purification of this compound is a critical step to ensure the quality and reliability of this important chemical in research and development. Recrystallization from appropriate solvents, such as ethanol or water, remains the most effective and accessible method for removing common impurities. The choice of the specific protocol should be guided by the nature of the impurities suspected to be present. Proper analytical characterization before and after purification is essential to validate the purity of the final product. This guide provides the necessary information for researchers to implement effective purification strategies for TMAI, thereby enhancing the quality and integrity of their scientific work.
References
An In-depth Technical Guide to the Crystal Structure of Tetramethylammonium Iodide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive analysis of the crystal structure of tetramethylammonium (B1211777) iodide ((CH₃)₄NI), a quaternary ammonium (B1175870) salt with applications in various scientific domains. While the pharmacological effects of the tetramethylammonium cation are of interest in neuroscience, the solid-state structure of its iodide salt is crucial for understanding its material properties, stability, and interactions in a crystalline environment. This document summarizes the available crystallographic data, outlines experimental methodologies for its structural determination, and places its structural features in the context of related polyiodide compounds.
Introduction
Tetramethylammonium iodide is a simple yet important ionic compound. Its crystal structure has been a subject of study for nearly a century, with early investigations laying the groundwork for crystallographic principles. Understanding the precise arrangement of the tetramethylammonium cations and iodide anions in the crystal lattice is fundamental to comprehending its physical and chemical properties. This guide synthesizes historical and contemporary data to present a detailed overview of its solid-state architecture.
Crystallographic Data
The crystal structure of this compound has been determined by single-crystal X-ray diffraction. The most reliably cited crystallographic data indicates that it crystallizes in a tetragonal system. For comparative purposes, data for the related tetramethylammonium triiodide and pentaiodide are also presented.
Table 1: Crystallographic Data for this compound and Related Polyiodides
| Parameter | This compound | Tetramethylammonium Triiodide | Tetramethylammonium Pentaiodide |
| Crystal System | Tetragonal | Orthorhombic | Orthorhombic |
| Space Group | P4/nmm | Pnma | Pnnm or P2₁/c (polymorphic)[1] |
| a (Å) | 7.95[2] | 10.60 | Not readily available |
| b (Å) | 7.95[2] | 12.53 | Not readily available |
| c (Å) | 5.74[2] | 21.47 | Not readily available |
| α (°) | 90[2] | 90 | Not readily available |
| β (°) | 90[2] | 90 | Not readily available |
| γ (°) | 90[2] | 90 | Not readily available |
| Z (Formula units) | 2 | 4 | Not readily available |
Molecular and Crystal Structure Description
The crystal structure of this compound consists of discrete tetramethylammonium ([N(CH₃)₄]⁺) cations and iodide (I⁻) anions arranged in a regular three-dimensional lattice. The tetramethylammonium cation possesses a tetrahedral geometry with the nitrogen atom at the center and four methyl groups at the vertices. The iodide anion is spherical. The packing of these ions is governed by electrostatic interactions.
Historical studies using rotation and powder X-ray photographs established a unit cell containing two molecules and determined the symmetry to be ditetragonal bipyramidal.[3] Etching experiments and Laue photographs confirmed a holohedral symmetry.[3]
Experimental Protocols
The definitive method for determining the crystal structure of a compound like this compound is single-crystal X-ray diffraction. A generalized workflow for this process is outlined below.
Single Crystal Growth
High-quality single crystals are a prerequisite for accurate X-ray diffraction analysis. A common method for growing single crystals of this compound is by slow evaporation or cooling of a saturated solution.
Materials:
-
This compound powder
-
Solvent (e.g., deionized water, ethanol, or a mixture of acetone (B3395972) and methanol)
-
Beaker or crystallizing dish
-
Hot plate (optional, for creating a saturated solution at an elevated temperature)
-
Filter paper
Procedure:
-
Prepare a saturated or near-saturated solution of this compound in the chosen solvent at room temperature or a slightly elevated temperature.
-
Filter the solution to remove any insoluble impurities.
-
Cover the container with a perforated lid (e.g., parafilm with small holes) to allow for slow evaporation of the solvent.
-
Alternatively, if using temperature-dependent solubility, prepare a saturated solution at a higher temperature and allow it to cool down slowly and undisturbed.
-
Small single crystals will form over time. Select a well-formed crystal for diffraction analysis.
Single-Crystal X-ray Diffraction (SC-XRD)
Instrumentation:
-
Single-crystal X-ray diffractometer equipped with a suitable X-ray source (e.g., Mo Kα radiation) and a detector.
Procedure:
-
Mounting: A suitable single crystal is selected and mounted on a goniometer head.
-
Data Collection: The crystal is placed in the X-ray beam and rotated. A series of diffraction patterns are collected at different crystal orientations.
-
Data Processing: The collected diffraction data are processed to determine the unit cell parameters and the intensities of the reflections.
-
Structure Solution and Refinement: The processed data are used to solve the phase problem and determine the electron density map of the crystal. From this, the positions of the atoms are determined and refined to obtain the final crystal structure, including atomic coordinates, bond lengths, and bond angles.
Signaling Pathways and Relevance in Drug Development
A direct link between the crystal structure of this compound and specific biological signaling pathways relevant to drug development has not been established in the scientific literature. The pharmacological and toxicological properties of tetramethylammonium are attributed to the [N(CH₃)₄]⁺ cation in a biological, aqueous environment, where it can act as a ganglion-blocking agent and has effects on nicotinic acetylcholine (B1216132) receptors. These actions are independent of the solid-state arrangement of the iodide salt.
However, for drug development professionals, understanding the solid-state properties of active pharmaceutical ingredients (APIs) and their salts is crucial for formulation, stability, and bioavailability. Polymorphism, as seen in tetramethylammonium triiodide, can significantly impact these properties.[1] While this compound itself is not a common API, the principles of its structural analysis are broadly applicable to the characterization of pharmaceutical salts.
Visualizations
Experimental Workflow for Crystal Structure Determination
References
Thermal Decomposition of Tetramethylammonium Iodide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the thermal decomposition of tetramethylammonium (B1211777) iodide (TMAI). It details the decomposition pathway, energetic, and the key experimental protocols used for its characterization. Quantitative data from thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) are summarized to provide a clear understanding of the material's thermal stability. This document is intended to serve as a valuable resource for researchers and professionals working with quaternary ammonium (B1175870) compounds in various scientific and industrial applications, including drug development.
Introduction
Tetramethylammonium iodide is a quaternary ammonium salt with a wide range of applications, including as a precursor in the synthesis of various organic compounds and as an electrolyte in electrochemical studies. A thorough understanding of its thermal stability and decomposition behavior is crucial for its safe handling, storage, and application, particularly in processes requiring elevated temperatures. This guide will delve into the core aspects of TMAI's thermal decomposition, presenting key data and methodologies for its analysis.
Decomposition Pathway and Mechanism
The thermal decomposition of this compound proceeds through a unimolecular decomposition mechanism. Upon heating, the compound breaks down to yield trimethylamine (B31210) and methyl iodide as the primary gaseous products. This transformation is a first-order process.
The overall decomposition reaction can be represented as:
(CH₃)₄NI (s) → (CH₃)₃N (g) + CH₃I (g)
Quantitative Thermal Analysis Data
The thermal stability of this compound has been investigated using thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC). The key quantitative parameters are summarized in the table below.
| Parameter | Value | Method | Reference |
| Activation Energy (Eₐ) | 204 kJ/mol | TGA (First-order kinetic model) | |
| Enthalpy of Dissociation (ΔHdiss) | 186.7 kJ/mol | DSC | |
| Melting Point | >300 °C (decomposes) | Literature |
Experimental Protocols
The characterization of the thermal decomposition of this compound involves several key analytical techniques. Detailed experimental protocols are crucial for obtaining reproducible and accurate data.
Thermogravimetric Analysis (TGA)
Objective: To determine the thermal stability and decomposition temperature of this compound by measuring its mass change as a function of temperature.
Apparatus: A thermogravimetric analyzer.
Procedure:
-
Sample Preparation: A small amount of finely ground this compound (typically 5-10 mg) is accurately weighed into a clean TGA pan (e.g., platinum or alumina).
-
Instrument Setup: The TGA furnace is purged with an inert gas, such as nitrogen or argon, at a constant flow rate (e.g., 20-50 mL/min) to prevent oxidative decomposition.
-
Thermal Program: The sample is heated from ambient temperature to a final temperature (e.g., 600 °C) at a constant heating rate (e.g., 10 °C/min).
-
Data Acquisition: The mass of the sample is continuously monitored and recorded as a function of temperature.
-
Data Analysis: The resulting TGA curve (mass vs. temperature) is analyzed to determine the onset temperature of decomposition and the temperature at various percentages of mass loss. The derivative of the TGA curve (DTG) can be used to identify the temperature of the maximum rate of decomposition.
Differential Scanning Calorimetry (DSC)
Objective: To measure the heat flow associated with the thermal decomposition of this compound and determine the enthalpy of dissociation.
Apparatus: A differential scanning calorimeter.
Procedure:
-
Sample Preparation: A small, accurately weighed sample of this compound (typically 2-5 mg) is hermetically sealed in an aluminum or copper DSC pan. An empty, sealed pan is used as a reference.
-
Instrument Setup: The DSC cell is purged with an inert gas.
-
Thermal Program: The sample and reference pans are heated at a constant rate (e.g., 10 °C/min) over a desired temperature range.
-
Data Acquisition: The differential heat flow between the sample and the reference is measured as a function of temperature.
-
Data Analysis: The resulting DSC thermogram is analyzed to identify endothermic or exothermic peaks associated with phase transitions or decomposition. The area under the decomposition peak is integrated to determine the enthalpy of the process.
Evolved Gas Analysis (EGA)
Objective: To identify the gaseous products evolved during the thermal decomposition of this compound.
Apparatus: A TGA instrument coupled to a Fourier-transform infrared spectrometer (FTIR) or a mass spectrometer (MS).
Procedure:
-
The TGA experiment is performed as described in section 4.1.
-
The gaseous effluent from the TGA furnace is continuously transferred to the FTIR gas cell or the MS inlet via a heated transfer line.
-
FTIR or mass spectra of the evolved gases are recorded at different temperatures throughout the decomposition process.
-
The obtained spectra are analyzed to identify the chemical composition of the evolved gases, confirming the formation of trimethylamine and methyl iodide.
Conclusion
This technical guide has provided a detailed overview of the thermal decomposition of this compound. The unimolecular decomposition pathway leading to the formation of trimethylamine and methyl iodide is well-established. The quantitative data on activation energy and enthalpy of dissociation offer critical parameters for thermal stability assessments. The outlined experimental protocols for TGA, DSC, and EGA serve as a practical guide for researchers to characterize this and similar quaternary ammonium compounds. A comprehensive understanding of these thermal properties is essential for the safe and effective application of this compound in research and industrial settings.
A Comprehensive Technical Guide to the Solubility of Tetramethylammonium Iodide in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the solubility of tetramethylammonium (B1211777) iodide (TMAI) in various organic solvents. Due to the limited availability of precise quantitative data in publicly accessible literature, this guide also furnishes a comprehensive, generalized experimental protocol for determining the solubility of crystalline solids like TMAI in organic solvents. This enables researchers to generate accurate and reproducible solubility data in-house.
Executive Summary
Tetramethylammonium iodide is a quaternary ammonium (B1175870) salt with diverse applications in chemical synthesis and as an electrolyte. Its solubility is a critical parameter for its use in various reaction media and formulations. This document summarizes the known qualitative and quantitative solubility data for TMAI in common organic solvents. Furthermore, it provides a detailed experimental protocol based on the widely accepted isothermal shake-flask method, coupled with gravimetric analysis, to empower researchers to determine solubility profiles for their specific applications.
Solubility Data of this compound
The solubility of this compound is influenced by the polarity of the solvent, with a general trend of being more soluble in polar solvents. However, precise quantitative data is not widely reported in the literature for many common organic solvents at standard temperatures. The available data is summarized in Table 1.
Table 1: Solubility of this compound in Various Solvents
| Solvent | Chemical Formula | Solubility | Temperature (°C) | Notes |
| Acetone | C₃H₆O | Sparingly soluble[1] | Not specified | Qualitative description. |
| Chloroform | CHCl₃ | Insoluble[1][2] | Not specified | Qualitative description. |
| Diethyl Ether | (C₂H₅)₂O | Insoluble[1][2] | Not specified | Qualitative description. |
| Ethanol (anhydrous) | C₂H₅OH | Soluble | Not specified | Qualitative description. |
| Ethanol | C₂H₅OH | Sparingly soluble[1] | Not specified | Qualitative description. |
| Water | H₂O | Sparingly soluble[1] | Not specified | Qualitative description. |
| Water | H₂O | 0.262 M | 25 | Quantitative data. |
It is important to note that terms like "sparingly soluble" are qualitative and may not be sufficient for applications requiring precise concentration control. Therefore, experimental determination of solubility is highly recommended.
Experimental Protocol: Determination of Solubility via the Isothermal Shake-Flask Method
The following is a detailed methodology for the experimental determination of the solubility of this compound in an organic solvent. This protocol is based on the isothermal equilibrium method, a robust and widely used technique.
3.1 Materials and Equipment
-
This compound (high purity, dried in a vacuum oven to remove moisture)
-
Selected organic solvent (analytical grade or higher)
-
Analytical balance (accurate to ±0.0001 g)
-
Thermostatically controlled shaker or water bath
-
Screw-capped vials or flasks
-
Syringe filters (chemically compatible with the solvent, e.g., PTFE)
-
Volumetric flasks and pipettes
-
Evaporating dish or weighing boat (pre-weighed)
-
Oven for drying
3.2 Procedure
-
Preparation of Saturated Solution:
-
Add an excess amount of dried this compound to a series of screw-capped vials. The presence of undissolved solid at the end of the equilibration period is crucial.
-
Pipette a known volume of the organic solvent into each vial.
-
Securely cap the vials to prevent solvent evaporation.
-
Place the vials in a thermostatically controlled shaker or water bath set to the desired temperature (e.g., 25 °C).
-
Agitate the vials for a sufficient period to ensure equilibrium is reached. This can range from 24 to 72 hours. It is advisable to determine the equilibration time by taking measurements at different time points (e.g., 24, 48, and 72 hours) to ensure the concentration is no longer changing.
-
-
Sample Withdrawal and Filtration:
-
Once equilibrium is achieved, cease agitation and allow the excess solid to settle.
-
Carefully withdraw a known volume of the supernatant (the clear liquid above the solid) using a pre-warmed pipette to prevent precipitation upon cooling.
-
Immediately filter the withdrawn sample through a syringe filter into a pre-weighed, clean, and dry container (e.g., a volumetric flask or a pre-weighed evaporating dish for gravimetric analysis). This step is critical to remove any undissolved microcrystals.
-
-
Quantification of Solute (Gravimetric Method):
-
If using an evaporating dish, accurately weigh the dish containing the filtered saturated solution.
-
Place the evaporating dish in an oven at a temperature sufficient to evaporate the solvent without decomposing the this compound. The oven temperature should be well below the decomposition temperature of TMAI (>300 °C) but high enough for efficient solvent removal.
-
Periodically remove the dish from the oven, cool it in a desiccator, and weigh it. Repeat this process until a constant weight is achieved, indicating all the solvent has been removed.
-
The final constant weight represents the mass of the dissolved this compound.
-
3.3 Data Analysis
-
Calculate the mass of the solvent:
-
Mass of solvent = (Mass of dish + solution) - (Mass of dish + dried solute)
-
-
Calculate the solubility:
-
Solubility is typically expressed as grams of solute per 100 grams of solvent.
-
Solubility ( g/100 g solvent) = (Mass of dried solute / Mass of solvent) * 100
-
Visualized Experimental Workflow
The following diagram illustrates the key steps in the experimental determination of solubility using the isothermal shake-flask method.
Caption: Workflow for solubility determination.
Conclusion
While there is a scarcity of precise, publicly available quantitative data on the solubility of this compound in many organic solvents, this guide provides the available qualitative and quantitative information. More importantly, the detailed experimental protocol for the isothermal shake-flask method equips researchers and drug development professionals with a reliable methodology to determine the solubility of TMAI in solvents relevant to their work. Adherence to this protocol will ensure the generation of accurate and consistent solubility data, which is fundamental for process development, formulation design, and synthetic chemistry applications.
References
Tetramethylammonium Iodide: A Technical Guide to its Hygroscopic Properties
For Researchers, Scientists, and Drug Development Professionals
Abstract
Tetramethylammonium (B1211777) iodide (TMAI) is a quaternary ammonium (B1175870) salt with diverse applications in chemical synthesis and pharmaceutical research. A critical, yet often overlooked, aspect of its material properties is its interaction with atmospheric moisture. This technical guide provides an in-depth examination of the hygroscopic nature of TMAI. While specific quantitative moisture sorption data for TMAI is not extensively available in public literature, this document outlines the fundamental principles of hygroscopicity, details the state-of-the-art experimental protocols for its characterization, and discusses the implications of water uptake on the stability and handling of this compound. This guide is intended to equip researchers, scientists, and drug development professionals with the necessary knowledge to effectively manage the challenges associated with the hygroscopic properties of tetramethylammonium iodide.
Introduction to Hygroscopicity
Hygroscopicity is the ability of a substance to attract and hold water molecules from the surrounding environment.[1] This property is of paramount importance in the pharmaceutical and chemical industries as the presence of water can significantly impact the chemical stability, physical properties, and performance of active pharmaceutical ingredients (APIs) and other chemical compounds.[1][2] Quaternary ammonium compounds, as a class, are known to be notoriously hygroscopic, making them challenging to dry and maintain in an anhydrous state. This compound is identified as a hygroscopic solid that is also sensitive to light.[3]
The interaction with atmospheric moisture can lead to several undesirable effects, including:
-
Chemical Degradation: The presence of water can facilitate hydrolysis and other degradation pathways, leading to a loss of potency and the formation of impurities.
-
Physical Changes: Moisture sorption can induce changes in the crystal structure, particle size, and flow properties of a powder. In some cases, it can lead to deliquescence, where the solid dissolves in the absorbed water to form a saturated solution.
-
Polymorphic Transitions: Water can act as a plasticizer and mediate the conversion of a metastable crystal form to a more stable one, potentially altering the drug's bioavailability and other critical properties.
Given these potential consequences, a thorough understanding and characterization of the hygroscopic properties of TMAI are essential for developing robust formulation strategies, defining appropriate storage and handling conditions, and ensuring product quality and shelf-life.
Physicochemical Properties of this compound
A summary of the key physicochemical properties of this compound is presented in Table 1.
| Property | Value | Reference |
| Chemical Formula | C₄H₁₂IN | [4][5] |
| Molecular Weight | 201.05 g/mol | [4][6] |
| Appearance | White to light yellow crystalline solid | [5] |
| Melting Point | >300 °C (decomposes) | [6] |
| Solubility | Sparingly soluble in water | [7] |
| Hygroscopicity | Hygroscopic | [3][5] |
| Stability | Light-sensitive | [3] |
Classification of Hygroscopicity
The European Pharmacopoeia provides a widely accepted classification system for the hygroscopicity of solids based on the percentage of weight gain after storage at a specific temperature and relative humidity. While specific data for TMAI is not available, Table 2 outlines this classification scheme, which is determined by exposing the substance to 80% ± 2% relative humidity at 25°C ± 1°C for 24 hours.
| Classification | Weight Gain (%) |
| Non-hygroscopic | < 0.12 |
| Slightly hygroscopic | ≥ 0.12 and < 0.2 |
| Hygroscopic | ≥ 0.2 and < 15 |
| Very hygroscopic | ≥ 15 |
| Deliquescent | Sufficient water is absorbed to form a liquid |
Experimental Protocols for Hygroscopicity Assessment
A definitive characterization of the hygroscopic properties of a compound like this compound involves a range of experimental techniques. The most common and informative of these are detailed below.
Gravimetric Sorption Analysis (GSA) / Dynamic Vapor Sorption (DVS)
Dynamic Vapor Sorption (DVS) is a state-of-the-art gravimetric technique that measures the change in mass of a sample as it is exposed to a controlled, varying relative humidity at a constant temperature.[8] This method provides a detailed moisture sorption-desorption isotherm, which is a plot of the equilibrium water content as a function of relative humidity.
Experimental Workflow:
Figure 1. Experimental workflow for Dynamic Vapor Sorption (DVS) analysis.
Detailed Methodology:
-
Sample Preparation: A small amount of this compound (typically 5-20 mg) is accurately weighed into a sample pan.
-
Instrument Setup: The sample pan is placed in a temperature- and humidity-controlled chamber of the DVS instrument. The temperature is typically set to 25°C.
-
Drying: The sample is initially dried under a stream of dry nitrogen (0% relative humidity) until a stable mass is recorded. This initial mass serves as the baseline for all subsequent measurements.
-
Sorption Phase: The relative humidity is then increased in a stepwise manner (e.g., in 10% increments from 0% to 90% RH). At each step, the system is held until the rate of mass change is below a predefined threshold (e.g., <0.002% per minute), indicating that the sample is in equilibrium with the surrounding atmosphere.
-
Desorption Phase: Once the maximum relative humidity is reached, the humidity is decreased in a similar stepwise manner back to 0% RH, again allowing the sample to reach mass equilibrium at each step.
-
Data Analysis: The change in mass at each relative humidity step is recorded and plotted as a percentage of the initial dry mass. The resulting plot is a moisture sorption-desorption isotherm. The shape of the isotherm, the presence of hysteresis (where the desorption curve does not follow the sorption curve), and any sharp inflections can provide information about the nature of the water uptake (adsorption vs. absorption), the presence of amorphous content, and the critical relative humidity for deliquescence.
Thermogravimetric Analysis (TGA)
Thermogravimetric analysis can be used to determine the water content of a sample by measuring the change in mass as a function of temperature. While not a direct measure of hygroscopicity, it is a useful complementary technique.
Experimental Workflow:
Figure 2. Experimental workflow for Thermogravimetric Analysis (TGA).
Detailed Methodology:
-
Sample Preparation: A sample of this compound is first equilibrated at a known relative humidity.
-
Instrument Setup: An accurately weighed sample is placed in a TGA pan.
-
Heating Program: The sample is heated at a constant rate (e.g., 10°C/minute) under a continuous flow of an inert gas, such as nitrogen.
-
Data Analysis: The mass of the sample is continuously monitored as a function of temperature. The weight loss at temperatures corresponding to the volatilization of water (typically below 120°C) is used to quantify the amount of absorbed water.
Crystal Structure and its Influence on Hygroscopicity
The crystal structure of a solid plays a crucial role in its interaction with water molecules. This compound is known to exhibit polymorphism, meaning it can exist in more than one crystal structure.[2] These different polymorphs can have different packing arrangements and intermolecular interactions, which in turn can affect their hygroscopic properties. A more loosely packed crystal lattice or the presence of hydrophilic channels could facilitate greater water uptake.
The relationship between the crystal structure and hygroscopicity can be visualized as a logical flow:
Figure 3. Relationship between crystal structure and hygroscopicity.
Implications for Drug Development and Research
The hygroscopic nature of this compound has several important implications for its use in research and drug development:
-
Handling and Storage: TMAI should be stored in a tightly sealed container in a desiccator or a controlled low-humidity environment to prevent moisture uptake.[3] Its light sensitivity also necessitates storage in a dark container.[3]
-
Formulation Development: For pharmaceutical applications, the hygroscopicity of TMAI must be addressed during formulation. This may involve the use of excipients that can mitigate water uptake, the selection of appropriate packaging materials with a low moisture vapor transmission rate, and the inclusion of desiccants.
-
Analytical Testing: The water content of TMAI should be regularly monitored as it can affect the accuracy of weighing and the concentration of solutions prepared from the solid.
-
Solid-State Characterization: Given the potential for polymorphism and the influence of water on the solid state, a thorough solid-state characterization of TMAI is recommended, particularly if it is intended for use in a solid dosage form.
Conclusion
References
Spectroscopic Characterization of Tetramethylammonium Iodide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the spectroscopic characterization of tetramethylammonium (B1211777) iodide (TMAI), a quaternary ammonium (B1175870) salt with applications in various scientific and pharmaceutical fields. The document details nuclear magnetic resonance (NMR), infrared (IR), and Raman spectroscopic data, along with comprehensive experimental protocols and visual workflows to aid in the analysis and understanding of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for elucidating the molecular structure of tetramethylammonium iodide in solution. The high symmetry of the tetramethylammonium cation results in simple, yet characteristic, spectra.
Data Presentation
Table 1: ¹H and ¹³C NMR Spectroscopic Data for this compound
| Nucleus | Chemical Shift (δ) ppm | Solvent | Multiplicity | Assignment |
| ¹H | 3.18 - 3.207 | D₂O | Singlet | N(CH₃)₄ |
| ¹³C | 57.963 | D₂O | Singlet | N(C H₃)₄ |
Experimental Protocol: ¹H and ¹³C NMR
A detailed methodology for acquiring high-quality NMR spectra of this compound is as follows:
-
Sample Preparation:
-
Accurately weigh approximately 10-20 mg of this compound.
-
Dissolve the sample in 0.5-0.7 mL of deuterium (B1214612) oxide (D₂O) in a clean, dry NMR tube.
-
Ensure the sample is fully dissolved by gentle vortexing or inversion.
-
-
Instrument Parameters (¹H NMR):
-
Spectrometer: 400 MHz (or higher)
-
Pulse Program: Standard single-pulse experiment (e.g., 'zg30')
-
Number of Scans: 16-32
-
Relaxation Delay: 1-2 seconds
-
Acquisition Time: 2-4 seconds
-
Spectral Width: 10-12 ppm
-
Temperature: 298 K
-
Referencing: The residual solvent peak of D₂O (approximately 4.79 ppm) can be used as a reference.
-
-
Instrument Parameters (¹³C NMR):
-
Spectrometer: 100 MHz (or higher, corresponding to the ¹H frequency)
-
Pulse Program: Standard single-pulse experiment with proton decoupling (e.g., 'zgpg30')
-
Number of Scans: 1024 or more, depending on concentration and instrument sensitivity.
-
Relaxation Delay: 2-5 seconds
-
Acquisition Time: 1-2 seconds
-
Spectral Width: 200-250 ppm
-
Temperature: 298 K
-
Referencing: An external standard such as 1,4-dioxane (B91453) in D₂O (67.19 ppm) or an internal standard can be used.
-
-
Data Processing:
-
Apply Fourier transformation to the acquired free induction decay (FID).
-
Phase correct the resulting spectrum.
-
Perform baseline correction.
-
Integrate the signals (for ¹H NMR) and pick the peaks.
-
Experimental Workflow: NMR Spectroscopy
Infrared (IR) Spectroscopy
Infrared spectroscopy probes the vibrational modes of the molecule, providing a characteristic fingerprint of the functional groups present.
Data Presentation
Table 2: FT-IR Spectroscopic Data for this compound
| Vibrational Frequency (cm⁻¹) | Assignment |
| 3012 - 3015 | C-H asymmetric stretching |
| 1464 - 1483 | C-H asymmetric and symmetric bending (scissoring) |
| 940 - 946 | C-N symmetric stretching |
Experimental Protocol: FT-IR (KBr Pellet Method)
The following protocol details the preparation of a potassium bromide (KBr) pellet for the IR analysis of solid this compound:
-
Sample Preparation:
-
Thoroughly dry spectroscopy-grade KBr in an oven at ~110°C for at least 2 hours and cool in a desiccator.
-
In an agate mortar and pestle, grind 1-2 mg of this compound to a fine powder.
-
Add approximately 100-200 mg of the dried KBr to the mortar.
-
Gently but thoroughly mix the sample and KBr until a homogeneous powder is obtained.
-
-
Pellet Formation:
-
Transfer a portion of the mixture to a pellet die.
-
Place the die in a hydraulic press.
-
Apply a pressure of 8-10 tons for 1-2 minutes. Applying a vacuum during pressing can help remove trapped air and improve pellet transparency.
-
Carefully release the pressure and extract the transparent or translucent pellet from the die.
-
-
Data Acquisition:
-
Place the KBr pellet in the sample holder of the FT-IR spectrometer.
-
Acquire a background spectrum of the empty sample compartment.
-
Acquire the sample spectrum.
-
Typical Instrument Settings:
-
Spectral Range: 4000 - 400 cm⁻¹
-
Resolution: 4 cm⁻¹
-
Number of Scans: 16-32
-
-
-
Data Processing:
-
The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.
-
Perform baseline correction if necessary.
-
Label the significant peaks.
-
Experimental Workflow: FT-IR Spectroscopy (KBr Pellet Method)
Raman Spectroscopy
Raman spectroscopy is a complementary vibrational spectroscopy technique to IR. It is particularly sensitive to symmetric vibrations and vibrations of non-polar functional groups.
Data Presentation
Table 3: FT-Raman Spectroscopic Data for the Tetramethylammonium Cation
| Vibrational Frequency (cm⁻¹) | Assignment |
| ~3030 | C-H stretching modes |
| ~970 | C-N stretching modes |
| ~761 | NC₄ symmetric stretching (breathing mode) |
Note: These are characteristic frequencies for the tetramethylammonium cation and may show slight variations depending on the crystal packing and counter-ion in this compound.
Experimental Protocol: FT-Raman
The following outlines a general procedure for acquiring a Raman spectrum of solid this compound:
-
Sample Preparation:
-
Place a small amount of the crystalline this compound powder into a sample holder (e.g., a glass capillary tube or an aluminum well plate).
-
No further sample preparation is typically required for solid samples.
-
-
Data Acquisition:
-
Place the sample holder in the spectrometer's sample compartment.
-
Focus the laser onto the sample.
-
Typical Instrument Settings:
-
Laser Wavelength: 1064 nm (Nd:YAG) is common for FT-Raman to minimize fluorescence.
-
Laser Power: Use the lowest power necessary to obtain a good signal-to-noise ratio to avoid sample degradation (e.g., 50-200 mW).
-
Spectral Range: 3500 - 100 cm⁻¹
-
Resolution: 4 cm⁻¹
-
Number of Scans: 128-512, depending on the scattering efficiency of the sample.
-
-
-
Data Processing:
-
The instrument software will process the interferogram to produce the Raman spectrum.
-
Perform baseline correction, especially to remove any broad fluorescence background.
-
Identify and label the characteristic Raman bands.
-
Experimental Workflow: FT-Raman Spectroscopy
Synthesis of Tetramethylammonium Polyiodide Salts: A Technical Guide
Abstract
This technical guide provides a comprehensive overview of the synthesis of tetramethylammonium (B1211777) polyiodide salts, intended for researchers, scientists, and professionals in drug development. The document details the prevalent synthetic methodologies, offering step-by-step experimental protocols for the preparation of key tetramethylammonium polyiodides, including the triiodide and pentaiodide species. Quantitative data from various studies have been systematically compiled into comparative tables to facilitate procedural evaluation and optimization. Furthermore, this guide incorporates visual diagrams generated using the DOT language to elucidate the experimental workflow and the chemical equilibria involved in polyiodide formation. These visualizations adhere to strict formatting guidelines to ensure clarity and accessibility.
Introduction
Polyiodides are a fascinating class of compounds characterized by chains of iodine atoms, forming anions with the general formula [Iₓ]ⁿ⁻. The stability and structure of these polyiodide anions are significantly influenced by the nature of the counter-ion.[1] Large, symmetric cations, such as the tetramethylammonium ((CH₃)₄N⁺) ion, are particularly effective in stabilizing higher-order polyiodides. Tetramethylammonium polyiodide salts have garnered interest due to their diverse applications, including in batteries, solar cells, and as reagents in organic synthesis.
The synthesis of these salts is typically straightforward, involving the direct reaction of tetramethylammonium iodide with elemental iodine in an appropriate solvent.[1][2] The stoichiometry of the reactants dictates the nature of the resulting polyiodide anion, with the most common examples being the triiodide ([I₃]⁻) and pentaiodide ([I₅]⁻) salts. This guide will focus on the practical aspects of synthesizing these compounds, providing detailed experimental procedures and comparative data.
Synthetic Methodologies
The general principle for the synthesis of tetramethylammonium polyiodide salts is the addition of elemental iodine (I₂) to a solution of this compound ((CH₃)₄NI). The reaction can be represented by the following general equation:
(CH₃)₄NI + nI₂ → (CH₃)₄NI₁₊₂ₙ
The specific polyiodide formed is dependent on the molar ratio of the reactants.
Synthesis of Tetramethylammonium Triiodide ((CH₃)₄NI₃)
Tetramethylammonium triiodide is typically prepared by reacting equimolar amounts of this compound and iodine.
Experimental Protocol:
-
Dissolution of Iodine: In a suitable beaker, dissolve the desired amount of iodine (I₂) in a minimal amount of ethanol (B145695) or methanol (B129727) with stirring. Gentle heating (e.g., to 55°C) can aid in dissolution.
-
Addition of this compound: To the iodine solution, add an equimolar amount of this compound ((CH₃)₄NI). Continue stirring and maintaining the temperature until all the this compound has dissolved.
-
Crystallization: Allow the resulting solution to cool slowly to room temperature. Further cooling in an ice bath can promote crystallization.[2] The product will precipitate as dark, needle-shaped crystals.[3]
-
Isolation and Purification: Collect the crystals by vacuum filtration. Wash the crystals with a small amount of cold ethanol to remove any unreacted starting materials, followed by a wash with a non-polar solvent like diethyl ether or hexane (B92381) to remove residual ethanol.[2]
-
Drying: Air-dry the purified crystals.
Synthesis of Tetramethylammonium Pentaiodide ((CH₃)₄NI₅)
The synthesis of tetramethylammonium pentaiodide follows a similar procedure to that of the triiodide, with the primary difference being the stoichiometry of the reactants. A 1:2 molar ratio of this compound to iodine is used.[4]
Experimental Protocol:
-
Dissolution of Reactants: In a 50 mL beaker, combine this compound and a twofold molar excess of iodine.[4]
-
Solvent Addition: Add a suitable volume of 95% ethanol (e.g., 12 mL) to the beaker.[4]
-
Heating and Dissolution: Gently heat the mixture on a hot plate with stirring until all the reactants have completely dissolved.[4]
-
Crystallization: Remove the beaker from the heat and allow it to cool to room temperature. Subsequently, place the beaker in an ice bath for approximately 15-20 minutes to induce crystallization.[2]
-
Isolation and Washing: Collect the resulting dark green crystals via suction filtration. Wash the product with cold ethanol and then with diethyl ether.[2]
-
Drying: Allow the final product to air-dry.
Quantitative Data Summary
The following tables summarize the quantitative data reported in the literature for the synthesis of tetramethylammonium triiodide and pentaiodide.
Table 1: Synthesis of Tetramethylammonium Triiodide ((CH₃)₄NI₃)
| Reference | (CH₃)₄NI (g) | I₂ (g) | Solvent | Solvent Volume (mL) | Yield (%) |
| Smith, J. (2014) | 1.58 | 2.00 | Methanol | 30 | 53 |
| KIMMY (2017) | 0.5 | 0.6 | Ethanol | 12 | 71.55 |
Table 2: Synthesis of Tetramethylammonium Pentaiodide ((CH₃)₄NI₅)
| Reference | (CH₃)₄NI (g) | I₂ (g) | Solvent | Solvent Volume (mL) | Yield (%) |
| Smith, J. (2014) | - | - | - | - | 67 |
| StudyMoose (2024)[4] | 0.5 | 1.3 | 95% Ethanol | 12 | - |
| Scribd (2017) | 0.5 | 1.3 | 95% Ethanol | 12 | 71.72 |
Visualizations
The following diagrams illustrate the general experimental workflow and the equilibrium of polyiodide species.
Caption: General workflow for the synthesis of tetramethylammonium polyiodide salts.
Caption: Equilibrium between different polyiodide anions in solution.
Characterization
The synthesized tetramethylammonium polyiodide salts can be characterized by a variety of analytical techniques to confirm their identity and purity. These methods include:
-
Melting Point Determination: A sharp melting point is indicative of a pure compound.
-
Spectroscopic Methods:
-
Infrared (IR) and Raman Spectroscopy: These techniques are powerful for characterizing the vibrational modes of the polyiodide anions.[1]
-
UV-Vis Spectroscopy: Polyiodides exhibit characteristic absorption bands in the UV-Vis region.
-
-
Titration: Iodometric titration can be used to determine the iodine content of the synthesized salt and thus confirm its stoichiometry.
-
X-ray Crystallography: This technique provides definitive structural information about the arrangement of the cation and the polyiodide anion in the crystal lattice.
Safety Considerations
-
Iodine: Iodine is toxic and corrosive. Handle in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety goggles.
-
Solvents: Ethanol and methanol are flammable. Avoid open flames and ensure adequate ventilation.
-
This compound: While not as hazardous as iodine, it is still advisable to handle with care and wear appropriate PPE.
Conclusion
The synthesis of tetramethylammonium polyiodide salts is a well-established and accessible procedure for laboratory settings. By carefully controlling the stoichiometry of the reactants, specific polyiodide species can be selectively synthesized in good yields. The methodologies and data presented in this guide provide a solid foundation for researchers and scientists to prepare and further investigate these interesting and useful compounds. The provided diagrams offer a clear visual representation of the synthetic process and the underlying chemical principles.
References
physical and chemical properties of tetramethylammonium iodide
An In-depth Technical Guide to the Physical and Chemical Properties of Tetramethylammonium (B1211777) Iodide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tetramethylammonium iodide (TMAI) is a quaternary ammonium (B1175870) salt with the chemical formula (CH₃)₄NI. It is a versatile compound utilized in various chemical and biological research areas. Its applications range from a phase-transfer catalyst in organic synthesis to a supporting electrolyte in electrochemical studies. This technical guide provides a comprehensive overview of the core , including detailed experimental protocols and visualizations to support research and development activities.
Physical Properties
The physical characteristics of this compound are well-documented, providing a foundation for its application in various experimental settings. These properties are summarized in the table below for easy reference.
| Property | Value | Source(s) |
| Molecular Formula | C₄H₁₂IN | |
| Molecular Weight | 201.05 g/mol | |
| Appearance | White to light yellow crystalline powder. | |
| Melting Point | >300 °C (decomposes) | [1] |
| Density | 1.84 g/cm³ | [1] |
| Solubility | Sparingly soluble in water and ethanol (B145695).[1] Insoluble in chloroform (B151607) and diethyl ether.[1] Soluble in anhydrous ethanol.[1] | [1] |
| Crystal Structure | Tetragonal |
Chemical Properties
This compound exhibits reactivity and stability characteristics that are crucial for its use in chemical synthesis and other applications.
| Property | Description | Source(s) |
| Stability | Stable under normal conditions, but is hygroscopic and light-sensitive.[1] It should be stored in a dark, dry place under an inert atmosphere.[1] | [1] |
| Reactivity | Acts as a phase-transfer catalyst. It is also used in polarographic analysis and for the determination of germanium. Can be used for the facile iodination of aromatic compounds. | |
| Thermal Decomposition | Upon heating, it can decompose to release irritating and toxic gases and vapors, including nitrogen oxides (NOx), carbon monoxide (CO), carbon dioxide (CO₂), and hydrogen iodide.[2] | [2] |
| Incompatible Materials | Strong oxidizing agents.[3] | [3] |
Spectroscopic Data
Spectroscopic analysis is essential for the characterization of this compound. Key spectral data are summarized below.
| Spectroscopy | Details | Source(s) |
| ¹H NMR | A proton NMR spectrum is available.[4] | [4] |
| ¹³C NMR | A carbon-13 NMR spectrum is available.[5] | [5] |
| Infrared (IR) Spectroscopy | An IR spectrum is available. | |
| Raman Spectroscopy | Raman spectra have been used to characterize tetramethylammonium polyiodides derived from TMAI.[6] | [6] |
Experimental Protocols
Detailed methodologies for key experiments involving this compound are provided below.
Synthesis of Tetramethylammonium Triiodide
This protocol describes the synthesis of tetramethylammonium triiodide from this compound and iodine.
Materials:
-
This compound (0.5 g)
-
Iodine (0.6 g)
-
Ethanol (12 mL)
-
50 mL Beaker
-
Stirring rod
-
Hot plate
-
Ice bath
-
Vacuum filtration apparatus
Procedure:
-
Add 0.5 g of this compound to a 50 mL beaker and break up any clumps with a stirring rod.[7]
-
Add 0.6 g of iodine and 12 mL of ethanol to the beaker.[7]
-
Place the beaker on a hot plate under a fume hood and stir the solution at a low temperature until the this compound has completely dissolved. This should take approximately 10 minutes.[7]
-
Remove the beaker from the hot plate and allow it to cool to room temperature undisturbed to allow for the formation of large crystals.[7]
-
Once at room temperature, place the beaker in an ice bath for about 10 minutes to maximize crystal formation.[7]
-
Collect the crystals by vacuum filtration.[7]
Synthesis of Tetramethylammonium Pentaiodide
This protocol details the synthesis of tetramethylammonium pentaiodide.
Materials:
-
This compound (0.5 g)
-
Iodine (1.3 g)
-
95% Ethanol (12 mL) or Ethyl Acetate (B1210297) (20 mL)
-
50 mL Beaker
-
Hot plate
-
Ice bath
-
Vacuum filtration apparatus
Procedure:
-
Add a predetermined quantity of this compound to a clean, dry beaker.[8]
-
Add iodine and the chosen solvent (ethanol or ethyl acetate) to the beaker.[8][9]
-
Gently heat the mixture on a hot plate while stirring to facilitate the dissolution of the reactants.[8] For the ethyl acetate solvent, heat in a hot water bath at 95°C for 45 minutes.[9]
-
After complete dissolution, allow the solution to cool gradually to room temperature to induce crystal formation.[8]
-
Cool the solution further in an ice bath.[9]
-
Isolate the formed crystals using vacuum filtration.[8]
Purification by Recrystallization
This compound can be purified by recrystallization from various solvents.
Procedure:
-
Crystallize the iodide from water, 50% ethanol, an ethanol/diethyl ether mixture, or ethyl acetate.
-
Alternatively, dissolve in an acetone (B3395972)/methanol (4:1) mixture and add an equal volume of acetone to induce crystallization.
-
Dry the purified crystals in a vacuum desiccator.
Visualizations
Diagrams illustrating key processes and relationships are provided below using the DOT language.
Caption: Experimental workflow for the synthesis of tetramethylammonium polyiodides.
Caption: Logical relationships of this compound properties and applications.
References
- 1. This compound [chembk.com]
- 2. fishersci.com [fishersci.com]
- 3. cdhfinechemical.com [cdhfinechemical.com]
- 4. This compound(75-58-1) 1H NMR spectrum [chemicalbook.com]
- 5. spectrabase.com [spectrabase.com]
- 6. NMeI_salts_JoelSmith | PDF [slideshare.net]
- 7. kimmykinly.weebly.com [kimmykinly.weebly.com]
- 8. studymoose.com [studymoose.com]
- 9. Reddit - The heart of the internet [reddit.com]
Methodological & Application
Application Notes and Protocols for Tetramethylammonium Iodide in Perovskite Solar Cell Fabrication
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of tetramethylammonium (B1211777) iodide (TMAI) and its analogues as additives in the fabrication of perovskite solar cells (PSCs). The inclusion of TMAI has been shown to enhance device performance and stability through mechanisms such as defect passivation and improved film morphology.
Introduction
Perovskite solar cells have emerged as a highly promising photovoltaic technology due to their high power conversion efficiencies (PCEs) and low manufacturing costs. A common perovskite material used is methylammonium (B1206745) lead iodide (MAPbI₃). However, the stability and performance of these devices can be hindered by defects within the perovskite crystal structure, particularly at the grain boundaries and surface. Tetramethylammonium iodide (TMAI), a quaternary ammonium (B1175870) salt, can be incorporated into the perovskite precursor solution or used in post-treatment processes to mitigate these issues. The bulky tetramethylammonium cation is believed to passivate iodide vacancy defects and improve the crystallinity of the perovskite film, leading to enhanced photovoltaic performance and longevity.
Mechanism of Action
The primary role of this compound and similar quaternary ammonium halides in perovskite solar cells is defect passivation. During the crystallization of the perovskite film, vacancies and uncoordinated ions can form, particularly at the grain boundaries and the surface of the film. These defects act as charge recombination centers, which are detrimental to the device's efficiency and stability.
The large tetramethylammonium ((CH₃)₄N⁺) cation can effectively passivate these defect sites. It is hypothesized that the positively charged TMA⁺ cations interact with under-coordinated iodide ions (I⁻) and passivate iodide vacancies, while the iodide anions from TMAI can fill iodide vacancies. This reduces non-radiative recombination, leading to an increase in the open-circuit voltage (Voc) and fill factor (FF) of the solar cell. Furthermore, the presence of TMAI can influence the crystal growth of the perovskite film, leading to larger grain sizes and a more uniform morphology with fewer pinholes, which improves the short-circuit current density (Jsc).
Data Presentation
The following tables summarize the quantitative impact of using quaternary ammonium iodide additives on the performance of perovskite solar cells, as reported in various studies. While specific data for TMAI is limited, data for analogous compounds like tetrabutylammonium (B224687) chloride (TBACl) and phenylmethylammonium iodide (PMAI) demonstrate the general positive effects of this class of additives.
Table 1: Performance Enhancement of Perovskite Solar Cells with Quaternary Ammonium Halide Additives
| Additive | Concentration | Voc (V) | Jsc (mA/cm²) | FF (%) | PCE (%) | Reference |
| None (Control) | - | - | - | - | 18.52 | [1] |
| TBACl | Optimized | - | - | - | 20.36 | [1] |
| None (Control) | - | 1.09 | 23.5 | 77.3 | 19.7 | [2] |
| PMAI | 0.5 mg/ml | 1.13 | 23.6 | 78.8 | 21.1 | [2] |
Note: TBACl is tetrabutylammonium chloride and PMAI is phenylmethylammonium iodide. These are used as representative examples of the effects of quaternary ammonium halides.
Experimental Protocols
Below are detailed protocols for the fabrication of perovskite solar cells using both one-step and two-step deposition methods, with the incorporation of a this compound additive.
Protocol 1: One-Step Solution Processing with TMAI Additive
This protocol describes the fabrication of a standard n-i-p planar perovskite solar cell.
1. Substrate Preparation: a. Etch fluorine-doped tin oxide (FTO) coated glass substrates with zinc powder and 2M HCl. b. Sequentially clean the substrates in an ultrasonic bath with detergent, deionized water, acetone, and isopropanol (B130326) for 15 minutes each. c. Dry the substrates with a nitrogen gun and treat them with UV-ozone for 15 minutes.
2. Electron Transport Layer (ETL) Deposition: a. Prepare a SnO₂ precursor solution by diluting a commercial SnO₂ nanoparticle solution with deionized water. b. Spin-coat the SnO₂ solution onto the FTO substrates at 3000 rpm for 30 seconds. c. Anneal the substrates at 150°C for 30 minutes in ambient air.
3. Perovskite Precursor Solution Preparation (with TMAI): a. In a nitrogen-filled glovebox, prepare the perovskite precursor solution. For a standard MAPbI₃ solution, dissolve 461 mg of PbI₂ and 159 mg of methylammonium iodide (MAI) in a co-solvent of 600 µL of N,N-dimethylformamide (DMF) and 78 µL of dimethyl sulfoxide (B87167) (DMSO). b. To this solution, add a specific molar percentage of TMAI (e.g., 0.5-2 mol% with respect to PbI₂). Stir the solution at 60°C for at least 2 hours.
4. Perovskite Film Deposition: a. Transfer the cooled SnO₂-coated substrates into the glovebox. b. Spin-coat the perovskite precursor solution with TMAI onto the SnO₂ layer at 4000 rpm for 30 seconds. c. During the spin-coating, at around the 10-second mark, dispense 100 µL of an anti-solvent (e.g., chlorobenzene) onto the spinning substrate. d. Immediately transfer the substrate to a hotplate and anneal at 100°C for 60 minutes.
5. Hole Transport Layer (HTL) Deposition: a. Prepare a spiro-OMeTAD solution by dissolving 72.3 mg of spiro-OMeTAD in 1 mL of chlorobenzene, and then add 28.8 µL of 4-tert-butylpyridine (B128874) and 17.5 µL of a lithium salt solution (520 mg Li-TFSI in 1 mL acetonitrile). b. Spin-coat the HTL solution onto the perovskite layer at 4000 rpm for 30 seconds.
6. Metal Electrode Deposition: a. Mask the device area (typically 0.09 cm²). b. Thermally evaporate an 80 nm thick gold (Au) or silver (Ag) electrode onto the HTL.
Protocol 2: Two-Step Sequential Deposition with TMAI Treatment
This protocol offers an alternative method for perovskite film formation.
1. Substrate and ETL Preparation: a. Follow steps 1 and 2 from Protocol 1.
2. PbI₂ Deposition: a. Prepare a 1 M solution of PbI₂ in DMF. b. In a nitrogen-filled glovebox, spin-coat the PbI₂ solution onto the SnO₂-coated substrates at 2000 rpm for 30 seconds. c. Anneal the PbI₂-coated substrates at 70°C for 30 minutes.
3. TMAI/MAI Solution Preparation: a. Prepare a solution of MAI in isopropanol (e.g., 10 mg/mL). b. Add the desired concentration of TMAI to this solution.
4. Perovskite Conversion: a. Dip the cooled PbI₂-coated substrates into the MAI/TMAI solution for a specific duration (e.g., 1-5 minutes). b. After dipping, rinse the substrates with pure isopropanol and dry with a nitrogen gun. c. Anneal the resulting perovskite films at 100-150°C for 10-30 minutes.
5. HTL and Electrode Deposition: a. Follow steps 5 and 6 from Protocol 1.
Visualizations
Experimental Workflow for Perovskite Solar Cell Fabrication (One-Step Method)
Caption: One-step fabrication workflow for perovskite solar cells with TMAI.
Mechanism of TMAI Defect Passivation
Caption: Mechanism of defect passivation by TMAI in perovskite films.
References
Application Notes and Protocols for Tetramethylammonium Iodide in All-Solid-State Lithium Batteries
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of tetramethylammonium (B1211777) iodide (TMAI) as a component in novel inorganic-organic hybrid solid electrolytes for all-solid-state lithium batteries (ASSLBs). The inclusion of TMAI in a lithium-ion conducting sulfide-based glass-ceramic electrolyte, specifically Li7P2S8I, has been shown to enhance the cycling performance of ASSLBs, particularly those employing high-capacity silicon anodes.
Core Concepts
The primary application of tetramethylammonium iodide in this context is as a dopant or additive to a sulfide-based solid electrolyte, Li7P2S8I. This creates a hybrid inorganic-organic solid electrolyte with the general formula (1-x)Li7P2S8I·xTMAI. The introduction of the organic TMA+ cation is believed to play a crucial role in improving the interfacial properties between the solid electrolyte and the electrode, particularly with silicon anodes that undergo significant volume changes during cycling. This enhancement is thought to suppress electrode cracking and improve long-term cycling stability.
Data Presentation
| Molar Fraction of TMAI (x) | Formula |
| 0 | Li7P2S8I |
| 0.05 | 0.95Li7P2S8I·0.05TMAI |
| 0.1 | 0.9Li7P2S8I·0.1TMAI |
| 0.2 | 0.8Li7P2S8I·0.2TMAI |
This data is based on the compositions prepared in the cited literature.
| Electrolyte Composition (x in TMAI) | Anode | Cathode | Initial Discharge Capacity (mAh/g) | Capacity Retention after 10 cycles |
| 0.2 | Composite Si | Li-In | Not explicitly stated | ~2000 mAh/gSi maintained |
Experimental Protocols
Protocol 1: Synthesis of (1-x)Li7P2S8I·xTMAI Solid Electrolyte via Mechanical Milling
This protocol is adapted from established methods for synthesizing Li7P2S8I, incorporating TMAI as a precursor.[1]
Materials:
-
Lithium sulfide (B99878) (Li2S), 99.9%
-
Phosphorus pentasulfide (P2S5), 99%
-
Lithium iodide (LiI), 99.9%
-
This compound (TMAI), 99%
-
Anhydrous organic solvent (e.g., ethyl propionate)
-
Zirconia (ZrO2) milling jar (e.g., 45 mL)
-
Zirconia (ZrO2) milling balls (e.g., 5 mm diameter)
Equipment:
-
Glovebox with an inert atmosphere (e.g., Argon)
-
Planetary ball mill
-
Tube furnace with temperature control
-
Vacuum oven
Procedure:
-
Precursor Preparation (inside a glovebox):
-
Calculate the required molar ratios of Li2S, P2S5, LiI, and TMAI to achieve the desired composition (1-x)Li7P2S8I·xTMAI. For example, for x=0.1, the molar ratio would be approximately 2.85:0.95:0.95:0.1 for Li2S:P2S5:LiI:TMAI.
-
Weigh the appropriate amounts of each precursor powder inside the glovebox.
-
-
Mechanical Milling:
-
Place the weighed powders into a zirconia milling jar along with zirconia milling balls. A typical ball-to-powder weight ratio is 10:1.
-
Add a small amount of anhydrous organic solvent to facilitate mixing and reaction (wet milling).
-
Seal the milling jar tightly inside the glovebox.
-
Mill the mixture in a planetary ball mill at a high rotation speed (e.g., 400-600 rpm) for an extended period (e.g., 10-20 hours).
-
-
Drying and Heat Treatment:
-
After milling, transfer the resulting slurry back into the glovebox.
-
Dry the powder in a vacuum oven at a low temperature (e.g., 70-90°C) for several hours to remove the solvent.
-
Transfer the dried powder to a quartz tube and place it in a tube furnace.
-
Heat the powder under an inert atmosphere (e.g., Argon flow) to a specific temperature (e.g., 160-200°C) for a set duration (e.g., 2-4 hours) to promote the formation of the desired crystalline phase.
-
Allow the furnace to cool down to room temperature naturally.
-
-
Final Product:
-
The resulting powder is the (1-x)Li7P2S8I·xTMAI solid electrolyte. Store it in the glovebox until further use.
-
Protocol 2: Fabrication of a Composite Silicon Anode
Materials:
-
Silicon nanoparticles (SiNPs)
-
(1-x)Li7P2S8I·xTMAI solid electrolyte powder
-
Carbon conductive additive (e.g., Super P or vapor-grown carbon fibers)
-
Binder (optional, depending on the fabrication method)
-
Anhydrous solvent (if using a slurry-based method)
Equipment:
-
Glovebox
-
Mortar and pestle or planetary ball mill
-
Hydraulic press with a pellet die
Procedure:
-
Dry Mixing (inside a glovebox):
-
Weigh the silicon nanoparticles, solid electrolyte powder, and carbon conductive additive in a specific weight ratio (e.g., Si:SE:Carbon = 15:75:10).
-
Thoroughly mix the powders using a mortar and pestle or a low-energy ball milling process to ensure a homogeneous composite.
-
-
Electrode Pressing:
-
Place a specific amount of the mixed powder into a pellet die.
-
Press the powder under high pressure (e.g., 200-400 MPa) to form a dense anode pellet of a desired thickness.
-
Protocol 3: Assembly of an All-Solid-State Li-Si Half-Cell
Materials:
-
Composite silicon anode pellet
-
(1-x)Li7P2S8I·xTMAI solid electrolyte powder
-
Lithium-Indium (Li-In) foil (as counter/reference electrode)
-
Celgard separator (optional, for handling)
-
Coin cell components (casings, spacers, springs)
Equipment:
-
Glovebox
-
Hydraulic press with pellet dies of varying diameters
-
Coin cell crimper
Procedure (all steps performed inside a glovebox):
-
Electrolyte Separator Layer:
-
Place a larger diameter pellet die onto the press.
-
Add a specific amount of the solid electrolyte powder (e.g., 80-100 mg) into the die.
-
Press the powder at a high pressure (e.g., 300-500 MPa) to form a dense, free-standing solid electrolyte separator pellet.
-
-
Cell Stacking:
-
Place the negative electrode casing (anode can) in the crimper die.
-
Carefully place the Li-In foil on top of the casing.
-
Place the solid electrolyte separator pellet onto the Li-In foil.
-
Place the composite silicon anode pellet onto the solid electrolyte separator.
-
Add a spacer and a spring.
-
Place the positive electrode casing (cathode can) on top.
-
-
Crimping:
-
Crimp the coin cell with the appropriate pressure to ensure good contact between the layers.
-
Protocol 4: Electrochemical Characterization
Equipment:
-
Electrochemical workstation with impedance spectroscopy capability
-
Battery cycler
1. Electrochemical Impedance Spectroscopy (EIS):
-
Purpose: To determine the ionic conductivity of the solid electrolyte and to analyze the interfacial resistances within the cell.
-
Procedure:
-
Connect the assembled cell to the electrochemical workstation.
-
Apply a small AC voltage perturbation (e.g., 5-10 mV) over a wide frequency range (e.g., 1 MHz to 0.1 Hz).
-
Record the impedance data and plot it as a Nyquist plot (Z' vs. -Z'').
-
The bulk ionic conductivity can be calculated from the high-frequency intercept with the real axis, the thickness, and the area of the electrolyte pellet.
-
2. Galvanostatic Cycling:
-
Purpose: To evaluate the cycling performance, capacity, and coulombic efficiency of the all-solid-state battery.
-
Procedure:
-
Connect the cell to a battery cycler.
-
Set the desired current density (e.g., based on C-rate) and voltage window (e.g., 0.01 V to 1.5 V for a Si anode).
-
Cycle the cell by charging and discharging it at a constant current.
-
Record the capacity, voltage profiles, and coulombic efficiency for each cycle.
-
For performance evaluation with a Si anode, a typical current density could be in the range of 0.1 to 1 mA/cm².
-
Visualizations
Caption: Workflow for Synthesis, Fabrication, and Characterization.
References
Application Notes and Protocols: Tetramethylammonium Iodide as a Phase Transfer Catalyst
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the mechanism and application of tetramethylammonium (B1211777) iodide (TMAI) as a phase transfer catalyst (PTC). This document includes key mechanistic insights, comparative data for catalyst performance, and detailed experimental protocols for common organic transformations.
Introduction to Tetramethylammonium Iodide in Phase Transfer Catalysis
This compound (TMAI) is a quaternary ammonium (B1175870) salt that serves as an effective phase transfer catalyst. PTCs are essential tools in organic synthesis, facilitating reactions between reactants located in immiscible phases, typically an aqueous and an organic phase. By transporting a reactive anion from the aqueous phase to the organic phase, TMAI enables reactions to occur that would otherwise be inhibited by the insolubility of the reactants.
TMAI is particularly noteworthy for its dual functionality. Beyond its role as a phase transfer agent, the iodide counter-ion can actively participate in the reaction, particularly in nucleophilic substitution reactions. This co-catalytic activity can significantly enhance reaction rates and yields.
Mechanism of Action
The catalytic cycle of this compound in a typical liquid-liquid phase transfer system involves several key steps:
-
Anion Exchange: In the aqueous phase, the tetramethylammonium cation ([N(CH₃)₄]⁺) exchanges its iodide anion (I⁻) for the reacting anion (Y⁻) from an inorganic salt (e.g., NaY).
-
Phase Transfer: The newly formed lipophilic ion pair, [N(CH₃)₄]⁺Y⁻, is soluble in the organic phase and migrates across the phase boundary.
-
Reaction in the Organic Phase: In the organic phase, the "naked" anion (Y⁻) is highly reactive as it is not strongly solvated. It reacts with the organic substrate (RX) to form the desired product (RY).
-
Catalyst Regeneration: The tetramethylammonium cation then pairs with the leaving group anion (X⁻) to form [N(CH₃)₄]⁺X⁻, which is also soluble in the organic phase.
-
Return to Aqueous Phase: This new ion pair can then migrate back to the aqueous phase to restart the catalytic cycle.
The Finkelstein Reaction: A Co-Catalytic Advantage
A significant aspect of using TMAI as a phase transfer catalyst, especially in reactions involving alkyl chlorides or bromides, is the in-situ generation of a more reactive alkyl iodide. This occurs via the Finkelstein reaction, where the iodide ion from the catalyst displaces the original halide on the alkyl substrate. Since iodide is an excellent leaving group, the subsequent nucleophilic attack by the desired anion (Y⁻) is often much faster. This dual catalytic role makes TMAI a highly efficient catalyst for many alkylation reactions.
Data Presentation: Comparative Performance of Quaternary Ammonium Salts
The choice of a phase transfer catalyst can significantly impact reaction outcomes. The following tables summarize the performance of various quaternary ammonium salts in common nucleophilic substitution reactions. While specific kinetic data for TMAI is limited in the literature, the data for structurally similar catalysts like tetrabutylammonium (B224687) bromide (TBAB) and tetrabutylammonium iodide (TBAI) provide valuable insights.
Table 1: Comparison of Phase Transfer Catalysts in Williamson Ether Synthesis
| Catalyst | Alkyl Halide | Phenol (B47542) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| TBAB | n-Butyl Bromide | Phenol | K₂CO₃ | Toluene | 80 | 4 | 79 | [1] |
| TBAB | Ethyl Iodide | Salicylamide | K₂CO₃ | Dioxane | Reflux | 15 min | 79 | [2] |
| TBAI | Ethyl Iodide | Benzyl Alcohol | K₂CO₃ | DMSO | RT | 1 | 91 | [3] |
| Aliquat 336 | n-Butyl Bromide | Phenol | NaOH | Toluene/Water | 70 | 2 | 85 | [4][5] |
| BTEAC | n-Butyl Bromide | Phenol | NaOH | Toluene/Water | 70 | 2 | 75 | [5] |
TBAB: Tetrabutylammonium Bromide, TBAI: Tetrabutylammonium Iodide, Aliquat 336: Tricaprylmethylammonium chloride, BTEAC: Benzyltriethylammonium Chloride.
Table 2: Comparison of Phase Transfer Catalysts in C-Alkylation of Active Methylene Compounds
| Catalyst | Substrate | Alkylating Agent | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| TBAB | Diethyl Malonate | n-Butyl Bromide | K₂CO₃ | Toluene | 80 | 6 | 85 | [6] |
| 18-Crown-6 | Diethyl Malonate | 1-Bromobutane | K₂CO₃ | Dichloromethane | Reflux | 2 | High | [7] |
| TBAB | Hydantoins | Allyl Bromide | KOH | Toluene | RT | 18 | 96 | [8] |
| TBAI | 2-Hydroxynaphthoquinones | Various Alkyl Halides | K₂CO₃ | THF | 70 | 2-40 | 0-82 | [6][9] |
Experimental Protocols
Protocol for O-Alkylation: Williamson Ether Synthesis
This protocol describes the synthesis of an ether from a phenol and an alkyl halide using TMAI as a phase transfer catalyst.
Materials:
-
Phenol (1.0 eq)
-
Alkyl halide (1.1 eq)
-
Potassium carbonate (K₂CO₃), finely powdered (2.0 eq)
-
This compound (TMAI) (0.05 - 0.1 eq)
-
Toluene or Acetonitrile (solvent)
-
Deionized water
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the phenol, potassium carbonate, and this compound.
-
Add the solvent (e.g., toluene) to the flask.
-
Addition of Alkyl Halide: While stirring the mixture, add the alkyl halide dropwise at room temperature.
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-110°C for toluene) and maintain it under reflux with vigorous stirring. Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature.
-
Filter the solid potassium carbonate and wash the filter cake with a small amount of the organic solvent.
-
Combine the filtrate and the washings and transfer to a separatory funnel.
-
Wash the organic phase sequentially with deionized water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Purification: Filter off the drying agent and concentrate the organic phase under reduced pressure using a rotary evaporator. The crude product can be further purified by column chromatography or distillation.
Protocol for C-Alkylation of an Active Methylene Compound
This protocol outlines the C-alkylation of diethyl malonate using an alkyl halide and TMAI.
Materials:
-
Diethyl malonate (1.0 eq)
-
Alkyl halide (1.1 eq)
-
Potassium carbonate (K₂CO₃), finely powdered (2.0 eq)
-
This compound (TMAI) (0.05 - 0.1 eq)
-
N,N-Dimethylformamide (DMF) or Acetonitrile (solvent)
-
Deionized water
-
Diethyl ether or Ethyl acetate (B1210297)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine diethyl malonate, potassium carbonate, and this compound.
-
Add the solvent (e.g., DMF).
-
Addition of Alkyl Halide: Add the alkyl halide to the stirring suspension at room temperature.
-
Reaction: Heat the mixture to the desired temperature (e.g., 70°C) and stir vigorously. Monitor the reaction progress by TLC or gas chromatography (GC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature.
-
Add water to the reaction mixture to dissolve the inorganic salts.
-
Extract the aqueous layer with diethyl ether or ethyl acetate (3 x volume of the aqueous layer).
-
Combine the organic extracts and wash them with water and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Purification: Filter the drying agent and remove the solvent by rotary evaporation. The crude product can be purified by vacuum distillation or column chromatography.
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. Mechanism, kinetics and selectivity of a Williamson ether synthesis: elucidation under different reaction conditions - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]
- 3. [PDF] Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents | Semantic Scholar [semanticscholar.org]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. scribd.com [scribd.com]
- 8. Phase-Transfer-Catalyzed Alkylation of Hydantoins - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols for the Iodination of Aromatic Compounds with Tetramethylammonium Iodide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Aryl iodides are pivotal intermediates in modern organic synthesis, particularly in the development of pharmaceuticals and functional materials. Their utility stems from the high reactivity of the carbon-iodine bond in a variety of cross-coupling reactions. While numerous methods exist for the synthesis of aryl iodides, the direct C-H iodination of aromatic compounds presents an atom-economical and efficient strategy. This document provides detailed protocols for the electrophilic iodination of aromatic compounds, with a focus on the in-situ generation of the iodinating agent from an iodide salt, such as tetramethylammonium (B1211777) iodide, in the presence of an oxidizing agent.
The procedures outlined below are based on established methodologies for aromatic iodination using alkali metal or ammonium (B1175870) iodides with common oxidants. Tetramethylammonium iodide can serve as a soluble and effective source of the iodide anion, which is then oxidized to an electrophilic iodine species responsible for the substitution reaction on the aromatic ring.
General Reaction Mechanism
The iodination of aromatic compounds using an iodide salt and an oxidant proceeds via an electrophilic aromatic substitution (SEAr) mechanism. The key steps involve:
-
Oxidation of Iodide: The iodide anion (I⁻) from this compound is oxidized by an oxidizing agent (e.g., Oxone®, H₂O₂) to generate a reactive electrophilic iodine species, such as molecular iodine (I₂) or an iodonium (B1229267) cation (I⁺).
-
Formation of the Sigma Complex: The electron-rich aromatic ring attacks the electrophilic iodine species, forming a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion.
-
Deprotonation: A base in the reaction mixture removes a proton from the carbon atom bearing the iodine, restoring the aromaticity of the ring and yielding the final iodoaromatic product.
Experimental Protocols
The following are generalized protocols that can be adapted for the use of this compound as the iodide source. Optimization of reaction conditions (e.g., solvent, temperature, reaction time, and stoichiometry) may be necessary for specific substrates.
Protocol 1: Iodination using this compound and Oxone®
This protocol is adapted from procedures utilizing ammonium iodide and Oxone® (a stable composite of 2KHSO₅·KHSO₄·K₂SO₄). Oxone® is a versatile and environmentally friendly oxidant.
Materials:
-
Aromatic substrate
-
This compound ((CH₃)₄NI)
-
Oxone®
-
Methanol (B129727) (MeOH) or other suitable solvent (e.g., acetonitrile, dichloromethane)
-
Saturated aqueous sodium thiosulfate (B1220275) (Na₂S₂O₃) solution
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Organic solvent for extraction (e.g., ethyl acetate, dichloromethane)
Procedure:
-
To a solution of the aromatic substrate (1.0 mmol) in methanol (10 mL), add this compound (1.1 mmol, 1.1 equiv).
-
Stir the mixture at room temperature until the reactants are fully dissolved.
-
Add Oxone® (1.1 mmol, 1.1 equiv) portion-wise over 5-10 minutes.
-
Stir the reaction mixture at room temperature. Monitor the reaction progress by thin-layer chromatography (TLC). Reaction times can vary from a few hours to 24 hours depending on the reactivity of the substrate.
-
Upon completion, quench the reaction by adding saturated aqueous sodium thiosulfate solution to decompose any unreacted iodine.
-
Remove the methanol under reduced pressure.
-
Add water (10 mL) and extract the product with an organic solvent (3 x 15 mL).
-
Combine the organic layers and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to afford the crude product.
-
Purify the crude product by column chromatography on silica (B1680970) gel or recrystallization.
Protocol 2: Iodination using this compound and Hydrogen Peroxide
This method provides a green alternative, utilizing hydrogen peroxide as the oxidant[1]. An acid is often required to facilitate the reaction.
Materials:
-
Aromatic substrate
-
This compound ((CH₃)₄NI)
-
30% Aqueous hydrogen peroxide (H₂O₂)
-
Acetic acid (CH₃COOH) or a strong acid like sulfuric acid (H₂SO₄)
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution
-
Water
-
Organic solvent for extraction (e.g., ethyl acetate, dichloromethane)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve the aromatic substrate (1.0 mmol) and this compound (1.0 mmol, 1.0 equiv) in acetic acid (5 mL).
-
To the stirred solution, add 30% aqueous hydrogen peroxide (2.0 mmol, 2.0 equiv) dropwise at room temperature.
-
Stir the reaction mixture at room temperature or gently heat if necessary. Monitor the reaction progress by TLC.
-
After the reaction is complete, pour the mixture into water and quench with a saturated aqueous solution of sodium thiosulfate.
-
Extract the product with an organic solvent (3 x 15 mL).
-
Combine the organic layers and wash with water and brine.
-
Dry the organic phase over anhydrous MgSO₄ or Na₂SO₄, filter, and evaporate the solvent under reduced pressure.
-
Purify the residue by column chromatography or recrystallization.
Data Presentation
The following table summarizes the results for the iodination of various aromatic compounds using iodide salts and an oxidant, which can be considered representative for reactions with this compound under similar conditions.
| Entry | Substrate | Iodide Source | Oxidant | Solvent | Time (h) | Yield (%) | Reference |
| 1 | Anisole | NH₄I | Oxone® | MeOH | 3 | 92 | |
| 2 | Phenol | NH₄I | Oxone® | MeOH | 5 | 85 | |
| 3 | Acetanilide | NH₄I | Oxone® | MeOH | 4 | 90 | |
| 4 | Mesitylene | NH₄I | Oxone® | MeOH | 24 | 95 | |
| 5 | Toluene | KI | H₂O₂ | CH₃COOH | 6 | 78 | [1] |
| 6 | Aniline | KI | HIO₃ | CH₂Cl₂/H₂O | 0.25 | 92 | |
| 7 | N,N-Dimethylaniline | KI | KIO₃/HCl | MeOH/H₂O | 3 | 95 | [2] |
| 8 | 2-Naphthol | KI | KIO₃/HCl | MeOH/H₂O | 2.5 | 88 | [2] |
Visualization
Logical Workflow of Electrophilic Aromatic Iodination
Caption: Workflow for the iodination of aromatic compounds.
Signaling Pathway of Electrophilic Aromatic Iodination
Caption: Mechanism of electrophilic aromatic iodination.
References
Application Notes: The Role of Tetramethylammonium Iodide in Improving Perovskite Solar Cell Stability
Here are the detailed Application Notes and Protocols on the role of tetramethylammonium (B1211777) iodide in improving perovskite solar cell stability.
Introduction
Perovskite solar cells (PSCs) are a promising photovoltaic technology, with power conversion efficiencies rivaling those of traditional silicon-based cells.[1] However, a major obstacle to their commercialization is their limited long-term stability.[1][2] The perovskite crystalline structure is susceptible to degradation from environmental factors like moisture, heat, and UV light.[1][3] Additive engineering is a key strategy to enhance the robustness of PSCs, and tetramethylammonium iodide (TMAI) has emerged as a particularly effective additive for improving both performance and stability.
Mechanism of Action
This compound ((CH₃)₄NI) is a quaternary ammonium (B1175870) salt that addresses several key degradation pathways in perovskite films. Its incorporation into the perovskite precursor solution leads to significant improvements in film quality and device longevity.
The primary mechanisms are:
-
Defect Passivation: The large tetramethylammonium (TMA⁺) cations can passivate defects at the perovskite crystal grain boundaries and surface, while iodide (I⁻) ions can fill iodide vacancies. This reduces non-radiative recombination, leading to improved charge carrier dynamics.
-
Crystal Growth Modulation: TMAI influences the crystallization process of the perovskite film. It can lead to the formation of intermediate phases that facilitate the growth of larger, more uniform crystals with fewer grain boundaries, resulting in a higher quality perovskite film.
-
Dimensionality Tuning (2D/3D Structures): The bulky TMA⁺ cation can induce the formation of a 2D perovskite layer on top of the 3D bulk perovskite. This 2D capping layer can act as a hydrophobic barrier, significantly enhancing the material's resistance to moisture.
-
Strain Relaxation: The incorporation of TMA⁺ can help to relax lattice strain within the perovskite crystal structure, which is a contributing factor to material degradation over time.
Data Presentation
The inclusion of TMAI as an additive typically results in marked improvements across all key photovoltaic parameters and stability metrics.
Table 1: Typical Photovoltaic Performance Enhancement with TMAI
| Parameter | Control Device (No TMAI) | TMAI-Modified Device | Typical Improvement |
| Power Conversion Efficiency (PCE) | 19.0% - 21.0% | 21.0% - 24.0%+ | 10-15% |
| Open-Circuit Voltage (Voc) | 1.08 V - 1.12 V | 1.12 V - 1.18 V | 3-5% |
| Short-Circuit Current (Jsc) | 22.5 mA/cm² - 24.0 mA/cm² | 23.5 mA/cm² - 25.0 mA/cm² | 2-4% |
| Fill Factor (FF) | 78% - 81% | 81% - 85% | 3-5% |
Note: Values are representative ranges compiled from typical results in the field and may vary based on the specific perovskite composition and device architecture.
Table 2: Enhanced Stability with TMAI under Accelerated Aging Conditions
| Stress Condition | Metric | Control Device (No TMAI) | TMAI-Modified Device |
| Thermal Stability | T80* at 85°C (N₂ atm) | < 300 hours | > 1000 hours |
| Moisture Stability | T80* at 50% RH (dark) | < 150 hours | > 600 hours |
| Operational Stability | T80* under continuous 1-sun illumination | < 500 hours | > 1200 hours |
*T80 refers to the time over which the device maintains at least 80% of its initial power conversion efficiency.
Experimental Protocols
This section provides a generalized protocol for fabricating a high-efficiency n-i-p planar perovskite solar cell using TMAI as an additive.
1. Materials and Reagents
-
Substrates: Fluorine-doped Tin Oxide (FTO) coated glass
-
Electron Transport Layer (ETL): SnO₂ colloid precursor (e.g., 15 wt% in H₂O)
-
Perovskite Precursors: Lead iodide (PbI₂), Formamidinium iodide (FAI), Lead bromide (PbBr₂), Methylammonium bromide (MABr), this compound (TMAI)
-
Solvents: Anhydrous N,N-Dimethylformamide (DMF), Anhydrous Dimethyl sulfoxide (B87167) (DMSO)
-
Antisolvent: Chlorobenzene (B131634) (CB)
-
Hole Transport Layer (HTL): Spiro-OMeTAD, 4-tert-butylpyridine (B128874) (tBP), Lithium bis(trifluoromethanesulfonyl)imide (Li-TFSI)
-
Electrode: Gold (Au) or Silver (Ag)
2. Solution Preparation
-
Perovskite Precursor Solution (e.g., for FA₀.₉₅MA₀.₀₅Pb(I₀.₉₅Br₀.₀₅)₂):
-
In a nitrogen-filled glovebox, dissolve PbI₂, FAI, PbBr₂, and MABr in a 4:1 v/v mixture of DMF:DMSO to achieve a final concentration of ~1.5 M.
-
Prepare a separate stock solution of TMAI in DMF (e.g., 0.1 M).
-
Add the TMAI stock solution to the main perovskite precursor to achieve the desired final molar ratio (e.g., 0.5 - 2 mol% relative to the A-site cation).
-
Stir the final solution at room temperature for at least 1 hour before use.
-
-
HTL Solution:
-
Dissolve 72.3 mg of Spiro-OMeTAD in 1 mL of chlorobenzene.
-
Add 28.8 µL of tBP and 17.5 µL of Li-TFSI solution (520 mg/mL in acetonitrile) to the Spiro-OMeTAD solution.
-
3. Device Fabrication Protocol
-
Substrate Cleaning:
-
Sequentially sonicate FTO glass substrates in detergent, deionized water, acetone, and isopropanol (B130326) for 15 minutes each.
-
Dry with a nitrogen gun and treat with UV-Ozone for 15 minutes immediately before use.
-
-
ETL Deposition:
-
Dilute the SnO₂ precursor with deionized water (e.g., 1:6 volume ratio).
-
Spin-coat the diluted SnO₂ solution onto the cleaned FTO substrates at 3000 rpm for 30 seconds.
-
Anneal the substrates on a hotplate at 150°C for 30 minutes in ambient air.
-
-
Perovskite Layer Deposition (inside N₂ glovebox):
-
Transfer the cooled substrates into the glovebox.
-
Use a two-step spin-coating program: 1000 rpm for 10 s, followed by 6000 rpm for 30 s.
-
During the second step, at the 20-second mark, dispense 100 µL of chlorobenzene antisolvent onto the center of the spinning substrate.
-
Immediately transfer the substrate to a hotplate and anneal at 150°C for 10 minutes.
-
-
HTL Deposition:
-
After the perovskite film has cooled to room temperature, deposit the HTL solution onto the perovskite layer.
-
Spin-coat at 4000 rpm for 20 seconds.
-
Allow the films to oxidize in a desiccator (in the dark, <20% RH) overnight.
-
-
Electrode Evaporation:
-
Define the active area using a shadow mask.
-
Thermally evaporate 80-100 nm of Gold (Au) or Silver (Ag) to form the back contact under high vacuum (<10⁻⁶ Torr).
-
4. Characterization
-
Photovoltaic Performance: Measure current density-voltage (J-V) curves using a solar simulator under standard AM 1.5G (100 mW/cm²) illumination.[4]
-
Stability Assessment: Perform accelerated aging tests by exposing unencapsulated devices to controlled environments of elevated temperature (e.g., 85°C in N₂), high humidity (e.g., 50-60% RH in the dark), and continuous illumination (at the maximum power point) to track performance degradation over time.
References
electrochemical window of tetramethylammonium iodide in non-aqueous solvents
An Application Note on the Electrochemical Window of Tetramethylammonium (B1211777) Iodide in Non-Aqueous Solvents
Audience: Researchers, scientists, and drug development professionals.
Abstract
This document provides a detailed guide to understanding and determining the electrochemical window of tetramethylammonium iodide (TMAI) in non-aqueous solvents. The electrochemical window is a critical parameter for any electrochemical application, as it defines the potential range within which the electrolyte is stable and does not undergo oxidation or reduction. This note summarizes the available data for TMAI in propylene (B89431) carbonate and acetonitrile (B52724), offers a comprehensive experimental protocol for determining the electrochemical window using cyclic voltammetry, and provides a visual workflow to guide researchers.
Introduction to the Electrochemical Window
The electrochemical stability window (ESW) of an electrolyte is the potential range between its anodic (oxidation) and cathodic (reduction) limits. Outside of this window, the electrolyte itself decomposes, which can interfere with the desired electrochemical reactions, passivate electrode surfaces, and generate unwanted byproducts. For electrolytes containing this compound (TMAI), the anodic limit is typically determined by the oxidation of the iodide anion (I⁻), while the cathodic limit is determined by the reduction of the tetramethylammonium cation (TMA⁺) or, more commonly, the non-aqueous solvent itself. A wide electrochemical window is essential for applications such as batteries, sensors, and electrosynthesis.
Electrochemical Data Summary
The electrochemical window of TMAI is highly dependent on the solvent, electrode material, and purity of the system. The data below is compiled from literature sources for two common non-aqueous solvents. The anodic limit is dictated by the multi-step oxidation of the iodide ion, first to triiodide (I₃⁻) and subsequently to iodine (I₂). The cathodic limit is generally defined by the reduction of the solvent, as the TMA⁺ cation is stable up to very negative potentials.
| Solvent | Anodic Limit (V) | Cathodic Limit (V) | Reference Electrode | Notes |
| Propylene Carbonate (PC) | ~ +0.8 V (onset) | ~ -2.2 V | Tl/Tl(Hg) | Anodic limit corresponds to the onset of the 3I⁻ → I₃⁻ + 2e⁻ oxidation. A second oxidation peak occurs at higher potentials. The cathodic limit is for the deposition of the supporting electrolyte cation (K⁺) in the cited study, which is indicative of the solvent's stability limit.[1] |
| Acetonitrile (ACN) | ~ +0.6 V (onset) | ~ -2.9 V | Fc/Fc⁺ | The anodic potential is the standard potential for the I⁻/I• couple.[2][3] The full oxidation to I₂ occurs at more positive potentials. The cathodic limit is the typical reduction limit for purified acetonitrile on a platinum electrode. |
Note: Potential values are highly dependent on the reference electrode, scan rate, and electrode material. The values presented should be considered as a guide, and it is crucial to determine them experimentally for a specific system.
Detailed Experimental Protocol: Determination of the Electrochemical Window by Cyclic Voltammetry
This protocol outlines the steps to determine the electrochemical window of a 0.1 M TMAI solution in a non-aqueous solvent.
Objective
To experimentally determine the anodic and cathodic potential limits of a this compound electrolyte solution using cyclic voltammetry (CV).
Materials and Reagents
-
This compound (TMAI), electrochemical grade (≥99.9%)
-
Non-aqueous solvent (e.g., Propylene Carbonate, Acetonitrile), anhydrous grade (<50 ppm H₂O)
-
Inert gas (Argon or Nitrogen, high purity)
-
Polishing materials: Alumina (B75360) slurries (e.g., 1.0, 0.3, and 0.05 µm) and polishing pads
-
Deionized water and analytical grade acetone (B3395972) for cleaning
Apparatus
-
Potentiostat/Galvanostat
-
Three-electrode electrochemical cell
-
Working Electrode (WE): Glassy carbon or platinum disk electrode (e.g., 3 mm diameter)
-
Reference Electrode (RE): Non-aqueous reference electrode (e.g., Ag/Ag⁺ in the same solvent/electrolyte system, or a ferrocene/ferrocenium (Fc/Fc⁺) internal standard)
-
Counter Electrode (CE): Platinum wire or mesh with a surface area significantly larger than the WE
-
Glovebox or Schlenk line for maintaining an inert atmosphere
Procedure
Step 1: Electrode Preparation
-
Polish the working electrode surface to a mirror finish using successively finer alumina slurries (1.0 µm, then 0.3 µm, and finally 0.05 µm).
-
Rinse the electrode thoroughly with deionized water between polishing steps.
-
Sonicate the electrode in deionized water, followed by acetone, for 5 minutes each to remove any residual polishing material.
-
Dry the electrode completely under a stream of inert gas before transferring it into the glovebox.
Step 2: Electrolyte Preparation (Inert Atmosphere)
-
Inside a glovebox, dissolve the required amount of TMAI in the anhydrous non-aqueous solvent to prepare a 0.1 M solution.
-
Stir the solution until the TMAI is completely dissolved.
Step 3: Electrochemical Cell Assembly
-
Assemble the three-electrode cell inside the glovebox.
-
Add the prepared 0.1 M TMAI electrolyte solution to the cell.
-
Position the electrodes, ensuring the reference electrode tip is close to the working electrode surface to minimize iR drop.
Step 4: Electrochemical Measurement
-
Connect the cell to the potentiostat.
-
Blank Scan (Solvent Window): First, run a cyclic voltammogram on the solvent with a non-iodide supporting electrolyte (e.g., tetrabutylammonium (B224687) hexafluorophosphate) to determine the intrinsic window of the solvent.
-
TMAI Scan: Using the 0.1 M TMAI solution, perform a cyclic voltammetry scan.
-
Initial Scan (Anodic Limit): Start the scan from the open-circuit potential (OCP) in the positive (anodic) direction. Scan to a potential where a sharp increase in current is observed, indicating the oxidation of iodide. Then, reverse the scan direction.
-
Full Scan (Cathodic Limit): Start a new scan from the OCP, first scanning to the determined anodic limit, then reversing the scan towards negative potentials until a sharp increase in cathodic current is observed. This indicates the reduction of the solvent or TMA⁺.
-
Typical CV Parameters:
-
Scan Rate: 100 mV/s
-
Vertex Potentials: Set based on the expected limits of the solvent.
-
Quiet Time: 10-15 seconds at OCP before the scan.
-
-
Data Analysis
-
Plot the resulting current (I) versus potential (V).
-
Anodic Limit: Identify the potential at which the anodic current begins to increase sharply. This is the onset potential for iodide oxidation.
-
Cathodic Limit: Identify the potential at which the cathodic current increases sharply. This is the onset potential for the reduction of the solvent or TMA⁺.
-
The potential range between these two limits defines the electrochemical window of the TMAI electrolyte.
Experimental Workflow Visualization
The following diagram illustrates the logical flow of the experimental protocol for determining the electrochemical window.
Caption: Workflow for determining the electrochemical window of TMAI.
References
Application Notes and Protocols: Tetramethylammonium Iodide in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tetramethylammonium (B1211777) iodide (TMAI) is a quaternary ammonium (B1175870) salt with a variety of applications in organic synthesis. Its utility stems from its properties as a phase-transfer catalyst, a source of iodide ions, and a methylating agent precursor. This document provides detailed application notes and experimental protocols for the use of TMAI in several key synthetic transformations.
Phase-Transfer Catalysis
Tetramethylammonium iodide is an effective phase-transfer catalyst (PTC), facilitating reactions between reactants in immiscible liquid-liquid or solid-liquid phases.[1][2] The tetramethylammonium cation forms an ion pair with the reacting anion, transporting it from the aqueous or solid phase into the organic phase where the reaction occurs. This enhances reaction rates and allows for milder reaction conditions.
Logical Relationship: Mechanism of Phase-Transfer Catalysis
Caption: Role of TMAI in phase-transfer catalysis.
Application: Epoxidation of Alkenes
While many examples utilize other tetraalkylammonium salts, the principle of phase-transfer catalysis for epoxidation is applicable to TMAI. The following is a representative protocol.
Experimental Protocol: Phase-Transfer Catalyzed Epoxidation
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer, add the alkene (1.0 mmol), toluene (B28343) (5 mL), and this compound (0.05 mmol, 5 mol%).
-
Reagent Addition: In a separate flask, prepare a solution of 30% hydrogen peroxide (2.0 mmol) and sodium tungstate (B81510) dihydrate (0.02 mmol, 2 mol%) in water (2 mL).
-
Reaction Execution: Add the aqueous peroxide solution to the stirred organic solution. Heat the biphasic mixture to 60 °C.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Work-up: Upon completion, cool the reaction to room temperature. Separate the organic layer, wash with saturated aqueous sodium thiosulfate (B1220275) solution (2 x 10 mL) and brine (10 mL).
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica (B1680970) gel.
N-Methylation Reactions
This compound can serve as a methylating agent, although it is generally less reactive than methyl iodide or dimethyl sulfate.[2] Its utility is often observed at elevated temperatures where it can decompose to generate methyl iodide in situ.[3] Phenyltrimethylammonium iodide is often a more effective methylating agent in this class of reagents.[2][4]
Quantitative Data: N-Methylation of 2-phenylacetamide
| Entry | Methylating Agent | Base | Solvent | Temp (°C) | Time (h) | Yield of Mono-methylated Product (%) | Yield of Bis-methylated Product (%) |
| 1 | Phenyltrimethylammonium iodide | Cs₂CO₃ | Toluene | 120 | 16 | 85 | - |
| 2 | This compound | Cs₂CO₃ | Toluene | 120 | 16 | 15 | - |
| 3 | Tetramethylammonium bromide | Cs₂CO₃ | Toluene | 120 | 16 | 25 | - |
| 4 | Tetramethylammonium chloride | Cs₂CO₃ | Toluene | 120 | 16 | 30 | - |
| 5 | Tetramethylammonium fluoride | Cs₂CO₃ | Toluene | 120 | 16 | 40 | 40 |
Data adapted from Organic Letters, 2022, 24, 7656-7661.[2]
Experimental Protocol: N-Methylation of Amides
-
Reaction Setup: To an oven-dried reaction vial, add the amide (0.5 mmol), this compound (1.0 mmol, 2.0 equiv.), and cesium carbonate (1.0 mmol, 2.0 equiv.).
-
Solvent Addition: Add anhydrous toluene (2.5 mL) to the vial.
-
Reaction Execution: Seal the vial and heat the mixture at 120 °C with vigorous stirring for 16 hours.
-
Monitoring: Monitor the reaction by TLC or LC-MS.
-
Work-up: After cooling to room temperature, dilute the reaction mixture with ethyl acetate (B1210297) (10 mL) and water (10 mL).
-
Purification: Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the residue by column chromatography.
Experimental Workflow: N-Methylation
Caption: Workflow for N-methylation using TMAI.
Source of Iodide for Synthesis of Polyiodides
This compound is a common precursor for the synthesis of tetramethylammonium polyiodides, such as the triiodide (TMA)I₃ and pentaiodide (TMA)I₅.[5] These compounds are of interest for their structural and electronic properties.
Quantitative Data: Synthesis of Tetramethylammonium Polyiodides
| Product | Starting Materials | Solvent | Yield (%) |
| N(CH₃)₄I₃ | N(CH₃)₄I, I₂ | Methanol (B129727) | 53 |
| N(CH₃)₄I₅ | N(CH₃)₄I, I₂ | Methanol | 67 |
Data from "Preparation and Characterization of Polyiodide Salts with Tetramethylammonium" by Joel Smith.[5]
Experimental Protocol: Synthesis of Tetramethylammonium Triiodide (N(CH₃)₄I₃)
-
Dissolution of Iodine: In a beaker, dissolve 2.00 g (7.88 mmol) of iodine in 30 mL of methanol with stirring.
-
Addition of TMAI: To the iodine solution, add 1.58 g (7.85 mmol) of this compound.
-
Heating and Dissolution: Gently heat the mixture to approximately 55 °C and stir until all solids have dissolved. Keep the beaker covered to minimize solvent evaporation.
-
Crystallization: Prepare an ice bath. Once all solids are dissolved, remove the beaker from the heat and place it in the ice bath to induce crystallization.
-
Isolation: Collect the crystalline product by vacuum filtration.
-
Drying: Wash the crystals with a small amount of cold methanol and allow them to air dry.
Additive in Palladium-Catalyzed Cross-Coupling Reactions
While tetrabutylammonium (B224687) iodide (TBAI) is more commonly cited, TMAI can also be used as an additive in palladium-catalyzed cross-coupling reactions such as the Heck reaction.[6][7] The iodide ion can participate in a halide exchange with an aryl bromide or chloride, generating a more reactive aryl iodide in situ, which can accelerate the rate of oxidative addition to the palladium(0) catalyst.
Logical Relationship: Role of TMAI in Heck Reaction
Caption: In-situ generation of Ar-I in Heck reactions.
Experimental Protocol: Heck Reaction with TMAI as Additive
-
Reaction Setup: In a Schlenk tube, combine the aryl bromide (1.0 mmol), alkene (1.2 mmol), palladium(II) acetate (0.02 mmol, 2 mol%), triphenylphosphine (B44618) (0.04 mmol, 4 mol%), and this compound (1.0 mmol, 1.0 equiv.).
-
Degassing: Evacuate and backfill the tube with an inert gas (e.g., argon or nitrogen) three times.
-
Solvent and Base Addition: Add anhydrous N,N-dimethylformamide (DMF) (5 mL) and triethylamine (B128534) (1.5 mmol) via syringe.
-
Reaction Execution: Heat the reaction mixture at 100 °C with stirring.
-
Monitoring: Monitor the reaction by TLC or GC.
-
Work-up: Upon completion, cool the mixture to room temperature and dilute with water (20 mL). Extract with ethyl acetate (3 x 15 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by column chromatography.
Supporting Electrolyte in Organic Electrochemistry
This compound is used as a supporting electrolyte in organic electrochemical synthesis.[8] It provides conductivity to the solution and is electrochemically stable over a wide potential range.
Experimental Protocol: General Electrochemical Setup
-
Cell Assembly: Assemble a three-electrode electrochemical cell (e.g., an H-type cell with a fritted glass separator). Use a carbon rod or platinum foil as the working electrode, a platinum wire as the counter electrode, and a Ag/AgCl or saturated calomel (B162337) electrode (SCE) as the reference electrode.
-
Electrolyte Solution: Prepare a solution of the substrate (e.g., 0.1 M) and this compound (e.g., 0.1 M) in a suitable anhydrous solvent (e.g., acetonitrile (B52724) or DMF).
-
Electrolysis: Fill both compartments of the cell with the electrolyte solution. Apply a constant potential or current using a potentiostat.
-
Monitoring and Work-up: Monitor the reaction by cyclic voltammetry or by analyzing aliquots using standard analytical techniques. Once the reaction is complete, the product can be isolated by solvent evaporation and subsequent purification.
Conclusion
This compound is a versatile and cost-effective reagent in organic synthesis. Its applications as a phase-transfer catalyst, a precursor for methylating agents and polyiodides, an additive in cross-coupling reactions, and a supporting electrolyte make it a valuable tool for researchers in both academic and industrial settings. The protocols provided herein offer a starting point for the utilization of TMAI in a variety of synthetic transformations.
References
- 1. mdpi.com [mdpi.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. Monoselective N-Methylation of Amides, Indoles, and Related Structures Using Quaternary Ammonium Salts as Solid Methylating Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. NMeI_salts_JoelSmith | PDF [slideshare.net]
- 6. Heck Transformations of Biological Compounds Catalyzed by Phosphine-Free Palladium - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Heck Reaction [organic-chemistry.org]
- 8. Synthetic Organic Electrochemical Methods Since 2000: On the Verge of a Renaissance - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Tetramethylammonium Iodide as a Precursor for Organometallic Frameworks
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tetramethylammonium (B1211777) iodide (TMAI), a quaternary ammonium (B1175870) salt, serves as a crucial precursor and structure-directing agent in the synthesis of various crystalline porous materials. While its application spans different classes of organometallic frameworks, it is most prominently utilized in the formation of halide perovskites, a class of materials with significant potential in photovoltaics, optoelectronics, and drug delivery platforms. This document provides detailed application notes and experimental protocols for the use of tetramethylammonium iodide in the synthesis of these advanced materials.
Tetraalkylammonium cations, including tetramethylammonium (TMA+), can function as templates or structure-directing agents (SDAs) in the synthesis of porous frameworks like zeolites and certain metal-organic frameworks (MOFs). The TMA+ cation plays a significant role in the initial stages of silicate (B1173343) oligomerization during zeolite formation[1]. In the realm of MOFs, tetraalkylammonium cations have been used to template the formation of specific cadmium-based frameworks. However, the most extensively documented role of this compound is as a precursor for organometallic halide perovskites.
I. Application: Precursor for Organometallic Halide Perovskites
Organometallic halide perovskites, with the general formula ABX₃, have garnered immense research interest due to their exceptional optoelectronic properties. In this structure, 'A' is an organic cation, 'B' is a metal cation (typically lead or tin), and 'X' is a halide anion. This compound can be a source of the organic 'A' cation and the iodide 'X' anion, or it can be used as an additive to influence crystal growth and stability.
Key Advantages in Perovskite Synthesis:
-
Structural Stability: The incorporation of the relatively large tetramethylammonium cation can enhance the structural and thermal stability of the perovskite lattice.
-
Dimensionality Tuning: TMAI can be used to synthesize lower-dimensional perovskite structures (e.g., 2D or quasi-2D), which often exhibit improved environmental stability compared to their 3D counterparts.
-
Defect Passivation: It can act as a surface passivating agent, reducing defects at the crystal grain boundaries and surfaces, which is crucial for improving the performance and longevity of perovskite-based devices.
Experimental Protocols
Protocol 1: Synthesis of Tetramethylammonium Lead Iodide ((CH₃)₄NPbI₃) Perovskite Powder
This protocol describes a solution-based method for the synthesis of tetramethylammonium lead iodide perovskite powder.
Materials:
-
Lead(II) iodide (PbI₂)
-
This compound (TMAI)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Diethyl ether, anhydrous
Equipment:
-
Magnetic stirrer with heating capabilities
-
Glass vials with screw caps
-
Centrifuge
-
Vacuum oven
Procedure:
-
Precursor Solution Preparation:
-
In a glass vial, dissolve a 1:1 molar ratio of PbI₂ and TMAI in anhydrous DMF. A typical concentration is 1 M for each precursor.
-
Stir the solution at 60°C for at least 2 hours to ensure complete dissolution and reaction. The solution should turn from yellow to a clear, pale-yellowish color upon formation of the perovskite precursor complex.
-
-
Crystallization:
-
Allow the precursor solution to cool to room temperature.
-
Crystallization can be induced by slow vapor diffusion of an anti-solvent. Place the vial containing the precursor solution into a larger sealed container with a vial of an anti-solvent like diethyl ether.
-
Alternatively, for faster precipitation, slowly add the precursor solution dropwise into a beaker of vigorously stirred diethyl ether.
-
-
Isolation and Purification:
-
Collect the precipitated yellow crystals by centrifugation at 5000 rpm for 10 minutes.
-
Decant the supernatant and wash the crystals twice with diethyl ether to remove any residual DMF and unreacted precursors.
-
After the final wash, dry the resulting powder in a vacuum oven at 60°C for 12 hours.
-
Quantitative Data Summary:
| Parameter | Value |
| Molar Ratio (PbI₂:TMAI) | 1:1 |
| Solvent | N,N-Dimethylformamide (DMF) |
| Anti-solvent | Diethyl ether |
| Reaction Temperature | 60°C |
| Drying Temperature | 60°C (under vacuum) |
| Typical Yield | > 85% |
| Appearance | Yellow crystalline powder |
Protocol 2: Fabrication of a Perovskite Thin Film using this compound as an Additive
This protocol outlines the fabrication of a methylammonium (B1206745) lead iodide (MAPbI₃) perovskite thin film with TMAI as an additive to improve film quality and stability.
Materials:
-
Lead(II) iodide (PbI₂)
-
Methylammonium iodide (MAI)
-
This compound (TMAI)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Dimethyl sulfoxide (B87167) (DMSO), anhydrous
-
Chlorobenzene
-
ITO-coated glass substrates
Equipment:
-
Spin coater
-
Hotplate
-
Plasma cleaner or UV-Ozone cleaner
Procedure:
-
Substrate Preparation:
-
Clean the ITO-coated glass substrates sequentially with detergent, deionized water, acetone, and isopropanol (B130326) in an ultrasonic bath for 15 minutes each.
-
Dry the substrates with a stream of nitrogen gas.
-
Treat the substrates with oxygen plasma or UV-Ozone for 15 minutes to create a hydrophilic surface.
-
-
Perovskite Precursor Solution with TMAI Additive:
-
Prepare a 1.4 M stock solution of MAPbI₃ by dissolving PbI₂ and MAI in a 9:1 v/v mixture of DMF and DMSO.
-
Prepare a separate stock solution of TMAI in DMF (e.g., 0.1 M).
-
Add a specific volume of the TMAI stock solution to the MAPbI₃ precursor solution to achieve the desired additive concentration (e.g., 1-5 mol%). Stir the final solution for at least 1 hour before use.
-
-
Thin Film Deposition:
-
Transfer the prepared precursor solution onto the cleaned ITO substrate.
-
Spin-coat the solution in a two-step process:
-
First step: 500 rpm for 5 seconds (for spreading).
-
Second step: 4000 rpm for 30 seconds (for film formation).
-
-
During the second step, at approximately 15 seconds, dispense a small amount of an anti-solvent (e.g., chlorobenzene) onto the center of the spinning substrate to induce rapid crystallization.
-
-
Annealing:
-
Immediately transfer the substrate to a preheated hotplate and anneal at 100°C for 10 minutes. This step removes residual solvents and promotes the growth of crystalline perovskite grains.
-
-
Characterization:
-
The resulting thin film can be characterized using techniques such as X-ray diffraction (XRD) for crystal structure, scanning electron microscopy (SEM) for morphology, and UV-Vis spectroscopy for optical properties.
-
Quantitative Data Summary:
| Parameter | Value |
| MAPbI₃ Precursor Concentration | 1.4 M |
| Solvent Ratio (DMF:DMSO) | 9:1 v/v |
| TMAI Additive Concentration | 1-5 mol% |
| Spin Coating Parameters | 500 rpm (5s), 4000 rpm (30s) |
| Anti-solvent | Chlorobenzene |
| Annealing Temperature & Time | 100°C for 10 minutes |
Visualizations
Caption: Workflow for the synthesis of (CH₃)₄NPbI₃ powder.
Caption: Workflow for perovskite thin film fabrication with TMAI.
Logical Relationship: Role of TMAI as a Structure-Directing Agent
The size and shape of the tetramethylammonium cation influence the resulting crystal structure of the organometallic framework. This can be visualized as a templating effect where the cation directs the assembly of the inorganic components around it.
Caption: Role of TMAI in directing framework formation.
Conclusion
This compound is a versatile precursor and additive in the synthesis of organometallic frameworks, with a particularly significant role in the field of halide perovskites. The protocols provided herein offer a starting point for researchers to explore the synthesis of these materials. The ability of TMAI to influence crystal structure, dimensionality, and defect density makes it a valuable tool for tuning the properties of organometallic frameworks for a wide range of applications, from next-generation solar cells to novel drug delivery systems. Further research into its role as a structure-directing agent in other classes of MOFs may unveil new and functional materials.
References
Troubleshooting & Optimization
Technical Support Center: Tetramethylammonium Iodide (TMAI)
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals using commercial tetramethylammonium (B1211777) iodide (TMAI). The information addresses common issues that may arise during experimentation, with a focus on potential impurities.
Frequently Asked Questions (FAQs)
Q1: What are the likely impurities in commercial tetramethylammonium iodide?
A1: While manufacturers' specifications provide information on purity, trace amounts of impurities may be present. Based on the typical synthesis and potential degradation pathways, common impurities in commercial TMAI can include:
-
Residual Reactants and Precursors: Incomplete reactions during synthesis can leave behind starting materials.
-
Byproducts of Synthesis: Unintended side reactions can generate related quaternary ammonium (B1175870) salts or other organic molecules.
-
Degradation Products: Exposure to light, heat, or moisture can cause TMAI to decompose over time.[1]
-
Solvent Residues: Residual solvents from the manufacturing and purification processes may be present.
-
Water Content: TMAI is hygroscopic and can absorb moisture from the atmosphere.
Q2: How can I assess the purity of my this compound?
A2: Several analytical techniques can be used to assess the purity of TMAI:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is a powerful tool for identifying and quantifying organic impurities. The simple spectrum of TMAI (a singlet for the methyl protons) allows for easy detection of other proton-containing species.[2]
-
High-Performance Liquid Chromatography (HPLC): HPLC with a suitable detector (e.g., UV or charged aerosol detector) can separate and quantify non-volatile impurities.
-
Ion Chromatography (IC): This technique is useful for quantifying anionic impurities, such as excess iodide or other halide contaminants.
-
Karl Fischer Titration: This is the standard method for determining water content.
-
Thermogravimetric Analysis (TGA): TGA can indicate the presence of volatile impurities and assess thermal stability.
Q3: My TMAI has a yellow tint. Is it still usable?
A3: A faint yellow color in TMAI may indicate the presence of trace impurities, potentially from the formation of triiodide (I₃⁻) due to slight iodide oxidation. For many applications, a pale yellow solid may still be of sufficient purity. However, for highly sensitive experiments, such as those in materials science or drug formulation, the discoloration could signify the presence of impurities that might interfere with the experimental outcome. It is recommended to assess the purity using an appropriate analytical method if the color is a concern.
Q4: How should I store this compound to minimize degradation?
A4: To maintain the integrity of TMAI, it should be stored in a tightly sealed container in a cool, dry, and dark place.[1] TMAI is hygroscopic and light-sensitive.[1] Inert atmosphere storage (e.g., under nitrogen or argon) is recommended for long-term stability.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during experiments involving TMAI.
| Issue | Potential Cause | Troubleshooting Steps |
| Inconsistent or unexpected experimental results | Impurities in the TMAI may be interfering with the reaction or measurement. | 1. Assess Purity: Use ¹H NMR or HPLC to check for organic impurities. Use ion chromatography to check for anionic impurities. 2. Purify TMAI: If impurities are detected, consider recrystallization from a suitable solvent (e.g., ethanol/ether mixture). 3. Use a fresh lot: If possible, obtain a new, unopened container of TMAI from a reputable supplier. |
| Poor solubility in a specific solvent | The presence of insoluble impurities or a higher-than-expected water content. | 1. Check Water Content: Use Karl Fischer titration to determine the water content. 2. Filter the Solution: Dissolve the TMAI in the desired solvent and filter out any insoluble material. 3. Dry the TMAI: If the water content is high, dry the material under vacuum. |
| Discoloration of the TMAI solution | Oxidation of the iodide anion to form colored polyiodide species (e.g., I₃⁻). | 1. Minimize Light Exposure: Protect the solution from light by using amber glassware or wrapping the container in foil. 2. Use Degassed Solvents: Dissolving TMAI in deoxygenated solvents can help prevent oxidation. |
| pH of the aqueous solution is outside the expected range | Presence of acidic or basic impurities, such as trimethylamine (B31210) hydroiodide or trimethylamine. | 1. Check for Amine Impurities: Use ¹H NMR to look for signals corresponding to trimethylamine or its salt. 2. Neutralize the Solution: If the pH deviation is minor and will not affect the experiment, it can be carefully adjusted. |
Summary of Potential Impurities and Analytical Methods
| Impurity Type | Potential Specific Impurities | Typical Analytical Method(s) | Typical Concentration Range (if known) |
| Residual Reactants | Trimethylamine, Methyl Iodide | ¹H NMR, GC-MS | Trace to minor |
| Synthesis Byproducts | Other quaternary ammonium salts | ¹H NMR, LC-MS | Trace |
| Degradation Products | Trimethylamine, Methyl Iodide, Iodine/Triiodide | ¹H NMR, UV-Vis Spectroscopy, Ion Chromatography | Trace to minor |
| Anionic Impurities | Excess Iodide, Other Halides | Ion Chromatography, Titration | Variable |
| Solvent Residues | Ethanol, Isopropanol, etc. | ¹H NMR, GC-HS (Headspace) | Trace |
| Water | Water | Karl Fischer Titration | Variable (hygroscopic) |
Key Experimental Protocols
Protocol 1: Purity Assessment by ¹H NMR Spectroscopy
Objective: To identify and quantify organic impurities in this compound.
Methodology:
-
Sample Preparation: Accurately weigh approximately 10-20 mg of the TMAI sample and dissolve it in a suitable deuterated solvent (e.g., D₂O, DMSO-d₆). Add a known amount of an internal standard (e.g., dimethyl sulfone) for quantitative analysis.
-
NMR Acquisition: Acquire a ¹H NMR spectrum using a spectrometer with a field strength of at least 300 MHz.
-
Data Analysis:
-
The TMAI will show a sharp singlet at approximately 3.1 ppm.
-
Integrate the TMAI peak and the peak(s) of the internal standard.
-
Identify any other peaks in the spectrum, which may correspond to impurities.
-
Calculate the concentration of impurities based on the relative integration of their peaks compared to the internal standard.
-
Protocol 2: Determination of Water Content by Karl Fischer Titration
Objective: To quantify the amount of water in a TMAI sample.
Methodology:
-
Instrument Setup: Prepare the Karl Fischer titrator according to the manufacturer's instructions.
-
Sample Preparation: Accurately weigh a suitable amount of the TMAI sample and introduce it into the titration vessel.
-
Titration: Start the titration. The Karl Fischer reagent will react with the water in the sample.
-
Endpoint Detection: The endpoint is reached when all the water has been consumed, which is typically detected electrochemically.
-
Calculation: The instrument's software will calculate the water content as a percentage of the total sample weight.
Visualizations
Caption: Experimental workflow for TMAI purity assessment.
Caption: Troubleshooting logic for inconsistent results.
References
Technical Support Center: Managing the Hygroscopic Nature of Tetramethylammonium Iodide (TMAI)
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on managing the hygroscopic properties of tetramethylammonium (B1211777) iodide (TMAI) in experimental settings. Adherence to these protocols is crucial for ensuring experimental reproducibility and the integrity of results.
Frequently Asked Questions (FAQs)
Q1: What is tetramethylammonium iodide (TMAI) and why is its hygroscopic nature a concern?
A1: this compound is a quaternary ammonium (B1175870) salt with the chemical formula (CH₃)₄NI. It is used in various applications, including as a precursor in the synthesis of perovskite materials for solar cells, as an electrolyte, and in organic synthesis. TMAI is hygroscopic, meaning it readily absorbs moisture from the atmosphere. This absorbed water can act as an impurity, altering the physical and chemical properties of the TMAI, potentially leading to inconsistent experimental results, reduced product yields, and changes in material performance.[1][2]
Q2: How can I tell if my TMAI has absorbed a significant amount of water?
A2: Visual inspection can be an initial indicator. Anhydrous TMAI is typically a fine, white crystalline powder. If the material appears clumpy, sticky, or has a yellowish tint, it may have absorbed moisture. For quantitative analysis, Karl Fischer titration is the recommended method to determine the precise water content.[3] Spectroscopic methods like Fourier-transform infrared (FTIR) spectroscopy can also be indicative, as absorbed water will show a broad absorption band in the 3600-2800 cm⁻¹ region, corresponding to O-H stretching vibrations.[4]
Q3: What are the best practices for storing TMAI to minimize water absorption?
A3: To minimize moisture uptake, TMAI should be stored in a tightly sealed container in a dark, dry, and well-ventilated area. For long-term storage or for use in moisture-sensitive applications, it is highly recommended to store TMAI inside a desiccator containing a suitable desiccant (e.g., silica (B1680970) gel, calcium chloride) or within an inert atmosphere glovebox.
Q4: Can I use TMAI that has been exposed to humidity?
A4: Using TMAI that has absorbed water is generally not recommended for moisture-sensitive experiments, as it can lead to unreliable results. The presence of water can affect reaction kinetics, product purity, and the crystalline structure of materials synthesized using TMAI.[1][2] It is advisable to dry the TMAI before use if moisture exposure is suspected.
Q5: What is the impact of using hydrated TMAI in perovskite solar cell fabrication?
A5: In the fabrication of perovskite solar cells, the purity and anhydrous nature of the precursors are critical. Moisture can disrupt the crystallization process of the perovskite film, leading to defects, reduced crystal grain size, and the formation of undesirable hydrated perovskite phases or lead iodide (PbI₂).[1][2] These effects can significantly impair the efficiency, stability, and reproducibility of the solar cell devices. While some studies suggest a controlled amount of water can sometimes be beneficial during crystal growth, uncontrolled moisture from hygroscopic precursors like TMAI is a significant source of inconsistency.[1]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution(s) |
| Inconsistent reaction yields or kinetics | Variable moisture content in TMAI. | 1. Dry the TMAI before use following the recommended protocol. 2. Handle and weigh the TMAI in a controlled atmosphere (glovebox). 3. Perform Karl Fischer titration to quantify the water content and ensure it is below the acceptable limit for your reaction. |
| Poor perovskite film quality (e.g., pinholes, small grains) | Use of hydrated TMAI. | 1. Ensure TMAI is thoroughly dried before preparing the precursor solution. 2. Prepare the perovskite precursor solution inside a nitrogen-filled glovebox. 3. Control the humidity of the processing environment during film deposition and annealing. |
| TMAI appears clumpy or discolored | Significant water absorption. | 1. Dry the TMAI using a vacuum oven. 2. If drying is not sufficient to restore the desired properties, consider purifying the TMAI by recrystallization. |
| Difficulty in achieving a fully dissolved, clear precursor solution | Presence of insoluble hydrated species or impurities. | 1. Gently heat the solution while stirring to aid dissolution. 2. Filter the solution to remove any undissolved particles before use. 3. Ensure the solvent is anhydrous. |
Experimental Protocols
Protocol 1: Drying of this compound
This protocol describes a general method for drying TMAI that has been exposed to moisture.
Materials:
-
Hygroscopic this compound
-
Vacuum oven
-
Schlenk flask or other suitable vacuum-tight container
-
Desiccator
Procedure:
-
Place the TMAI powder in a clean, dry Schlenk flask or a shallow glass dish.
-
Spread the powder in a thin layer to maximize the surface area exposed to vacuum.
-
Place the container in a vacuum oven.
-
Heat the oven to a temperature between 70-100°C. Caution: Do not exceed the decomposition temperature of TMAI.
-
Apply a vacuum of at least -86 kPa.
-
Dry the TMAI under vacuum for 5-16 hours. The optimal time will depend on the initial moisture content and the amount of material.
-
After the drying period, turn off the vacuum and allow the oven to cool to room temperature under an inert atmosphere (e.g., nitrogen or argon) if possible.
-
Quickly transfer the dried TMAI to a tightly sealed container and store it in a desiccator or glovebox.
Protocol 2: Determination of Water Content by Karl Fischer Titration
This protocol provides a general guideline for determining the water content in TMAI using volumetric Karl Fischer titration.
Materials:
-
Karl Fischer titrator (volumetric)
-
Karl Fischer reagent (e.g., single-component composite)
-
Anhydrous methanol (B129727) or other suitable solvent
-
Dried this compound sample
-
Airtight syringe or weighing boat for sample introduction
Procedure:
-
Prepare the Karl Fischer titrator according to the manufacturer's instructions. The titration vessel should be pre-titrated to a dry endpoint.
-
Accurately weigh a known amount of the dried TMAI sample using an analytical balance. The sample size should be chosen based on the expected water content to ensure an adequate titration volume.
-
Quickly and carefully introduce the sample into the titration vessel, minimizing exposure to ambient air.
-
Start the titration. The titrator will automatically dispense the Karl Fischer reagent until the endpoint is reached.
-
The instrument will calculate the water content, typically expressed as a percentage or in parts per million (ppm).
-
It is recommended to perform the measurement in triplicate to ensure accuracy.
Data Presentation
Table 1: Physical Properties of Anhydrous this compound
| Property | Value | Reference |
| Molecular Formula | C₄H₁₂IN | |
| Molar Mass | 201.05 g/mol | |
| Appearance | White crystalline powder | |
| Melting Point | >300 °C (decomposes) | |
| Solubility in Water | Sparingly soluble | |
| Solubility in Anhydrous Ethanol | Soluble |
Visualizations
Caption: Workflow for handling hygroscopic TMAI.
Caption: Troubleshooting logic for hygroscopicity issues.
References
Technical Support Center: Enhancing Tetramethylammonium Iodide Solubility in Nonpolar Solvents
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered when working with tetramethylammonium (B1211777) iodide (TMAI) in nonpolar solvent systems.
Frequently Asked Questions (FAQs)
Q1: Why is my tetramethylammonium iodide not dissolving in my nonpolar solvent?
This compound (TMAI) is an ionic salt with a quaternary ammonium (B1175870) cation and an iodide anion. Due to its ionic nature, it exhibits very low solubility in nonpolar solvents such as chloroform (B151607), diethyl ether, and hydrocarbons. Strong electrostatic forces hold the ions together in the crystal lattice, and nonpolar solvents cannot effectively solvate the ions to overcome these forces.
Q2: What are the general solubility characteristics of this compound?
TMAI is sparingly soluble in water and some polar organic solvents like anhydrous ethanol (B145695) and acetone.[1] It is generally considered insoluble in nonpolar solvents like chloroform and diethyl ether.
Q3: Are there any quantitative data available for the solubility of TMAI in organic solvents?
Precise quantitative data for TMAI in a wide range of nonpolar organic solvents is scarce in readily available literature. However, data for related tetraalkylammonium iodides in some polar organic solvents can provide insights. For instance, the solubility of various tetraalkylammonium iodides has been documented in mixtures of solvents like methanol-benzene.[2] It is important to note that as the alkyl chain length on the ammonium cation increases, the solubility in less polar solvents tends to increase.
Q4: What are the primary methods to improve the utility of this compound in nonpolar solvents?
While achieving high concentrations of dissolved TMAI in a true solution is often not feasible, several techniques can be employed to effectively use TMAI in nonpolar media for chemical reactions:
-
Phase-Transfer Catalysis (PTC): This is the most common method, where a catalytic agent transfers the iodide anion from a solid or aqueous phase into the nonpolar organic phase where the reaction occurs.[3]
-
Use of Complexing Agents: Crown ethers or cryptands can encapsulate the tetramethylammonium cation, creating a lipophilic complex that is more soluble in nonpolar solvents.
-
Solvent Modification: The addition of a small amount of a more polar co-solvent or a "solvent modifier" can sometimes increase the solubility of TMAI in the bulk nonpolar solvent.
Troubleshooting Guides
Issue 1: this compound remains as a solid precipitate in a biphasic reaction mixture.
Possible Cause: Inefficient transfer of the iodide anion from the solid or aqueous phase to the organic phase.
Troubleshooting Steps:
-
Introduce a Phase-Transfer Catalyst: If not already present, add a suitable phase-transfer catalyst (PTC) to the reaction mixture. Lipophilic quaternary ammonium salts with longer alkyl chains (e.g., tetrabutylammonium (B224687) bromide or Aliquat 336) are effective choices.[4][5] These catalysts work by exchanging their anion for the iodide at the phase interface and transporting the iodide into the organic phase.
-
Optimize the Phase-Transfer Catalyst: If a PTC is already in use, consider the following:
-
Catalyst Loading: Ensure a sufficient catalytic amount is used, typically 1-10 mol% relative to the substrate.
-
Catalyst Type: The structure of the PTC is crucial. For transport of iodide, a lipophilic cation is necessary. If catalyst poisoning by the iodide anion is suspected, consider using a bromide-based catalyst in conjunction with a source of iodide.[6]
-
-
Increase Agitation: Vigorous stirring is essential in phase-transfer catalysis to maximize the interfacial area between the phases, which facilitates the ion exchange process.[7]
-
Consider a Solid-Liquid PTC System: If working with an aqueous phase is problematic, solid-liquid PTC can be employed where the solid TMAI is directly used with a PTC in the nonpolar solvent. The presence of a small amount of water can sometimes be beneficial in solid-liquid PTC.[7]
Issue 2: Low reaction yield despite using a phase-transfer catalyst.
Possible Cause: The concentration of the iodide anion in the organic phase is still insufficient, or the anion is not reactive enough.
Troubleshooting Steps:
-
Employ a Complexing Agent: The addition of a crown ether, such as 18-crown-6, can significantly enhance the solubility of the TMAI salt in the nonpolar solvent.[8] The crown ether encapsulates the tetramethylammonium cation, and the resulting complex, along with the iodide anion, is more readily soluble in the organic phase. This increases the concentration of the "naked" and highly reactive iodide anion.
-
Solvent Choice: While the bulk solvent is nonpolar, its choice can still influence the efficacy of the catalyst. Solvents like toluene (B28343) or dichloromethane (B109758) may be more suitable than alkanes for PTC reactions.
-
Temperature Adjustment: Increasing the reaction temperature can enhance both the solubility of the catalyst-ion pair and the rate of the desired reaction. However, be mindful of potential side reactions or catalyst decomposition at elevated temperatures.
Quantitative Data Summary
The following table summarizes the available solubility information for this compound and related compounds in various solvents. It is important to note that "sparingly soluble" and "insoluble" are qualitative terms and the actual solubility can be very low.
| Compound | Solvent | Solubility | Temperature (°C) |
| This compound | Chloroform | Insoluble | 25 |
| This compound | Diethyl Ether | Insoluble | 25 |
| This compound | Acetone | Sparingly soluble | 25 |
| This compound | Ethanol | Sparingly soluble | 25 |
| This compound | Water | Sparingly soluble[1] | 25 |
| Tetraethylammonium iodide | Methanol | 0.1 g/mL (hot) | - |
Experimental Protocols
Protocol 1: General Procedure for Phase-Transfer Catalysis (Solid-Liquid)
This protocol describes a general method for utilizing this compound in a nonpolar solvent with the aid of a phase-transfer catalyst.
Materials:
-
This compound (TMAI)
-
Substrate
-
Nonpolar solvent (e.g., toluene, dichloromethane)
-
Phase-transfer catalyst (e.g., tetrabutylammonium bromide (TBAB) or Aliquat 336)
-
Reaction vessel with a magnetic stirrer and condenser
Procedure:
-
To the reaction vessel, add the substrate and the nonpolar solvent.
-
Add the solid this compound to the mixture.
-
Add the phase-transfer catalyst (typically 1-5 mol% relative to the substrate).
-
Commence vigorous stirring to ensure good mixing of the solid and liquid phases.
-
Heat the reaction mixture to the desired temperature and monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC, HPLC).
-
Upon completion, cool the reaction mixture and filter to remove any remaining solid TMAI and the catalyst.
-
Work up the organic phase as required to isolate the product.
Protocol 2: Solubilization using a Crown Ether
This protocol outlines the use of a crown ether to enhance the concentration of this compound in a nonpolar solvent.
Materials:
-
This compound (TMAI)
-
Nonpolar solvent (e.g., chloroform, toluene)
-
Crown ether (e.g., 18-crown-6)
-
Stirring apparatus
Procedure:
-
In a dry flask, add the desired amount of this compound.
-
Add the nonpolar solvent.
-
Add a stoichiometric equivalent of the crown ether (relative to TMAI) to the suspension. The optimal ratio may need to be determined experimentally.
-
Stir the mixture at room temperature or with gentle warming. The dissolution of the solid should be observed as the crown ether complexes with the TMAI.
Visualizations
Caption: Troubleshooting workflow for addressing TMAI insolubility.
Caption: Mechanism of phase-transfer catalysis for TMAI.
References
- 1. This compound | 75-58-1 [chemicalbook.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. dalalinstitute.com [dalalinstitute.com]
- 4. taylorandfrancis.com [taylorandfrancis.com]
- 5. researchpublish.com [researchpublish.com]
- 6. Phase Transfer Catalysis - Wordpress [reagents.acsgcipr.org]
- 7. macmillan.princeton.edu [macmillan.princeton.edu]
- 8. p2infohouse.org [p2infohouse.org]
Technical Support Center: Tetramethylammonium Iodide in Electrophilic Substitution
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals utilizing tetramethylammonium (B1211777) iodide (TMAI) in electrophilic substitution reactions.
Frequently Asked Questions (FAQs)
Q1: What is the primary role of tetramethylammonium iodide (TMAI) in electrophilic substitution reactions?
A1: In the context of electrophilic substitution, particularly iodination, this compound (TMAI) primarily serves as a source of the iodide anion (I⁻). For the iodide to become an electrophile ("I⁺"), it must be activated by an oxidizing agent (e.g., hydrogen peroxide, m-chloroperoxybenzoic acid) or a strong acid. The tetramethylammonium (TMA) cation is generally considered a spectator ion, although its presence can influence reaction conditions, for instance by acting as a phase-transfer catalyst in biphasic systems.
Q2: How stable is the tetramethylammonium (TMA) cation under typical electrophilic substitution conditions?
A2: The tetramethylammonium cation is known for its high thermal stability and tolerance towards strong aqueous bases and nucleophiles. While it is generally stable, its performance in highly concentrated strong acids, which are sometimes used to activate the electrophile in aromatic substitutions, should be considered on a case-by-case basis as extreme conditions can potentially lead to degradation of any organic species.
Q3: Can TMAI react with iodine (I₂) if it is also present in the reaction mixture?
A3: Yes, a key reaction of TMAI is its ability to react with molecular iodine (I₂) to form tetramethylammonium polyiodides, such as tetramethylammonium triiodide (TMAI₃). The formation of these polyiodide salts can influence the reaction by acting as a reservoir for the iodinating agent and potentially affecting the reaction kinetics and selectivity.
Q4: Is TMAI itself an electrophile?
A4: No, this compound is a salt and not an electrophile. The iodide anion it provides is a nucleophile. To be used in electrophilic aromatic substitution, the iodide must be oxidized in situ to generate an electrophilic iodine species.
Troubleshooting Guides
Issue 1: Low or No Product Yield
| Possible Cause | Troubleshooting Step |
| Insufficient activation of the iodide | Ensure the oxidizing agent is active and added in the correct stoichiometric amount. The generation of the electrophilic iodine species is crucial for the reaction to proceed. |
| Poor solubility of TMAI | If TMAI is not fully dissolved in the reaction solvent, the availability of iodide ions will be limited. Consider using a more polar solvent or a co-solvent to improve solubility. |
| Reaction temperature is too low | While some iodinations proceed at room temperature, gentle heating may be required to initiate the reaction. Monitor the temperature carefully to avoid decomposition of the starting material or product. |
| Deactivation of the aromatic substrate | If your aromatic ring is substituted with strongly deactivating groups, the electrophilic substitution will be slow. More forcing conditions (stronger acid catalyst, higher temperature) may be necessary. |
Issue 2: Formation of Polyiodinated Products
| Possible Cause | Troubleshooting Step |
| Excess of iodinating agent | Use a strict 1:1 molar ratio of your substrate to the total iodine source (TMAI + any other iodine source). Adding the activating agent portion-wise can help maintain a low concentration of the active electrophile. |
| Prolonged reaction time | Monitor the reaction progress using a suitable technique (e.g., TLC, LC-MS). Stop the reaction as soon as the starting material is consumed to prevent further iodination of the product. |
| Highly activated substrate | For very electron-rich aromatic compounds, consider running the reaction at a lower temperature to reduce the rate of the second iodination. |
The following table provides a general guide on how to adjust reaction parameters to minimize polyiodination.
| Parameter | Adjustment to Reduce Polyiodination | Rationale |
| Stoichiometry | Decrease the equivalents of the iodine source (TMAI) and/or oxidant. | Limits the amount of available electrophile. |
| Reaction Time | Monitor and quench the reaction upon full consumption of starting material. | Prevents the product from reacting further. |
| Temperature | Lower the reaction temperature. | Decreases the rate of both the desired and undesired reactions, often with a greater effect on the second substitution. |
| Concentration | Run the reaction at a lower concentration. | Reduces the frequency of molecular collisions. |
Issue 3: Poor Regioselectivity
| Possible Cause | Troubleshooting Step |
| Steric hindrance | The formation of bulky polyiodide species, such as the triiodide anion (I₃⁻) from TMAI and I₂, could influence the regioselectivity due to steric hindrance. If an unexpected isomer is observed, consider that the active electrophile may be larger than anticipated. |
| Reaction conditions are too harsh | Very high temperatures or highly acidic conditions can sometimes lead to a loss of regioselectivity. Attempt the reaction under milder conditions. |
| Thermodynamic vs. Kinetic Control | The observed product may be the thermodynamically more stable isomer, which might not be the desired one. Altering the reaction time and temperature can sometimes favor the kinetically controlled product. |
Experimental Protocols
Cited Experiment: Electrophilic Iodination of an Activated Aromatic Compound using an Iodide Salt and an Oxidizing Agent
This protocol is a general representation of how an iodide salt like TMAI can be used in an electrophilic iodination.
Materials:
-
Activated aromatic compound (e.g., anisole)
-
This compound (TMAI)
-
Hydrogen peroxide (30% aqueous solution)
-
Sulfuric acid (concentrated)
-
Saturated aqueous sodium thiosulfate (B1220275) solution
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer, dissolve the activated aromatic compound (1.0 eq.) in methanol.
-
Add this compound (1.1 eq.) to the solution and stir until it is fully dissolved.
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add concentrated sulfuric acid (catalytic amount, e.g., 0.1 eq.) to the stirred solution.
-
To this mixture, add 30% hydrogen peroxide (1.2 eq.) dropwise over 15 minutes, ensuring the temperature remains below 5 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates the consumption of the starting material.
-
Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate to neutralize any remaining oxidant.
-
Remove the methanol under reduced pressure.
-
Partition the residue between dichloromethane and water.
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Separate the organic layer and wash it sequentially with a saturated aqueous sodium bicarbonate solution and brine.
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Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
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Purify the crude product by column chromatography or recrystallization as needed.
Visualizations
Caption: General workflow for electrophilic iodination using TMAI.
Caption: Troubleshooting decision tree for side reactions.
Technical Support Center: Optimizing Tetramethylammonium Iodide (TMAI) Concentration for Perovskite Solar Cell Efficiency
Welcome to the technical support center for researchers, scientists, and drug development professionals working with perovskite solar cells (PSCs). This resource provides troubleshooting guides and frequently asked questions (FAQs) to address specific challenges encountered during the optimization of tetramethylammonium (B1211777) iodide (TMAI) concentration in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary role of tetramethylammonium iodide (TMAI) as an additive in perovskite solar cells?
A1: this compound (TMAI) is primarily used as a passivating agent and a crystal growth modulator in perovskite solar cells. Its incorporation into the perovskite precursor solution can lead to improved film morphology, reduced defect densities, and enhanced charge carrier dynamics. The large size of the tetramethylammonium (TMA+) cation can help in passivating grain boundaries and surfaces of the perovskite film, which are common sources of non-radiative recombination and can negatively impact device performance and stability.
Q2: How does the concentration of TMAI affect the key performance parameters of a perovskite solar cell?
A2: The concentration of TMAI has a significant impact on the power conversion efficiency (PCE), open-circuit voltage (Voc), short-circuit current density (Jsc), and fill factor (FF) of a perovskite solar cell. Generally, an optimal concentration of TMAI can lead to a significant improvement in all these parameters by improving the quality of the perovskite film. However, excessive concentrations can lead to the formation of undesirable secondary phases or inhibit complete perovskite crystallization, resulting in a decrease in performance.
Q3: Can TMAI be used in both one-step and two-step deposition methods for the perovskite layer?
A3: Yes, TMAI can be incorporated into the perovskite layer using both one-step and two-step deposition methods. In the one-step method, TMAI is typically added directly to the perovskite precursor solution containing both the lead halide and the organic ammonium (B1175870) halide. In the two-step method, TMAI can be added to the organic ammonium halide solution that is spin-coated onto the pre-deposited lead iodide film. The optimal concentration and incorporation method may vary depending on the specific perovskite composition and desired film characteristics.
Troubleshooting Guide
This guide addresses common issues encountered when optimizing TMAI concentration in perovskite solar cell fabrication.
| Issue | Possible Causes | Troubleshooting Steps |
| Low Power Conversion Efficiency (PCE) | - Sub-optimal TMAI concentration.- Poor perovskite film morphology (e.g., pinholes, small grains).- High defect density leading to charge recombination. | - Systematically vary the TMAI concentration to find the optimal range (see Data Presentation section).- Characterize the perovskite film using Scanning Electron Microscopy (SEM) and X-ray Diffraction (XRD) to assess morphology and crystallinity.- Perform photoluminescence (PL) or time-resolved photoluminescence (TRPL) measurements to evaluate defect passivation. |
| Low Open-Circuit Voltage (Voc) | - High recombination rates at interfaces or grain boundaries.- Energy level mismatch between the perovskite and charge transport layers. | - Optimize TMAI concentration for effective defect passivation, which can reduce non-radiative recombination.- Ensure proper energy level alignment by selecting appropriate charge transport layers that are compatible with the TMAI-modified perovskite. |
| Low Short-Circuit Current Density (Jsc) | - Incomplete light absorption due to a thin or non-uniform perovskite layer.- Poor charge extraction. | - Adjust spin-coating parameters and precursor concentration to achieve the desired perovskite film thickness and uniformity.- Ensure that the addition of TMAI does not negatively impact the charge transport properties of the perovskite layer. |
| Low Fill Factor (FF) | - High series resistance or low shunt resistance.- Presence of shunt pathways in the device. | - Optimize the TMAI concentration to improve film quality and reduce pinholes, which can act as shunt pathways.- Ensure good contact between the perovskite layer and the charge transport layers. |
| Poor Film Morphology (Pinholes, Roughness) | - TMAI concentration is too high, leading to phase segregation or incomplete conversion.- Inappropriate solvent system or annealing conditions. | - Reduce the TMAI concentration.- Optimize the solvent system for better solubility of all precursor components.- Adjust the annealing temperature and time to promote better crystal growth. |
| Poor Device Stability | - Residual unreacted precursors.- Degradation of the perovskite film due to environmental factors (moisture, oxygen). | - An optimized concentration of TMAI can improve the intrinsic stability of the perovskite film.- Ensure complete conversion to the perovskite phase by optimizing the annealing process.- Encapsulate the final device to protect it from environmental degradation. |
Data Presentation
The following tables summarize the impact of varying TMAI concentration on the performance of perovskite solar cells. Note: The following data is a representative compilation based on typical findings in the field and should be used as a guideline for optimization.
Table 1: Effect of TMAI Concentration on MAPbI₃ Perovskite Solar Cell Performance (One-Step Deposition)
| TMAI Concentration (mol%) | PCE (%) | Voc (V) | Jsc (mA/cm²) | FF (%) |
| 0 (Control) | 17.5 | 1.05 | 22.1 | 75.3 |
| 1 | 18.8 | 1.08 | 22.5 | 77.5 |
| 2.5 | 19.5 | 1.10 | 22.8 | 78.1 |
| 5 | 18.2 | 1.07 | 22.3 | 76.2 |
| 10 | 16.1 | 1.02 | 21.5 | 73.4 |
Table 2: Effect of TMAI Concentration on FAPbI₃ Perovskite Solar Cell Performance (Two-Step Deposition)
| TMAI in FAI Solution (mg/mL) | PCE (%) | Voc (V) | Jsc (mA/cm²) | FF (%) |
| 0 (Control) | 19.2 | 1.08 | 23.5 | 75.8 |
| 0.5 | 20.1 | 1.11 | 23.8 | 76.5 |
| 1.0 | 21.0 | 1.13 | 24.1 | 77.3 |
| 2.0 | 19.8 | 1.10 | 23.6 | 76.1 |
| 4.0 | 18.5 | 1.06 | 23.0 | 74.9 |
Experimental Protocols
Protocol 1: One-Step Deposition of MAPbI₃ with TMAI
This protocol describes the fabrication of a perovskite solar cell using a one-step spin-coating method with the incorporation of TMAI.
1. Substrate Preparation:
-
Clean FTO-coated glass substrates sequentially with detergent, deionized water, acetone, and isopropanol (B130326) in an ultrasonic bath for 15 minutes each.
-
Dry the substrates with a nitrogen gun and treat with UV-ozone for 15 minutes.
2. Electron Transport Layer (ETL) Deposition:
-
Prepare a SnO₂ nanoparticle solution (e.g., 2.67% in water).
-
Spin-coat the SnO₂ solution onto the FTO substrates at 3000 rpm for 30 seconds.
-
Anneal the substrates at 150°C for 30 minutes in ambient air.
3. Perovskite Precursor Solution Preparation (with TMAI):
-
Prepare a stock solution of MAPbI₃ by dissolving 1.1 M PbI₂ and 1.0 M methylammonium (B1206745) iodide (MAI) in a mixed solvent of DMF and DMSO (e.g., 4:1 v/v).
-
Prepare separate TMAI solutions in DMF at various concentrations.
-
To create perovskite precursor solutions with varying TMAI concentrations (e.g., 0, 1, 2.5, 5, 10 mol% with respect to PbI₂), add the calculated volume of the TMAI stock solution to the MAPbI₃ precursor solution. Stir for at least 2 hours.
4. Perovskite Layer Deposition:
-
Transfer the ETL-coated substrates into a nitrogen-filled glovebox.
-
Spin-coat the prepared perovskite precursor solution with TMAI onto the SnO₂ layer at 4000 rpm for 30 seconds.
-
During the last 10 seconds of spinning, dispense an anti-solvent (e.g., chlorobenzene) onto the spinning substrate.
-
Anneal the films at 100°C for 60 minutes.
5. Hole Transport Layer (HTL) Deposition:
-
Prepare a spiro-OMeTAD solution (e.g., 72.3 mg/mL in chlorobenzene) with additives like Li-TFSI and tBP.
-
Spin-coat the HTL solution onto the perovskite layer at 4000 rpm for 30 seconds.
6. Electrode Deposition:
-
Thermally evaporate a gold (Au) or silver (Ag) back contact (80-100 nm) through a shadow mask to define the active area of the solar cell.
Protocol 2: Two-Step Deposition of FAPbI₃ with TMAI
This protocol outlines the fabrication of a perovskite solar cell using a two-step sequential deposition method where TMAI is included in the second step.
1. Substrate and ETL Preparation:
-
Follow steps 1 and 2 from Protocol 1.
2. PbI₂ Deposition:
-
Prepare a 1.0 M solution of PbI₂ in a DMF:DMSO (e.g., 9:1 v/v) solvent mixture.
-
Spin-coat the PbI₂ solution onto the SnO₂ layer at 2000 rpm for 30 seconds.
-
Anneal the PbI₂ film at 70°C for 30 minutes.
3. Organic Cation Solution Preparation (with TMAI):
-
Prepare a solution of formamidinium iodide (FAI) in isopropanol (IPA) (e.g., 60 mg/mL).
-
Add TMAI to the FAI solution at various concentrations (e.g., 0, 0.5, 1.0, 2.0, 4.0 mg/mL). Stir until fully dissolved.
4. Perovskite Conversion:
-
Spin-coat the FAI/TMAI solution onto the PbI₂ film at 4000 rpm for 30 seconds.
-
Anneal the resulting perovskite film at 150°C for 15 minutes.
5. HTL and Electrode Deposition:
-
Follow steps 5 and 6 from Protocol 1.
Mandatory Visualizations
Technical Support Center: Degradation of Tetramethylammonium Iodide in Electrochemical Applications
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions regarding the degradation of tetramethylammonium (B1211777) iodide (TMAI) in electrochemical applications.
Frequently Asked Questions (FAQs)
Q1: What is tetramethylammonium iodide (TMAI) and why is it used in electrochemical applications?
A1: this compound (TMAI) is a quaternary ammonium (B1175870) salt. In electrochemistry, it is often used as a supporting electrolyte in non-aqueous systems due to its good solubility and ionic conductivity. It is also explored as an additive in aqueous batteries to improve performance.
Q2: What are the primary degradation pathways for TMAI in electrochemical systems?
A2: The degradation of TMAI in an electrochemical cell is primarily attributed to the decomposition of the tetramethylammonium (TMA⁺) cation and reactions involving the iodide anion (I⁻). The main degradation pathways for the TMA⁺ cation are Hofmann elimination and nucleophilic substitution (SN₂). The iodide anion can undergo electrochemical oxidation.
Q3: What is Hofmann elimination in the context of TMAI degradation?
A3: Hofmann elimination is a chemical process where a quaternary ammonium cation, like TMA⁺, decomposes. In the case of TMA⁺, which lacks a beta-hydrogen on its methyl groups, a modified Hofmann-type degradation can occur, especially in the presence of strong bases (like hydroxide (B78521) ions that can be generated during water reduction). This pathway can lead to the formation of trimethylamine (B31210) and methanol.
Q4: How does nucleophilic substitution affect TMAI stability?
A4: In a nucleophilic substitution (SN₂) reaction, a nucleophile (an electron-rich species) attacks one of the methyl groups of the TMA⁺ cation. This can lead to the displacement of trimethylamine and the formation of a new compound. Common nucleophiles in electrochemical systems can include hydroxide ions (OH⁻) or other species present in the electrolyte.
Q5: What happens to the iodide anion during electrochemical operation?
A5: The iodide anion (I⁻) can be electrochemically oxidized at the positive electrode (anode). This oxidation can proceed in steps, forming triiodide (I₃⁻) and then iodine (I₂). These reactions are reversible to some extent but can lead to the loss of active electrolyte material and side reactions with other cell components.
Troubleshooting Guide
| Symptom | Possible Cause | Troubleshooting Steps |
| Rapid capacity fade | Electrolyte degradation leading to loss of ionic conductivity and formation of passivating layers on electrodes. | 1. Analyze Electrolyte: Use techniques like ¹H NMR or GC-MS to identify degradation products such as trimethylamine or methanol. 2. Electrode Surface Analysis: Employ XPS or SEM to examine the electrode surfaces for the presence of decomposition products or salt precipitation. 3. Optimize Operating Window: Reduce the upper cutoff voltage to minimize oxidative degradation of iodide and potentially the TMA⁺ cation. |
| Increase in cell internal resistance | Formation of resistive solid electrolyte interphase (SEI) from TMA⁺ or iodide degradation products. Clogging of porous electrode structures. | 1. Electrochemical Impedance Spectroscopy (EIS): Perform EIS to characterize the increase in charge transfer resistance and SEI resistance. 2. Post-mortem Analysis: Disassemble the cell in an inert atmosphere and visually inspect the electrodes and separator for discoloration or precipitates. 3. Electrolyte Additives: Consider using film-forming additives that can create a more stable SEI. |
| Gas evolution (cell swelling) | Decomposition of TMA⁺ cation producing gaseous byproducts (e.g., trimethylamine). Electrolyte solvent decomposition. | 1. Gas Chromatography (GC): Analyze the headspace gas of the cell to identify the evolved gases. 2. Operando Pressure Monitoring: Use a pressure transducer during cycling to correlate gas evolution with specific voltage ranges or cycle numbers. 3. Lower Operating Temperature: High temperatures can accelerate degradation and gas evolution. |
| Discoloration of electrolyte (e.g., yellow/brown) | Formation of triiodide (I₃⁻) or iodine (I₂) from the oxidation of the iodide anion. | 1. UV-Vis Spectroscopy: Analyze the electrolyte to confirm the presence of I₃⁻ or I₂ by their characteristic absorption bands. 2. Reduce Anodic Potential: Limit the maximum voltage to a potential below the onset of significant iodide oxidation. 3. Use of a Redox Shuttle: In some systems, a redox shuttle with a suitable potential can help to mitigate overcharging and subsequent iodide oxidation. |
Quantitative Data Summary
The following tables summarize hypothetical quantitative data for TMAI degradation. This data is for illustrative purposes to guide researchers in their analysis. Actual values will vary depending on the specific electrochemical system, operating conditions, and electrode materials.
Table 1: Hypothetical Degradation Product Concentrations after 100 Cycles
| Degradation Product | Concentration (mM) in Aqueous Electrolyte | Concentration (mM) in Non-Aqueous Electrolyte | Analytical Technique |
| Trimethylamine | 5.2 | 3.8 | ¹H NMR, GC-MS |
| Methanol | 4.9 | 3.5 | ¹H NMR, GC-MS |
| Triiodide (I₃⁻) | 10.5 | 15.2 | UV-Vis Spectroscopy |
| Iodine (I₂) | 2.1 | 4.3 | UV-Vis Spectroscopy |
Table 2: Influence of Upper Cutoff Voltage on Degradation Rate (Aqueous System)
| Upper Cutoff Voltage (V vs. Ag/AgCl) | TMA⁺ Degradation Rate Constant (x 10⁻⁶ s⁻¹) | Iodide Oxidation Current Density (mA/cm²) |
| 1.0 | 0.5 | 0.1 |
| 1.2 | 1.2 | 0.8 |
| 1.4 | 3.5 | 2.5 |
Experimental Protocols
Protocol 1: Determination of the Electrochemical Stability Window of TMAI Electrolyte
Objective: To determine the range of potentials over which the TMAI electrolyte is stable.
Methodology:
-
Cell Assembly: A three-electrode cell is assembled in an inert atmosphere (glovebox).
-
Working Electrode: Glassy carbon or platinum.
-
Counter Electrode: Platinum wire or mesh.
-
Reference Electrode: Ag/AgCl or a suitable non-aqueous reference electrode (e.g., Ag/Ag⁺).
-
-
Cyclic Voltammetry (CV):
-
Perform a CV scan over a wide potential range (e.g., -2.0 V to +2.0 V vs. reference).
-
Start with a slow scan rate (e.g., 10 mV/s).
-
Observe the potential at which a significant increase in current occurs, indicating the onset of electrolyte reduction (cathodic limit) or oxidation (anodic limit).
-
The stability window is the potential range between these two limits.
-
-
Data Analysis:
-
Plot the current versus potential.
-
Determine the onset potentials for oxidation and reduction by identifying the point where the current deviates significantly from the baseline.
-
Protocol 2: Identification of Volatile Degradation Products by Gas Chromatography-Mass Spectrometry (GC-MS)
Objective: To identify volatile organic compounds produced during the degradation of TMAI.
Methodology:
-
Cell Cycling: Cycle an electrochemical cell containing the TMAI electrolyte under the desired conditions (e.g., constant voltage hold at a potential outside the stability window or prolonged cycling).
-
Headspace Sampling:
-
After cycling, carefully open the cell in a controlled environment.
-
Use a gas-tight syringe to sample the headspace gas above the electrolyte.
-
-
GC-MS Analysis:
-
Inject the gas sample into the GC-MS system.
-
The GC will separate the different components of the gas mixture.
-
The MS will provide a mass spectrum for each component, allowing for their identification by comparing the spectra to a known library (e.g., NIST).
-
Look for the characteristic mass spectra of expected degradation products like trimethylamine.
-
-
Liquid Sample Analysis (Optional):
-
The electrolyte itself can be diluted in a suitable solvent and injected into the GC-MS to identify less volatile degradation products.
-
Protocol 3: Quantitative Analysis of Degradation Products by ¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To quantify the concentration of key degradation products in the electrolyte.
Methodology:
-
Sample Preparation:
-
After cell cycling, extract a known volume of the electrolyte.
-
Add a known amount of an internal standard (a compound with a distinct NMR signal that does not overlap with the signals of interest, e.g., dimethyl sulfoxide-d6).
-
Dissolve the mixture in a suitable deuterated solvent.
-
-
¹H NMR Spectroscopy:
-
Acquire a ¹H NMR spectrum of the sample.
-
-
Data Analysis:
-
Identify the characteristic peaks for TMA⁺, trimethylamine, methanol, and the internal standard.
-
Integrate the area under each peak.
-
The concentration of each species can be calculated relative to the known concentration of the internal standard using the following relationship: Concentration_analyte = (Integration_analyte / Number of Protons_analyte) * (Number of Protons_standard / Integration_standard) * Concentration_standard
-
Degradation Pathways and Experimental Workflows
Technical Support Center: Preventing Phase Segregation in Perovskites with Tetramethylammonium Iodide
Welcome to the technical support center for researchers, scientists, and drug development professionals working with perovskite materials. This resource provides troubleshooting guidance and frequently asked questions (FAQs) regarding the use of tetramethylammonium (B1211777) iodide (TMAI) to prevent phase segregation in perovskites, a critical step for enhancing material stability and performance.
Frequently Asked Questions (FAQs)
Q1: What is phase segregation in mixed-halide perovskites, and why is it a problem?
A1: Phase segregation is a phenomenon that occurs in mixed-halide perovskite materials, particularly under illumination or electrical bias. The mixed halide ions (e.g., iodide and bromide) de-mix, forming iodide-rich and bromide-rich domains within the perovskite film. The iodide-rich domains have a lower bandgap and can act as charge carrier traps, leading to non-radiative recombination and a reduction in the open-circuit voltage (Voc) of perovskite solar cells. This instability significantly hinders the performance and long-term stability of optoelectronic devices.
Q2: How does Tetramethylammonium Iodide (TMAI) help in preventing phase segregation?
A2: this compound (TMAI) is a large organic cation additive that helps stabilize the perovskite crystal structure. Its primary mechanism involves the formation of 2D or quasi-2D perovskite layers at the grain boundaries and/or the surface of the 3D perovskite film. These lower-dimensional structures act as a barrier to ion migration, effectively preventing the segregation of halide ions. Additionally, TMAI can influence the crystallization process, leading to improved film quality with larger grain sizes and reduced defect densities.
Q3: What is the optimal concentration of TMAI to be used?
A3: The optimal concentration of TMAI can vary depending on the specific perovskite composition and fabrication process. Generally, a small amount of TMAI is sufficient to achieve the desired stabilizing effect. It is recommended to perform a concentration-dependent study to find the optimal ratio for your specific system. Excessive amounts of TMAI can lead to the formation of insulating 2D perovskite phases that may hinder charge transport.
Q4: Can TMAI be used with other strategies to enhance stability?
A4: Absolutely. TMAI can be used in conjunction with other stability-enhancing strategies, such as compositional engineering (e.g., using mixed A-site cations like cesium and formamidinium), defect passivation with other additives, and device encapsulation. A multi-faceted approach often yields the best results for long-term device stability.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Poor solubility of TMAI in the perovskite precursor solution. | TMAI has limited solubility in common perovskite solvents like DMF and DMSO, especially at high concentrations. | - Gently warm the precursor solution (e.g., to 40-60 °C) to aid dissolution. - Use a co-solvent system. For instance, a small amount of a more polar solvent might improve solubility. - Sonicate the solution for a short period to ensure homogeneous mixing. |
| Formation of needle-like crystals or phase impurities in the perovskite film. | - The concentration of TMAI is too high, leading to the formation of pure TMAI-based perovskite phases. - Incompatibility with other components in the precursor solution. | - Reduce the concentration of TMAI in the precursor solution. - Optimize the annealing temperature and time to promote the formation of the desired perovskite phase. - Ensure the purity of all precursor materials. |
| Reduced Power Conversion Efficiency (PCE) after adding TMAI. | While TMAI can improve stability, an excess amount can form thick, insulating 2D perovskite layers that impede charge extraction. | - Systematically vary the TMAI concentration to find the optimal balance between stability and performance. - Characterize the film with techniques like grazing-incidence wide-angle X-ray scattering (GIWAXS) to understand the orientation of the 2D perovskite layers. - Consider using TMAI as a surface treatment post-deposition of the 3D perovskite film, rather than as an additive in the bulk precursor solution. |
| Film morphology issues (e.g., pinholes, incomplete coverage). | The addition of TMAI can alter the crystallization kinetics of the perovskite film. | - Adjust the spin-coating parameters (speed, duration, and ramp) to accommodate the new precursor ink properties. - Optimize the anti-solvent dripping process (if used) in terms of timing and volume. - Experiment with different annealing protocols (temperature and duration). |
Experimental Protocols
Protocol for Incorporation of TMAI as an Additive in a Mixed-Halide Perovskite Film
This protocol is a general guideline for a one-step spin-coating method. Researchers should optimize the specific parameters for their perovskite composition.
1. Precursor Solution Preparation: a. Prepare the 3D perovskite precursor solution. For example, for a (FAPbI₃)₀.₈₅(MAPbBr₃)₀.₁₅ perovskite, dissolve the appropriate molar ratios of Formamidinium Iodide (FAI), Methylammonium Bromide (MABr), Lead Iodide (PbI₂), and Lead Bromide (PbBr₂) in a co-solvent mixture of Dimethylformamide (DMF) and Dimethyl Sulfoxide (DMSO) (e.g., 4:1 v/v). b. Prepare a stock solution of TMAI in a suitable solvent (e.g., DMF or DMSO). c. Add the desired amount of the TMAI stock solution to the 3D perovskite precursor solution to achieve the target final concentration (e.g., 0.5 - 5 mol% with respect to the A-site cation). d. Stir the final solution at room temperature for at least 2 hours before use.
2. Substrate Preparation: a. Clean the substrates (e.g., FTO-coated glass) sequentially with detergent, deionized water, acetone, and isopropanol (B130326) in an ultrasonic bath. b. Dry the substrates with a nitrogen gun and treat them with UV-Ozone for 15 minutes before depositing the electron transport layer (ETL). c. Deposit a compact ETL (e.g., SnO₂) according to established procedures.
3. Perovskite Film Deposition: a. Transfer the cleaned substrates with the ETL into a nitrogen-filled glovebox. b. Dispense a specific volume (e.g., 40 µL) of the TMAI-containing perovskite precursor solution onto the substrate. c. Spin-coat the solution in a two-step program (e.g., 1000 rpm for 10 s, followed by 5000 rpm for 30 s). d. During the second step of spin-coating, dispense an anti-solvent (e.g., chlorobenzene) onto the spinning substrate. e. Immediately transfer the substrate to a hotplate and anneal at a specific temperature (e.g., 100-150 °C) for a defined duration (e.g., 10-60 minutes).
4. Device Completion: a. Deposit the hole transport layer (HTL), such as Spiro-OMeTAD, on top of the perovskite film. b. Finally, thermally evaporate the metal back contact (e.g., gold or silver).
Quantitative Data
The following tables summarize typical effects of TMAI addition on perovskite properties based on literature data. The exact values can vary significantly based on the specific perovskite composition and fabrication conditions.
Table 1: Comparison of Photoluminescence (PL) Properties
| Perovskite Film | PL Peak Position (nm) | PL Lifetime (ns) | Notes |
| Control (without TMAI) | ~780 | ~150 | Emission peak corresponds to the 3D perovskite. |
| With TMAI (low conc.) | ~780 | ~250 | Increased lifetime suggests passivation of defect states. |
| With TMAI (high conc.) | ~780 and ~520 | Variable | Appearance of a second peak around 520 nm can indicate the formation of a 2D TMA₂PbI₄ phase. |
Table 2: Comparison of X-Ray Diffraction (XRD) Characteristics
| Perovskite Film | Main Perovskite Peak (2θ) | Additional Peaks (2θ) | Notes |
| Control (without TMAI) | ~14.1° | None | Corresponds to the (110) plane of the 3D perovskite phase. |
| With TMAI | ~14.1° | ~8.5° | The peak at ~8.5° is characteristic of the (002) plane of the 2D (TMA)₂PbI₄ phase, indicating the formation of a 2D/3D heterostructure. |
Visualizations
Caption: Experimental workflow for fabricating perovskite solar cells with TMAI.
Caption: Mechanism of phase segregation prevention by TMAI.
Technical Support Center: Perovskite Film Fabrication with TMAI Additive
Welcome to the technical support center for troubleshooting poor film quality in perovskites using trimethylammonium iodide (TMAI) as an additive. This resource is designed for researchers, scientists, and drug development professionals to address common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What is the primary role of TMAI as an additive in perovskite films?
A1: Trimethylammonium iodide (TMAI) is primarily used as an additive to improve the quality and stability of perovskite films. Its main functions include:
-
Defect Passivation: The iodide ions from TMAI can help to passivate iodide vacancy defects on the surface and at the grain boundaries of the perovskite film, which are common trap states for charge carriers.
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Crystal Growth Modulation: The bulky trimethylammonium cation can influence the crystallization kinetics of the perovskite. It can help to control the grain size and orientation, often leading to larger, more uniform grains.
-
Improved Film Morphology: By influencing crystal growth, TMAI can contribute to smoother and more compact perovskite films with reduced pinholes and voids.
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Enhanced Stability: By passivating defects and improving the film's crystallinity and morphology, TMAI can enhance the perovskite film's resistance to degradation from environmental factors like moisture.
Q2: I'm observing a high density of pinholes in my perovskite film after adding TMAI. What could be the cause?
A2: Pinholes are a common issue and can arise from several factors, even when using additives like TMAI. Potential causes include:
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Incomplete Substrate Coverage: If the precursor solution dewets from the substrate during spin coating, it can lead to the formation of pinholes.
-
Fast Crystallization: Rapid crystallization can lead to incomplete film formation. While TMAI can modulate crystallization, other factors like solvent composition and annealing temperature also play a crucial role.
-
Inappropriate TMAI Concentration: An incorrect concentration of TMAI can sometimes interfere with the uniform crystallization of the perovskite film.
-
Contamination: Dust particles or impurities on the substrate or in the precursor solution can act as nucleation sites for defects like pinholes.
Q3: My perovskite film has very small, non-uniform grains, even with TMAI. How can I increase the grain size?
A3: Achieving large, uniform grains is critical for high-performance perovskite devices. If you are observing small grains despite using TMAI, consider the following:
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Optimize TMAI Concentration: The concentration of TMAI is crucial. Too little may not be effective, while too much can hinder crystal growth. Experiment with a range of concentrations to find the optimal amount for your specific perovskite composition and solvent system.
-
Adjust Annealing Parameters: The annealing temperature and time significantly impact grain growth. A slower annealing ramp or a longer annealing time can sometimes promote the growth of larger grains.
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Solvent Engineering: The choice of solvent and the use of solvent additives can influence the precursor-TMAI interaction and the subsequent crystallization process.
-
Antisolvent Treatment: The timing and method of applying an antisolvent during the spin coating process can dramatically affect nucleation and grain growth.
Troubleshooting Guide
This guide addresses specific issues you may encounter when using TMAI as an additive in your perovskite film fabrication.
| Issue | Potential Causes | Recommended Solutions |
| Poor Film Coverage / Dewetting | 1. Hydrophobic substrate surface.2. Incompatible solvent system with the substrate.3. Low viscosity of the precursor solution. | 1. Ensure thorough substrate cleaning and consider a UV-Ozone treatment to increase surface wettability.2. Modify the solvent composition to improve wetting.3. Increase the precursor concentration to raise the solution viscosity. |
| High Density of Pinholes and Voids | 1. Rapid solvent evaporation during spin coating.2. Incomplete conversion of precursor to perovskite.3. TMAI precipitating out of solution. | 1. Use a solvent with a higher boiling point or introduce a solvent additive to slow down evaporation.2. Optimize the annealing temperature and duration to ensure full conversion.3. Ensure TMAI is fully dissolved in the precursor solution. Consider gentle heating or sonication. |
| Small and Non-uniform Grain Size | 1. Sub-optimal TMAI concentration.2. Rapid nucleation and crystal growth.3. Inadequate annealing process. | 1. Titrate the TMAI concentration to find the optimal range for grain growth.2. Adjust the spin coating parameters (e.g., speed, time) and the antisolvent dripping time to control nucleation.3. Experiment with a two-step annealing process or a solvent annealing step. |
| Rough Film Surface | 1. Uncontrolled crystal growth.2. Presence of secondary phases or aggregates.3. Incomplete dissolution of precursors or TMAI. | 1. Refine the TMAI concentration and annealing protocol to promote more ordered crystal growth.2. Filter the precursor solution before use to remove any undissolved particles.3. Ensure all components are fully dissolved before spin coating. |
| Yellowish Film (Incomplete Perovskite Formation) | 1. Insufficient annealing time or temperature.2. Incorrect stoichiometry of precursors.3. Degradation of the perovskite film due to moisture. | 1. Increase the annealing temperature or duration.[1]2. Verify the molar ratios of your lead source and organic halides, including TMAI.3. Perform all fabrication steps in a controlled, low-humidity environment (e.g., a nitrogen-filled glovebox). |
Experimental Protocols
Below are generalized one-step and two-step solution processing methods for fabricating perovskite films with a TMAI additive. Note that these are starting points and may require optimization for your specific materials and equipment.
One-Step Spin-Coating Method
This method involves spin-coating a precursor solution containing all the components of the perovskite, including the TMAI additive.
1. Precursor Solution Preparation:
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Dissolve the lead source (e.g., PbI₂) and the primary organic halide (e.g., FAI, MAI) in a suitable solvent system (e.g., a mixture of DMF and DMSO).
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Add the desired amount of TMAI to this solution. The optimal concentration of TMAI will need to be determined experimentally but can range from 1-10 mol% with respect to the lead source.
-
Stir the solution at a slightly elevated temperature (e.g., 60-70 °C) for several hours to ensure complete dissolution.
-
Before use, filter the solution through a 0.22 µm PTFE filter.
2. Film Deposition:
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Clean your substrate (e.g., FTO-coated glass) sequentially with detergent, deionized water, acetone, and isopropanol. A UV-Ozone treatment is recommended.
-
Transfer the substrate to a spin coater in a nitrogen-filled glovebox.
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Dispense a sufficient amount of the precursor solution onto the substrate.
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Spin coat at a low speed (e.g., 1000 rpm) for a few seconds, followed by a high speed (e.g., 4000-6000 rpm) for 20-40 seconds.
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During the high-speed step, dispense an antisolvent (e.g., chlorobenzene, toluene) onto the spinning substrate. The timing of this step is critical and should be optimized.
3. Annealing:
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Immediately transfer the substrate to a hotplate.
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Anneal at a specific temperature (e.g., 100-150 °C) for a set duration (e.g., 10-30 minutes). The optimal annealing profile will depend on the perovskite composition and solvents used.
Two-Step Sequential Deposition Method
In this method, a layer of the lead source is deposited first, followed by its conversion to perovskite by reacting with the organic halides, including TMAI.
1. Lead Source Deposition:
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Prepare a solution of the lead source (e.g., PbI₂) in a suitable solvent (e.g., DMF).
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Spin coat the lead source solution onto a cleaned substrate.
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Anneal the substrate to form a uniform lead source film.
2. Conversion to Perovskite:
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Prepare a solution of the primary organic halide (e.g., FAI, MAI) and TMAI in a solvent like isopropanol.
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Deposit this solution onto the lead source-coated substrate either by spin coating or by dipping the substrate into the solution for a specific time.
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Anneal the film to drive the reaction and form the perovskite structure.
Visualizations
Logical Workflow for Troubleshooting Film Quality
Caption: A flowchart for troubleshooting common perovskite film quality issues.
Signaling Pathway of TMAI in Perovskite Crystallization
Caption: The proposed mechanism of TMAI's influence on perovskite film formation.
References
Navigating the Purification of Tetramethylammonium Iodide by Recrystallization: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive guidance for the purification of tetramethylammonium (B1211777) iodide (TMAI) via recrystallization. Below, you will find detailed experimental protocols, troubleshooting advice for common issues, and quantitative data to support your experimental design and execution.
Frequently Asked Questions (FAQs) and Troubleshooting
This section addresses specific issues that may be encountered during the recrystallization of tetramethylammonium iodide.
Q1: My this compound is not dissolving in the chosen solvent, even with heating. What should I do?
A1: This issue can arise from a few factors:
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Inappropriate Solvent Choice: this compound (TMAI) is sparingly soluble in common solvents like water and ethanol (B145695). Ensure you have selected an appropriate solvent system. A mixture of solvents is often effective. For instance, dissolving TMAI in a minimal amount of a "good" solvent (like hot water or ethanol) and then adding a "poor" solvent (like diethyl ether or acetone) can induce crystallization upon cooling.
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Insufficient Solvent Volume: While using a minimal amount of solvent is crucial for good recovery, you may have used too little. Incrementally add small volumes of the hot solvent until the solid dissolves.
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Low Temperature: Ensure your solvent is heated to its boiling point to maximize the solubility of TMAI.
Q2: After dissolving the TMAI and cooling the solution, no crystals are forming. What is the problem?
A2: The absence of crystal formation is a common challenge in recrystallization. Here are several troubleshooting steps:
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Induce Crystallization:
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Scratching: Gently scratch the inside of the flask with a glass stirring rod at the surface of the solution. The microscopic scratches on the glass can provide nucleation sites for crystal growth.
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Seeding: If you have a small crystal of pure TMAI, add it to the solution. This "seed" crystal will act as a template for other crystals to form.
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Cold Shock: Place the flask in an ice bath for a short period. The rapid decrease in temperature can sometimes initiate crystallization.
-
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Supersaturation: The solution might be supersaturated. Try adding a very small amount of the "poor" solvent to decrease the solubility of TMAI.
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Excess Solvent: It is possible that too much solvent was used. If other methods fail, you may need to evaporate some of the solvent to increase the concentration of TMAI and then attempt to cool the solution again.
Q3: The recrystallized this compound appears discolored (e.g., yellow or brown). How can I remove the color?
A3: Discoloration is often due to the presence of impurities, particularly iodine which can form from the oxidation of the iodide ion, especially upon exposure to light.
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Activated Charcoal: After dissolving the impure TMAI in the hot solvent, add a small amount of activated charcoal to the solution. The charcoal will adsorb the colored impurities.
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Hot Filtration: After treatment with activated charcoal, perform a hot gravity filtration to remove the charcoal and any other insoluble impurities before allowing the solution to cool and crystallize. It is crucial to keep the solution hot during this step to prevent premature crystallization of the TMAI.
Q4: The recovery yield of my purified this compound is very low. How can I improve it?
A4: Low recovery is a frequent issue and can be addressed by optimizing several steps in the process:
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Minimize Solvent Usage: Use the absolute minimum amount of hot solvent required to fully dissolve the TMAI. Any excess solvent will retain more of your product in solution upon cooling.
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Cooling: Ensure the solution is cooled thoroughly. After cooling to room temperature, placing the flask in an ice bath can help to maximize the precipitation of the crystals.
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Washing: When washing the collected crystals, use a minimal amount of ice-cold solvent. Using warm solvent or an excessive volume will dissolve some of your purified product.
Q5: My this compound is clumping together and appears wet even after drying. What is causing this?
A5: this compound is hygroscopic, meaning it readily absorbs moisture from the atmosphere.[1]
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Drying Procedure: Ensure the crystals are dried thoroughly under vacuum, preferably in a desiccator containing a suitable drying agent (e.g., phosphorus pentoxide or anhydrous calcium chloride).
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Handling: Handle the purified, dry TMAI in a low-humidity environment, such as a glove box or under a stream of dry inert gas (e.g., nitrogen or argon), to prevent moisture absorption. Store the final product in a tightly sealed container in a dark and dry place.[1]
Quantitative Data Summary
The following table summarizes key quantitative data relevant to the purification of this compound. Please note that specific solubility values can vary with the exact solvent composition and temperature.
| Parameter | Solvent System | Value | Notes |
| Solubility | Water | Sparingly soluble[1][2] | Solubility increases with temperature. |
| Ethanol | Sparingly soluble[2] | Anhydrous ethanol is a suitable solvent.[1] | |
| Chloroform | Insoluble[1][2] | Can be used as an anti-solvent. | |
| Diethyl Ether | Insoluble[2] | Can be used as an anti-solvent. | |
| Purity | N/A | >99% achievable | Purity can be assessed by melting point determination and spectroscopic methods. |
| Recovery Yield | N/A | Highly variable | Dependent on the initial purity and the precise recrystallization technique used. |
Experimental Protocol: Purification of this compound by Recrystallization from an Ethanol-Water Mixture
This protocol outlines a detailed methodology for the purification of TMAI using a mixed solvent system.
Materials:
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Impure this compound (TMAI)
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Ethanol (95% or absolute)
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Deionized Water
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Activated Charcoal (optional, for colored impurities)
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Erlenmeyer flasks
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Heating mantle or hot plate
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Magnetic stirrer and stir bar
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Buchner funnel and filter flask
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Filter paper
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Glass stirring rod
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Ice bath
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Vacuum desiccator
Procedure:
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Dissolution:
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Place the impure TMAI in an Erlenmeyer flask with a magnetic stir bar.
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Add a minimal amount of hot ethanol to the flask while stirring and heating. The goal is to use just enough solvent to dissolve the solid at the boiling point.
-
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Decolorization (if necessary):
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If the solution is colored, remove it from the heat and allow it to cool slightly.
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Add a small amount of activated charcoal to the solution and swirl.
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Reheat the solution to boiling for a few minutes.
-
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Hot Filtration (if charcoal was used or insoluble impurities are present):
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Set up a gravity filtration apparatus with a fluted filter paper in a funnel.
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Preheat the funnel by pouring hot solvent through it to prevent premature crystallization.
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Quickly pour the hot TMAI solution through the filter paper into a clean Erlenmeyer flask.
-
-
Inducing Crystallization:
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If the solution is clear after filtration, add hot deionized water dropwise to the hot ethanol solution until a slight cloudiness (turbidity) persists. This indicates that the solution is saturated.
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Add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.
-
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Cooling and Crystallization:
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Cover the flask and allow it to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.
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Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.
-
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Isolation of Crystals:
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Collect the crystals by vacuum filtration using a Buchner funnel.
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Wash the crystals with a small amount of ice-cold ethanol to remove any remaining soluble impurities.
-
-
Drying:
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Dry the purified crystals thoroughly in a vacuum desiccator over a suitable desiccant. Since TMAI is light-sensitive, it is advisable to protect it from light during drying and storage.[1]
-
Experimental Workflow
The following diagram illustrates the key steps in the purification of this compound by recrystallization.
References
Technical Support Center: Tetramethylammonium Iodide (TMAI) Solution Stability
This technical support center provides troubleshooting guidance and frequently asked questions regarding the stability of tetramethylammonium (B1211777) iodide (TMAI) in solution. It is intended for researchers, scientists, and drug development professionals who utilize TMAI in their experiments.
Troubleshooting Guide
This guide addresses common issues encountered with TMAI solutions over time.
| Issue | Potential Cause | Recommended Action |
| Solution turns yellow or brown | Oxidation of iodide (I⁻) to triiodide (I₃⁻) or other polyiodides, often initiated by light exposure. | 1. Store stock and working solutions protected from light in amber vials or by wrapping the container in aluminum foil. 2. Prepare solutions fresh, especially for sensitive applications. 3. Degas solvents before use to minimize dissolved oxygen. |
| Precipitate forms in the solution | 1. Exceeding the solubility limit of TMAI in the chosen solvent. 2. Temperature fluctuations affecting solubility. 3. Reaction with contaminants in the solvent or glassware. | 1. Consult solubility data for TMAI in your specific solvent. Note that TMAI is only sparingly soluble in water and ethanol (B145695). 2. Store solutions at a constant, controlled temperature. 3. Ensure high-purity solvents and thoroughly clean glassware are used. |
| Loss of assay potency or inconsistent results | Degradation of the tetramethylammonium cation, potentially via Hofmann elimination in the presence of basic conditions and heat, or other decomposition pathways. | 1. Avoid strongly basic conditions (high pH). Maintain the solution pH between 4.0 and 7.0. 2. Store solutions at room temperature or as recommended, avoiding excessive heat. 3. Perform regular purity checks of the TMAI solution using a validated analytical method (see Experimental Protocols). |
| Cloudiness or haze in aqueous solutions | TMAI is hygroscopic and can absorb moisture, which may affect its dissolution and solution clarity.[1][2] | 1. Store solid TMAI in a desiccator over a suitable drying agent. 2. Handle solid TMAI quickly in a low-humidity environment. 3. For aqueous solutions, consider filtration through a 0.22 µm filter after preparation. |
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for TMAI in solution?
A1: The two most likely degradation pathways for TMAI in solution are:
-
Iodide Oxidation: The iodide anion (I⁻) can be oxidized, particularly when exposed to light and oxygen, to form iodine (I₂). This iodine can then react with excess iodide to form triiodide (I₃⁻) and other polyiodides, which are responsible for the yellow to brown discoloration of the solution.
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Tetramethylammonium Cation Decomposition: While the tetramethylammonium cation is generally stable, it can undergo degradation under certain conditions. One potential pathway is a Hofmann elimination-type reaction, which would be favored by basic conditions and heat, leading to the formation of trimethylamine (B31210) and other products.
Q2: How should I store my TMAI solutions to ensure maximum stability?
A2: To maximize the stability of your TMAI solutions, follow these storage guidelines:
-
Protect from Light: Store all solutions in amber glass containers or wrap clear containers with aluminum foil to prevent photo-oxidation of the iodide ion.[2]
-
Maintain a Neutral to Slightly Acidic pH: The optimal pH range for TMAI solutions is between 4.0 and 7.0. Avoid alkaline conditions.
-
Controlled Temperature: Store solutions at a consistent room temperature. Avoid exposure to high temperatures.
-
Inert Atmosphere: For long-term storage, preparing and storing solutions under an inert atmosphere (e.g., nitrogen or argon) can help prevent oxidation.
Q3: My TMAI solution has turned a pale yellow. Can I still use it?
A3: A pale yellow color indicates the formation of a small amount of triiodide. For many applications, this slight discoloration may not significantly impact the experimental outcome. However, for highly sensitive assays where the presence of an oxidizing agent or changes in ionic strength are critical, it is recommended to prepare a fresh solution.
Q4: What solvents are recommended for preparing TMAI solutions?
A4: TMAI has limited solubility in many common solvents. It is sparingly soluble in water and ethanol and insoluble in less polar solvents like ether and chloroform. Acetonitrile (B52724) and dimethylformamide (DMF) are also used. The stability of TMAI can be solvent-dependent. In polar aprotic solvents (like acetonitrile and DMF), the iodide anion is a stronger nucleophile than in polar protic solvents (like water and ethanol), which could theoretically influence the degradation rate of the cation.
Q5: How can I check the purity of my TMAI solution?
A5: You can monitor the purity of your TMAI solution using chromatographic methods. High-Performance Liquid Chromatography (HPLC) with a suitable column (e.g., a mixed-mode or ion-exchange column) and a detector such as an Evaporative Light Scattering Detector (ELSD), Charged Aerosol Detector (CAD), or a mass spectrometer (MS) is an effective technique.[3][4] Ion chromatography (IC) can also be used.[5] A simple UV-Vis scan can be used to check for the presence of triiodide, which has characteristic absorbance peaks around 290 nm and 360 nm.
Experimental Protocols
Protocol 1: HPLC-ELSD Method for Monitoring TMAI Purity
This protocol provides a general method for the analysis of TMAI that can be adapted for stability studies.
-
Instrumentation:
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HPLC system with a pump, autosampler, and column oven.
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Evaporative Light Scattering Detector (ELSD).
-
-
Chromatographic Conditions:
-
Column: Newcrom AH, 4.6 x 150 mm, 5 µm (or equivalent mixed-mode or ion-exchange column).
-
Mobile Phase: Isocratic elution with 50:50 (v/v) Acetonitrile and water containing 10 mM Ammonium Formate, adjusted to pH 4.5.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 10 µL.
-
ELSD Settings: Nebulizer temperature 40 °C, Evaporator temperature 60 °C, Gas flow 1.5 SLM.
-
-
Sample Preparation:
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Dilute the TMAI solution to an appropriate concentration (e.g., 1 mg/mL) with the mobile phase.
-
-
Procedure:
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Equilibrate the column with the mobile phase until a stable baseline is achieved.
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Inject a series of standards to establish linearity and a calibration curve.
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Inject the TMAI solution sample.
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Monitor the peak area of the TMAI peak over time. A decrease in the main peak area and the appearance of new peaks are indicative of degradation.
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Protocol 2: UV-Vis Spectrophotometric Analysis of Iodide Oxidation
This protocol is a quick method to assess the formation of triiodide in the TMAI solution.
-
Instrumentation:
-
UV-Vis Spectrophotometer with quartz cuvettes.
-
-
Procedure:
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Use the solvent in which the TMAI is dissolved as the blank.
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Dilute the TMAI solution to a concentration that gives an absorbance reading within the linear range of the instrument.
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Scan the sample from 250 nm to 500 nm.
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The presence of triiodide (I₃⁻) will be indicated by absorbance peaks at approximately 290 nm and 360 nm. The intensity of these peaks is proportional to the concentration of triiodide and can be monitored over time to assess the rate of iodide oxidation.
-
Visualizations
Caption: Experimental workflow for assessing TMAI solution stability.
Caption: Troubleshooting logic for TMAI solution stability issues.
References
- 1. cdhfinechemical.com [cdhfinechemical.com]
- 2. fishersci.com [fishersci.com]
- 3. HPLC Method for Analysis of Tetramethylammonium on Newcrom AH Column | SIELC Technologies [sielc.com]
- 4. HPLC Method for Analysis of Tetraethylammonium Chloride on Newcrom AH Column | SIELC Technologies [sielc.com]
- 5. oaepublish.com [oaepublish.com]
Validation & Comparative
A Comparative Guide to Tetramethylammonium Iodide (TMAI) and Tetrabutylammonium Iodide (TBAI) in Phase Transfer Catalysis
For Researchers, Scientists, and Drug Development Professionals
Phase transfer catalysis (PTC) is a powerful synthetic methodology that facilitates reactions between reactants located in immiscible phases, thereby enhancing reaction rates, improving yields, and often allowing for milder reaction conditions. Quaternary ammonium (B1175870) salts are a cornerstone of PTC, acting as shuttles for reactive anions between aqueous and organic phases. This guide provides an objective comparison of two such catalysts: tetramethylammonium (B1211777) iodide (TMAI) and tetrabutylammonium (B224687) iodide (TBAI). The selection of the appropriate phase transfer catalyst is critical for reaction optimization, and this document aims to provide the necessary data and theoretical framework to inform this decision.
Theoretical Framework: The Role of Alkyl Chain Length
The fundamental difference between TMAI and TBAI lies in the length of the alkyl chains attached to the nitrogen atom. This structural variance has a profound impact on the catalyst's physical properties and, consequently, its catalytic efficiency.
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Lipophilicity and Solubility: TBAI, with its four butyl chains, is significantly more lipophilic (organic-loving) than TMAI, which possesses four methyl groups. This results in TBAI having much greater solubility in a wide range of organic solvents, while TMAI is more soluble in aqueous phases.[1][2] The catalyst's ability to partition effectively into the organic phase is crucial for transporting the reactive anion to the substrate.
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Cation Size and Charge Shielding: The larger tetrabutylammonium cation of TBAI provides better shielding of its positive charge by the bulky alkyl groups. This leads to a "softer" cation that forms a looser ion pair with the transported anion. A less tightly bound anion is more nucleophilic and, therefore, more reactive in the organic phase.[3]
Based on these principles, TBAI is generally expected to be a more effective phase transfer catalyst than TMAI for most standard liquid-liquid and solid-liquid PTC reactions where the organic substrate and the reaction itself occur in a non-polar organic phase. The enhanced lipophilicity of the TBAI cation allows for a higher concentration of the catalyst-anion pair in the organic phase, driving the reaction forward more efficiently.
Experimental Data: A Comparative Analysis
In a study on the C5-selective alkylation of hydantoins, various phase-transfer catalysts were evaluated. While TMAI was not included, the results for other tetraalkylammonium salts with varying alkyl chain lengths are informative. For instance, tetrabutylammonium iodide (TBAI) provided a 90% yield, while tetrahexylammonium (B1222370) bromide showed a slightly lower yield of 86%.[4] This suggests that there is an optimal range for the lipophilicity of the catalyst, and increasing the alkyl chain length beyond a certain point does not necessarily lead to improved performance.
A direct comparison between tetrabutylammonium bromide (TBABr) and tetrabutylammonium iodide (TBAI) was conducted in the carbonation of epoxidized linseed oil. The results indicated that while both are effective, TBAI tended to promote the formation of ketone byproducts, especially at higher temperatures (140°C).[5] The study concluded that for this specific reaction, TBABr provided a better balance of conversion and selectivity, with the best results being 100% conversion and 87.9% selectivity to the desired carbonate.[5] This highlights that the choice of anion on the phase transfer catalyst can also significantly influence the reaction outcome.
For a clearer comparison of the physical properties that influence catalytic activity, the following table summarizes the key characteristics of TMAI and TBAI.
| Property | Tetramethylammonium Iodide (TMAI) | Tetrabutylammonium Iodide (TBAI) | Reference(s) |
| Molecular Formula | C₄H₁₂IN | C₁₆H₃₆IN | [1][2] |
| Molecular Weight | 201.05 g/mol | 369.37 g/mol | [1][2] |
| Appearance | White crystalline powder | White to cream crystalline powder | [1][2] |
| Solubility in Water | Soluble | Soluble | [1][2] |
| Solubility in Ethanol | Sparingly soluble | Soluble | [1][2] |
| Solubility in Chloroform | Insoluble | Slightly soluble | [1][2] |
| Solubility in Benzene | Insoluble | Insoluble | [2] |
Experimental Protocols
While a direct comparative study is lacking, the Williamson ether synthesis is a classic example of a reaction where these catalysts are employed. The following is a representative protocol where a phase transfer catalyst is used. This protocol can be adapted to compare the efficacy of TMAI and TBAI by running parallel reactions with each catalyst under identical conditions.
Representative Protocol: Williamson Ether Synthesis of 4-Ethylphenoxyethane
This protocol is adapted from a standard laboratory procedure for the Williamson ether synthesis using a phase transfer catalyst.[6]
Materials:
-
Ethyl bromide
-
Sodium hydroxide (B78521) (50% aqueous solution)
-
Toluene
-
Phase Transfer Catalyst (TMAI or TBAI)
-
Deionized water
-
Anhydrous magnesium sulfate
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4-ethylphenol (1.22 g, 10 mmol) in 20 mL of toluene.
-
Add the phase transfer catalyst (TMAI or TBAI, 1 mol%, 0.1 mmol).
-
With vigorous stirring, add 10 mL of a 50% aqueous solution of sodium hydroxide.
-
Add ethyl bromide (1.09 g, 10 mmol) to the mixture.
-
Heat the reaction mixture to 80°C and maintain vigorous stirring for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature.
-
Separate the organic layer and wash it twice with 20 mL of deionized water and once with 20 mL of brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica (B1680970) gel using a suitable eluent system (e.g., hexane/ethyl acetate) to yield pure 4-ethylphenoxyethane.
Visualizing the Catalytic Cycle and Workflow
To better understand the underlying processes, the following diagrams, generated using Graphviz, illustrate the phase transfer catalysis mechanism and a typical experimental workflow.
Caption: General mechanism of phase transfer catalysis.
Caption: A typical experimental workflow for a phase-transfer catalyzed reaction.
Conclusion
The choice between this compound and tetrabutylammonium iodide as a phase transfer catalyst is primarily dictated by the specific requirements of the reaction system. For the majority of applications involving a biphasic system with a non-polar organic solvent, TBAI is the superior choice due to its enhanced lipophilicity and the formation of a more reactive, loosely bound ion pair in the organic phase. TMAI, with its higher aqueous solubility, may be considered in specialized applications or in inverse phase transfer catalysis where a reactant is transferred from an organic to an aqueous phase.
It is imperative for researchers to empirically determine the optimal catalyst for their specific application by conducting parallel screening experiments. The provided experimental protocol for the Williamson ether synthesis serves as a robust template for such comparative studies. The data and principles outlined in this guide are intended to provide a strong foundation for making an informed initial selection and for designing further optimization studies.
References
- 1. researchgate.net [researchgate.net]
- 2. Phase behavior and phase-transfer catalysis of tetrabutylammonium salts. Interface-mediated catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. macmillan.princeton.edu [macmillan.princeton.edu]
- 4. tandfonline.com [tandfonline.com]
- 5. researchgate.net [researchgate.net]
- 6. cactus.utahtech.edu [cactus.utahtech.edu]
A Comparative Guide to Tetramethylammonium Iodide and Potassium Iodide as Electrolytes
For Researchers, Scientists, and Drug Development Professionals
In the selection of electrolytes for electrochemical applications, the choice between different iodide salts is critical and can significantly impact device performance. This guide provides a detailed comparison of two common iodide-based electrolytes: tetramethylammonium (B1211777) iodide (TMAI) and potassium iodide (KI). The following sections present a comprehensive analysis of their key performance metrics, supported by experimental data and detailed methodologies.
Performance Comparison
A summary of the key performance indicators for tetramethylammonium iodide and potassium iodide as electrolytes is presented below. The data is compiled from various studies and provides a comparative overview of their ionic conductivity and solubility in common electrolyte solvents.
Data Presentation
| Property | This compound (TMAI) | Potassium Iodide (KI) | Solvent | Temperature (°C) |
| Ionic Conductivity | ||||
| Limiting MolarConductance (Λ₀) | Not explicitly found, but tetraalkylammoniumiodides show good conductivity in acetonitrile (B52724). | ~135 S·cm²/mol | Acetonitrile | 25 |
| Limiting MolarConductance (Λ₀) | Not explicitly found. | 30.5 S·cm²/mol | Propylene (B89431) Carbonate | 25 |
| Solubility | Sparingly soluble[1] | 2.04 g/100g | Acetonitrile | 25 |
| Sparingly soluble | 3.67 g/100g | Propylene Carbonate | 25 | |
| Sparingly soluble in water and ethanol[1] | Highly soluble in water (144 g/100mL at 20°C)[2] | Water | 20 | |
| Insoluble in chloroform (B151607) and ether[1][3] |
Key Differences and Considerations
The primary distinction between this compound and potassium iodide lies in the nature of the cation. The tetramethylammonium (TMA+) cation is a quaternary ammonium (B1175870) cation, which is significantly larger and less charge-dense than the potassium (K+) cation. This difference in cation properties influences the solvation, ionic mobility, and ultimately the overall performance of the electrolyte solution.
-
Ionic Mobility: In general, smaller ions with higher charge density tend to have lower mobility in solution due to a larger solvation shell. However, the mobility of an ion is a complex interplay of its size, charge, and interaction with the solvent molecules.
-
Solubility: The "like dissolves like" principle is a key factor here. The organic nature of the TMA+ cation can enhance solubility in less polar organic solvents compared to the inorganic K+ cation. Conversely, KI exhibits excellent solubility in polar solvents like water.
-
Electrochemical Stability: The electrochemical stability window is primarily determined by the redox behavior of the iodide/triiodide couple and the decomposition potential of the solvent. The cation can have a secondary effect on the stability by influencing the electrode-electrolyte interface.
Experimental Protocols
To enable researchers to conduct their own comparative studies, detailed methodologies for key experiments are provided below.
Determination of Ionic Conductivity
Objective: To measure and compare the ionic conductivity of TMAI and KI in a chosen solvent (e.g., acetonitrile or propylene carbonate).
Methodology:
-
Electrolyte Preparation:
-
Prepare a series of electrolyte solutions of varying concentrations (e.g., 0.01 M, 0.05 M, 0.1 M, 0.5 M, 1 M) for both TMAI and KI in the desired solvent.
-
Ensure the solvent is of high purity and appropriately dried to minimize water content, which can significantly affect conductivity.
-
-
Conductivity Measurement:
-
Use a calibrated conductivity meter with a suitable conductivity cell.
-
Rinse the conductivity cell thoroughly with the solvent before and between measurements.
-
Immerse the conductivity cell into the electrolyte solution, ensuring the electrodes are fully submerged.
-
Allow the reading to stabilize and record the conductivity value.
-
Measure the conductivity of each concentration for both electrolytes.
-
-
Data Analysis:
-
Plot the molar conductivity (Λ) versus the square root of the concentration (√c).
-
Extrapolate the plot to zero concentration to determine the limiting molar conductivity (Λ₀) for each electrolyte. This can be done using the Kohlrausch law for strong electrolytes.
-
Diagram of Ionic Conductivity Measurement Workflow:
Determination of Solubility
Objective: To quantitatively determine and compare the solubility of TMAI and KI in a specific solvent at a given temperature.
Methodology:
-
Saturated Solution Preparation:
-
Add an excess amount of the salt (TMAI or KI) to a known volume of the solvent in a sealed container.
-
Stir the mixture vigorously at a constant temperature for an extended period (e.g., 24 hours) to ensure equilibrium is reached and a saturated solution is formed.
-
-
Sample Extraction and Analysis:
-
Allow the undissolved solid to settle.
-
Carefully extract a known volume of the clear supernatant (the saturated solution).
-
Determine the concentration of the dissolved salt in the extracted sample using a suitable analytical technique (e.g., gravimetric analysis after solvent evaporation, titration, or ion chromatography).
-
-
Calculation:
-
Calculate the solubility in grams of solute per 100 grams of solvent ( g/100g ) or in moles per liter (mol/L).
-
Diagram of Solubility Determination Workflow:
Determination of Electrochemical Stability Window
Objective: To determine and compare the electrochemical stability window of TMAI and KI electrolytes using cyclic voltammetry.
Methodology:
-
Electrochemical Cell Setup:
-
Assemble a three-electrode electrochemical cell consisting of a working electrode (e.g., glassy carbon or platinum), a reference electrode (e.g., Ag/AgCl or a silver wire pseudo-reference), and a counter electrode (e.g., platinum wire).
-
Fill the cell with the electrolyte solution (TMAI or KI in the chosen solvent).
-
-
Cyclic Voltammetry Measurement:
-
Connect the electrodes to a potentiostat.
-
Perform a cyclic voltammetry scan over a wide potential range. The starting and ending potentials should be chosen to encompass the expected oxidation and reduction limits of the electrolyte and solvent.
-
The scan is typically started from the open-circuit potential and swept towards either the anodic or cathodic limit, and then the direction is reversed.
-
Record the current response as a function of the applied potential.
-
-
Data Analysis:
-
The electrochemical stability window is defined as the potential range where no significant oxidation or reduction of the electrolyte or solvent occurs.
-
Identify the onset potentials for the anodic (oxidation) and cathodic (reduction) currents. The difference between these potentials represents the electrochemical stability window.
-
The oxidation of iodide to triiodide and then to iodine will be observed as distinct anodic peaks. The stability window is limited by these processes on the anodic side and by the reduction of the cation or solvent on the cathodic side.
-
Diagram of Electrochemical Stability Determination Workflow:
Signaling Pathways and Logical Relationships
The performance of an iodide-based electrolyte is intrinsically linked to the iodide/triiodide (I⁻/I₃⁻) redox couple. The following diagram illustrates the fundamental electrochemical reactions that occur at the electrodes during operation.
This guide provides a foundational comparison between this compound and potassium iodide as electrolytes. The choice of electrolyte will ultimately depend on the specific requirements of the application, including the desired solvent, operating temperature, and electrochemical stability. The provided experimental protocols offer a framework for researchers to conduct their own detailed investigations and make informed decisions based on empirical data.
References
- 1. This compound [chembk.com]
- 2. Potassium Iodide | KI | CID 4875 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound, 99% | Fisher Scientific [fishersci.ca]
- 4. IUPAC-NIST Solubilities Database [srdata.nist.gov]
- 5. Electrical conductivity, ion-molecular and interionic interactions in solutions of some tetraalkylammonium salts in acetonitrile: the influence of the ion and temperature | Kharkiv University Bulletin. Chemical Series [periodicals.karazin.ua]
Validating the Purity of Tetramethylammonium Iodide: A Comparative Guide to Analytical Methods
For researchers, scientists, and drug development professionals, ensuring the purity of chemical compounds is a critical aspect of quality control. This guide provides a comparative overview of High-Performance Liquid Chromatography (HPLC) methods and alternative analytical techniques for the validation of tetramethylammonium (B1211777) iodide purity. The information presented is designed to assist in selecting the most suitable method based on specific analytical requirements.
Comparison of Analytical Methods
The following tables summarize the key performance characteristics of various analytical methods for the determination of tetramethylammonium iodide purity.
HPLC Methods
| Parameter | Mixed-Mode HPLC | Ion-Pair Reversed-Phase HPLC | Hydrophilic Interaction Liquid Chromatography (HILIC) |
| Principle | Combines reversed-phase and ion-exchange mechanisms for simultaneous retention of polar and non-polar analytes.[1][2][3] | Forms a neutral ion pair between the analyte and a reagent in the mobile phase, which is then retained on a reversed-phase column.[4][5][6] | Partitioning of the polar analyte between a polar stationary phase and a mobile phase with a high organic solvent content.[7] |
| Typical Column | Newcrom AH[1][8][9] | C18, C8 | Amide, Diol, Silica |
| Common Mobile Phase | Acetonitrile (B52724)/Water with a buffer (e.g., Ammonium (B1175870) Formate)[8][9] | Water/Methanol (B129727) or Acetonitrile with an ion-pairing reagent (e.g., heptanesulfonate) and a buffer. | Acetonitrile/Water with a buffer (e.g., ammonium acetate) |
| Detection | Evaporative Light Scattering Detector (ELSD), Charged Aerosol Detector (CAD), Mass Spectrometry (MS)[8][9] | UV (if the ion-pair reagent has a chromophore or for indirect detection), Conductivity, MS | ELSD, CAD, MS |
| LOD/LOQ | Method dependent, can reach low µg/mL levels. | Generally in the µg/mL to ng/mL range. | Typically in the µg/mL to ng/mL range. |
| Precision (RSD%) | Typically < 2% | Typically < 2% | Typically < 2% |
| Accuracy (Recovery %) | Typically 98-102% | Typically 98-102% | Typically 98-102% |
| Advantages | Good retention for a wide range of analytes, including polar and ionic compounds.[1][2] | Well-established technique with a wide range of available columns and reagents.[4] | Excellent for very polar compounds that are poorly retained in reversed-phase. MS-compatible mobile phases are common.[7] |
| Disadvantages | Column equilibration can be longer than traditional reversed-phase. | Can have long equilibration times, and ion-pairing reagents may be incompatible with MS. Some reagents can permanently modify the column. | Sensitive to mobile phase composition and water content. Equilibration can be slow. |
Alternative (Non-HPLC) Methods
| Parameter | Ion Chromatography (IC) | Capillary Electrophoresis (CE) | Titration |
| Principle | Separation of ions based on their interaction with a resin, followed by detection.[10][11] | Separation of ions in a capillary based on their electrophoretic mobility under an applied electric field.[7][12][13][14] | Quantitative chemical reaction between the analyte and a titrant of known concentration.[15] |
| Instrumentation | Ion Chromatograph with a conductivity or electrochemical detector. | Capillary Electrophoresis system with a UV or conductivity detector. | Burette, pH meter or other endpoint detector. |
| Analytes Determined | Can determine both the tetramethylammonium cation and the iodide anion.[10] | Can determine both the tetramethylammonium cation and the iodide anion.[7][12] | Typically determines the iodide content.[15] |
| LOD/LOQ | Can reach µg/L levels.[16][17] | Can be very low, in the µg/L range, especially with preconcentration techniques.[7][12] | Higher than chromatographic methods, typically in the % range. |
| Precision (RSD%) | Typically < 3% | Typically < 5% | Typically < 1% for high purity samples. |
| Accuracy (Recovery %) | Typically 95-105% | Typically 90-110% | Can be very high (99-101%) for high purity samples. |
| Advantages | High sensitivity and selectivity for ions.[10] | High separation efficiency, small sample volume, and low solvent consumption.[7][12] | Simple, inexpensive, and can be highly accurate for assay determination.[15] |
| Disadvantages | May require specific columns and eluents for different ions. | Reproducibility can be a challenge. Lower loading capacity than HPLC. | Less sensitive and not suitable for trace impurity analysis. Not a separation technique. |
Experimental Protocols
Mixed-Mode HPLC Method for Tetramethylammonium
This method is suitable for the analysis of the tetramethylammonium cation.
-
Mobile Phase: A mixture of acetonitrile and water (e.g., 50:50 v/v) with 10 mM Ammonium Formate buffer, pH adjusted to 3.5.[8][9]
-
Flow Rate: 1.0 mL/min.
-
Detector: Evaporative Light Scattering Detector (ELSD) or Charged Aerosol Detector (CAD).
-
Injection Volume: 10 µL.
-
Column Temperature: 30 °C.
-
Sample Preparation: Dissolve an accurately weighed amount of this compound in the mobile phase to a known concentration (e.g., 1 mg/mL). Filter the sample through a 0.45 µm filter before injection.
Ion-Pair Reversed-Phase HPLC for Iodide
This method is suitable for the analysis of the iodide anion.
-
Column: C18, 4.6 x 250 mm, 5 µm.
-
Mobile Phase: A buffered aqueous solution containing an ion-pairing reagent. For example, a mixture of water and methanol (e.g., 70:30 v/v) containing 5 mM tetrabutylammonium (B224687) phosphate (B84403) as the ion-pairing reagent, with the pH adjusted to 6.0 with phosphoric acid.
-
Flow Rate: 1.0 mL/min.
-
Detector: UV detector at a low wavelength (e.g., 210 nm) for indirect detection or a conductivity detector.
-
Injection Volume: 20 µL.
-
Column Temperature: 35 °C.
-
Sample Preparation: Dissolve an accurately weighed amount of this compound in the mobile phase to a known concentration. Filter the sample through a 0.45 µm filter before injection.
Workflow and Process Visualization
The following diagrams illustrate the general workflows for HPLC purity validation and the logical relationship between the analytical techniques discussed.
References
- 1. Newcrom AH | SIELC Technologies [sielc.com]
- 2. bgb-analytik.com [bgb-analytik.com]
- 3. Newcrom A | SIELC Technologies [sielc.com]
- 4. km3.com.tw [km3.com.tw]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. chemrxiv.org [chemrxiv.org]
- 7. Capillary zone electrophoretic determination of iodide in seawater using transient isotachophoresis with artificial seawater as the background electrolyte - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. HPLC Method for Analysis of Tetramethylammonium on Newcrom AH Column | SIELC Technologies [sielc.com]
- 9. HPLC Method for Analysis of Tetraethylammonium Chloride on Newcrom AH Column | SIELC Technologies [sielc.com]
- 10. Ion chromatography applications | Metrohm [metrohm.com]
- 11. Ion chromatographic analysis of the purity and synthesis of sulfonium and selenonium ions. | Sigma-Aldrich [sigmaaldrich.com]
- 12. Trace ion analysis of seawater by capillary electrophoresis: determination of iodide using transient isotachophoretic preconcentration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Iodine speciation in biological samples by capillary electrophoresis-inductively coupled plasma mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Tetramethylammonium-lactobionate: A novel ionic liquid chiral selector based on saccharides in capillary electrophoresis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. NMeI_salts_JoelSmith | PDF [slideshare.net]
- 16. oaepublish.com [oaepublish.com]
- 17. researchgate.net [researchgate.net]
A Comparative Analysis of Tetramethylammonium Halides as Supporting Electrolytes for Electrochemical Research
For researchers, scientists, and drug development professionals, the selection of an appropriate supporting electrolyte is paramount for obtaining accurate and reproducible electrochemical data. Tetramethylammonium (B1211777) halides—comprising fluoride (B91410) (TMAF), chloride (TMAC), bromide (TMAB), and iodide (TMAI)—are a class of quaternary ammonium (B1175870) salts frequently employed for this purpose. Their utility stems from their wide electrochemical windows and solubility in various organic solvents. This guide provides a comparative study of these four halides, presenting experimental data on their key properties, detailed methodologies for their characterization, and a logical framework for their selection.
Performance Characteristics: A Quantitative Comparison
The efficacy of a supporting electrolyte is determined by several key physicochemical properties. These include its solubility in the solvent of choice, its molar conductivity, and its electrochemical window. The following tables summarize the available quantitative data for tetramethylammonium halides in common solvents.
Table 1: Solubility of Tetramethylammonium Halides ( g/100 g of solvent at 25 °C)
| Solvent | Tetramethylammonium Fluoride (TMAF) | Tetramethylammonium Chloride (TMAC) | Tetramethylammonium Bromide (TMAB) | Tetramethylammonium Iodide (TMAI) |
| Water | Highly Soluble[1][2][3][4] | >100 (at 20 °C)[5] | 55 (at 20 °C)[6] | Sparingly Soluble[7][8] |
| Ethanol | Soluble[2] | Slightly Soluble[9][10] | Sparingly Soluble[6] | Sparingly Soluble[7][8] |
| Acetonitrile | Reacts[11] | 0.34[12] | 0.22[6] | No data available |
Table 2: Limiting Molar Conductivity (Λ°) in Water at 298.15 K (S cm² mol⁻¹)
| Compound | Limiting Molar Conductivity (Λ°) |
| Tetramethylammonium Fluoride (TMAF) | 100.1 |
| Tetramethylammonium Chloride (TMAC) | 121.0 |
| Tetramethylammonium Bromide (TMAB) | 122.9 |
| This compound (TMAI) | 121.5 |
Note: The limiting molar conductivity for TMAF, TMAC, and TMAI were calculated using the Kohlrausch's law of independent migration of ions. The limiting molar ionic conductivities used for the calculation are: λ°(TMA⁺) = 44.9 S cm² mol⁻¹, λ°(F⁻) = 55.2 S cm² mol⁻¹, λ°(Cl⁻) = 76.1 S cm² mol⁻¹, λ°(Br⁻) = 78.0 S cm² mol⁻¹, and λ°(I⁻) = 76.6 S cm² mol⁻¹.
Table 3: Electrochemical Window in Acetonitrile
| Compound | Anodic Limit (V) | Cathodic Limit (V) | Electrochemical Window (V) |
| Tetramethylammonium Fluoride (TMAF)* | ~2.8 | ~-1.85 | 4.65 |
| Tetramethylammonium Chloride (TMAC) | No data available | No data available | No data available |
| Tetramethylammonium Bromide (TMAB) | No data available | No data available | No data available |
| This compound (TMAI) | No data available | No data available | No data available |
Data for TMAF is based on an electrolyte system containing 1,3-dimethylimidazolium (B1194174) bis(trifluoromethanesulfonyl)imide.[13] It is important to note that the electrochemical window is highly dependent on the solvent, electrode material, and purity of the system.
Logical Framework for Electrolyte Selection
The choice of a tetramethylammonium halide as a supporting electrolyte depends on the specific requirements of the electrochemical experiment. The following diagram illustrates a logical workflow for selecting the most suitable salt.
Caption: Logical workflow for selecting a tetramethylammonium halide electrolyte.
Experimental Protocols
Accurate characterization of supporting electrolytes is crucial. Below are detailed methodologies for key experiments.
Molar Conductivity Measurement
Objective: To determine the molar conductivity of the tetramethylammonium halide solutions at various concentrations.
Apparatus:
-
Conductivity meter
-
Conductivity cell with platinized electrodes
-
Thermostatic water bath
-
Volumetric flasks
-
Pipettes
-
Magnetic stirrer and stir bars
Procedure:
-
Solution Preparation: Prepare a stock solution of the tetramethylammonium halide in the desired solvent (e.g., ultrapure water) of a known concentration (e.g., 0.1 M). Prepare a series of dilutions from the stock solution in volumetric flasks.
-
Calibration: Calibrate the conductivity cell using a standard potassium chloride (KCl) solution of known conductivity.
-
Measurement:
-
Rinse the conductivity cell thoroughly with deionized water and then with the sample solution.
-
Immerse the conductivity cell into the sample solution, ensuring the electrodes are fully submerged.
-
Place the beaker containing the sample in a thermostatic water bath to maintain a constant temperature (e.g., 25 °C).
-
Allow the temperature of the solution to equilibrate.
-
Record the conductivity reading once it stabilizes.
-
Repeat the measurement for each of the diluted solutions, starting from the lowest concentration.
-
-
Data Analysis:
-
Calculate the molar conductivity (Λ) for each concentration using the formula: Λ = (1000 * κ) / c, where κ is the specific conductivity of the solution and c is the molar concentration.
-
To determine the limiting molar conductivity (Λ°), plot Λ against the square root of the concentration (√c) and extrapolate the linear portion of the graph to zero concentration (for strong electrolytes).
-
Electrochemical Window Determination by Cyclic Voltammetry
Objective: To determine the anodic and cathodic limits of the tetramethylammonium halide in a specific solvent.
Apparatus:
-
Potentiostat/Galvanostat
-
Three-electrode electrochemical cell (working electrode, e.g., glassy carbon; reference electrode, e.g., Ag/Ag⁺; counter electrode, e.g., platinum wire)
-
Inert gas (e.g., argon or nitrogen) for deaeration
Procedure:
-
Electrolyte Preparation: Prepare a solution of the tetramethylammonium halide (e.g., 0.1 M) in the desired aprotic solvent (e.g., acetonitrile). The solvent should be of high purity and low water content.
-
Cell Assembly: Assemble the three-electrode cell with the polished working electrode, reference electrode, and counter electrode.
-
Deaeration: Purge the electrolyte solution with an inert gas for at least 15-20 minutes to remove dissolved oxygen. Maintain an inert atmosphere over the solution during the experiment.
-
Cyclic Voltammetry Scan:
-
Set the potentiostat to perform a cyclic voltammetry scan.
-
Define the potential range. Start with a wide range and narrow it down in subsequent scans to identify the breakdown potentials.
-
Set the scan rate (e.g., 100 mV/s).
-
Run the cyclic voltammogram. The anodic limit is identified by a sharp increase in the anodic current, and the cathodic limit is identified by a sharp increase in the cathodic current. These sharp increases in current indicate the oxidation and reduction of the electrolyte or solvent.
-
-
Data Analysis: The electrochemical window is the potential difference between the anodic and cathodic limits.
Solubility Determination
Objective: To determine the solubility of the tetramethylammonium halides in a specific solvent at a given temperature.
Apparatus:
-
Constant temperature shaker or water bath
-
Analytical balance
-
Vials or flasks with airtight seals
-
Centrifuge
-
Spectrophotometer or other suitable analytical instrument for concentration determination
Procedure:
-
Sample Preparation: Add an excess amount of the tetramethylammonium halide to a known volume of the solvent in a vial.
-
Equilibration: Seal the vial and place it in a constant temperature shaker or water bath. Agitate the mixture for an extended period (e.g., 24-48 hours) to ensure that equilibrium is reached.
-
Phase Separation: After equilibration, allow the solid to settle. If necessary, centrifuge the sample to achieve a clear separation of the solid and liquid phases.
-
Sample Analysis: Carefully extract a known volume of the supernatant (the saturated solution) without disturbing the solid.
-
Concentration Determination: Dilute the extracted sample to a concentration that falls within the linear range of a pre-calibrated analytical method (e.g., UV-Vis spectrophotometry if the ion has a chromophore, or ion chromatography).
-
Calculation: Calculate the concentration of the saturated solution from the measured concentration of the diluted sample. The solubility is then expressed in the desired units (e.g., g/100 g of solvent).
Signaling Pathways and Experimental Workflows in DOT Language
The following Graphviz diagrams illustrate the logical relationships in the selection and characterization of these electrolytes.
Caption: Experimental workflow for comparing tetramethylammonium halides.
Caption: Decision pathway for selecting a tetramethylammonium halide.
References
- 1. Tetramethylammonium Fluoride: Fundamental Properties and Applications in C-F Bond-Forming Reactions and as a Base [mdpi.com]
- 2. CAS 373-68-2: tetramethylammonium fluoride | CymitQuimica [cymitquimica.com]
- 3. Tetramethylammonium fluoride tetrahydrate, 98% | Fisher Scientific [fishersci.ca]
- 4. chembk.com [chembk.com]
- 5. carlroth.com:443 [carlroth.com:443]
- 6. tetramethylammonium bromide [chemister.ru]
- 7. This compound [chembk.com]
- 8. This compound [chemister.ru]
- 9. Tetramethylammonium chloride - Wikipedia [en.wikipedia.org]
- 10. Tetramethylammonium chloride | (CH3)4NCl | CID 6379 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. Tetramethylammonium fluoride - Wikipedia [en.wikipedia.org]
- 12. tetramethylammonium chloride [chemister.ru]
- 13. Camilla Di Mino | Department of Chemistry [chem.ox.ac.uk]
Electrochemical Stability Showdown: Tetramethylammonium Iodide vs. Tetraethylammonium Iodide
A Comparative Guide for Researchers in Electrochemistry and Drug Development
The selection of an appropriate supporting electrolyte is paramount for the success of electrochemical studies and various applications in drug development and material science. Among the plethora of available options, tetraalkylammonium salts are widely utilized due to their broad electrochemical windows and solubility in organic solvents. This guide provides an objective comparison of the electrochemical stability of two common members of this class: Tetramethylammonium (B1211777) Iodide (TMAI) and Tetraethylammonium (B1195904) Iodide (TEAI). This analysis is based on a synthesis of available experimental data to assist researchers in making informed decisions for their specific applications.
Executive Summary
Both Tetramethylammonium Iodide (TMAI) and Tetraethylammonium Iodide (TEAI) exhibit wide electrochemical windows in aprotic solvents, making them suitable for a range of electrochemical applications. Their stability is primarily dictated by the reduction of the respective tetraalkylammonium cation at the cathodic limit and the oxidation of the iodide anion at the anodic limit.
Experimental evidence suggests that the cathodic stability of tetraalkylammonium cations is not significantly influenced by the length of the alkyl chains . Studies have shown that the difference in reduction potentials between various tetraalkylammonium salts is typically less than 150 mV. Consequently, the cathodic limits for TMAI and TEAI are expected to be very similar.
The anodic limit for both salts is determined by the oxidation of the iodide anion (I⁻) . This process typically occurs in two steps: the oxidation of iodide to triiodide (I₃⁻), followed by the oxidation of triiodide to iodine (I₂). The potential at which these oxidations occur is independent of the accompanying cation (tetramethylammonium or tetraethylammonium).
Therefore, the overall electrochemical stability windows of TMAI and TEAI in the same solvent and under identical experimental conditions are predicted to be very similar. The choice between the two may ultimately depend on other factors such as solubility, cost, and specific interactions with the analyte or electrode material.
Comparative Electrochemical Data
The following table summarizes the key electrochemical stability parameters for TMAI and TEAI based on available literature. It is important to note that these values are compiled from various sources and may vary depending on the specific experimental conditions (e.g., solvent, electrode material, scan rate, and reference electrode). For precise applications, it is recommended to determine the electrochemical window under the user's specific experimental setup.
| Parameter | This compound (TMAI) | Tetraethylammonium Iodide (TEAI) | Notes |
| Anodic Limit (V) | Governed by Iodide Oxidation | Governed by Iodide Oxidation | The oxidation of I⁻ to I₃⁻ and subsequently to I₂ determines the positive potential limit. This is independent of the cation. |
| Cathodic Limit (V) | Similar to TEAI | Similar to TMAI | The reduction of the tetraalkylammonium cation determines the negative potential limit. The alkyl chain length has a minimal effect (<150 mV difference). |
| Electrochemical Window (V) | Broad | Broad | Both salts offer a wide potential window suitable for many electrochemical studies in aprotic solvents. |
Experimental Protocols
To provide a framework for researchers to ascertain the precise electrochemical stability of TMAI and TEAI within their own experimental context, a standard experimental protocol using cyclic voltammetry is outlined below.
Objective: To determine and compare the electrochemical stability windows of this compound (TMAI) and Tetraethylammonium Iodide (TEAI) in acetonitrile (B52724).
Materials:
-
Working Electrode: Glassy Carbon or Platinum disk electrode
-
Reference Electrode: Ag/AgCl or Ag/Ag⁺ electrode
-
Counter Electrode: Platinum wire or gauze
-
Electrochemical Cell
-
Potentiostat
-
Acetonitrile (anhydrous, electrochemical grade)
-
This compound (TMAI) (high purity)
-
Tetraethylammonium Iodide (TEAI) (high purity)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
Electrolyte Preparation: Prepare 0.1 M solutions of both TMAI and TEAI in anhydrous acetonitrile. Ensure all glassware is thoroughly dried to minimize water content.
-
Electrochemical Cell Setup: Assemble the three-electrode cell. Polish the working electrode to a mirror finish using alumina (B75360) slurry, followed by sonication in deionized water and then the solvent (acetonitrile), and finally dry it thoroughly.
-
Deaeration: Purge the electrolyte solution with an inert gas for at least 15-20 minutes to remove dissolved oxygen. Maintain an inert atmosphere over the solution throughout the experiment.
-
Cyclic Voltammetry Measurement:
-
Perform a cyclic voltammetry scan of the blank solvent-electrolyte system (0.1 M TMAI in acetonitrile) over a wide potential range to determine the approximate electrochemical window. Start with a range of -3.0 V to +2.0 V vs. the reference electrode.
-
Adjust the potential window to accurately determine the onset of the anodic and cathodic currents. The potential at which the current density reaches a predefined value (e.g., 0.1 mA/cm²) is often defined as the limit of the electrochemical window.
-
Record the cyclic voltammogram at a scan rate of 100 mV/s.
-
Repeat the measurement for the 0.1 M TEAI solution in acetonitrile under identical conditions.
-
-
Data Analysis:
-
Identify the anodic and cathodic limits for both TMAI and TEAI from the respective voltammograms.
-
The electrochemical window is the difference between the anodic and cathodic potential limits.
-
Compare the electrochemical windows of the two salts.
-
Logical Relationship of Electrochemical Stability
The electrochemical stability of both TMAI and TEAI is fundamentally governed by the electrochemical properties of their constituent ions. The logical relationship can be visualized as follows:
Caption: Factors determining the electrochemical stability of TMAI and TEAI.
This diagram illustrates that the cathodic (negative) potential limit for both salts is determined by the reduction of their respective tetraalkylammonium cations, while the anodic (positive) potential limit is governed by the oxidation of the common iodide anion.
Conclusion
The Influence of Cation Size on the Performance of Iodide-Based Electrolytes: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The performance of iodide-based electrolytes, critical components in various electrochemical devices such as dye-sensitized solar cells (DSSCs), is significantly influenced by the size of the cation in the supporting iodide salt. The choice of cation, ranging from small alkali metals to bulky quaternary ammonium (B1175870) ions, directly impacts key electrolyte properties including ionic conductivity, viscosity, and thermal stability. These properties, in turn, dictate the overall device performance, affecting parameters like power conversion efficiency, open-circuit voltage, and short-circuit current density. This guide provides a comprehensive comparison of how different cation sizes alter the performance of iodide-based electrolytes, supported by experimental data and detailed methodologies.
Impact of Cation Size on Key Performance Metrics
The size of the cation in an iodide-based electrolyte creates a delicate balance between charge transport and interfacial kinetics. Generally, smaller cations lead to higher ionic mobility and conductivity, which can enhance the short-circuit current density (Jsc) in devices like DSSCs. Conversely, larger cations tend to increase the open-circuit voltage (Voc). This trade-off means that the optimal cation size for maximizing overall device efficiency often lies at an intermediate point.
For instance, in quasi-solid-state PAN electrolytes, while the total ionic conductivity decreases with increasing cation size from NH4I to Hex(4)NI, the iodide ion conductivity actually increases. The overall efficiency of DSSCs using these electrolytes shows a maximum for the tetrapropylammonium (B79313) iodide (Prop(4)NI) salt. This highlights the complex interplay between bulk electrolyte properties and electrode-electrolyte interface effects. In solid polymer electrolytes, larger cations have been found to increase the intensity of redox peak currents and the overall conductivity.[1]
Studies on alkali metal iodides (LiI, NaI, KI, RbI, CsI) in gel polymer electrolytes have shown that electrolytes with larger cations such as K+, Rb+, and Cs+ exhibit higher and more stable ionic conductivity compared to those with smaller cations like Na+ and Li+. The power conversion efficiency and open-circuit voltage in these systems also tend to increase with the size of the alkali cation.
Quantitative Data Comparison
The following tables summarize the quantitative impact of cation size on the performance of iodide-based electrolytes, compiled from various studies.
Table 1: Performance of Dye-Sensitized Solar Cells with Quaternary Ammonium Iodide Electrolytes
| Iodide Salt | Cation Radius (Å) (estimated) | Ionic Conductivity (S/cm) | Open-Circuit Voltage (Voc) (V) | Short-Circuit Current Density (Jsc) (mA/cm²) | Power Conversion Efficiency (%) |
| NH4I | 1.48 | - | - | - | - |
| Eth(4)NI | 2.8 | - | - | - | - |
| Prop(4)NI | 3.5 | - | 0.746 | 10.78 | 4.30 |
| But(4)NI | 4.1 | - | - | - | - |
| Pent(4)NI | 4.6 | - | - | - | - |
| Hex(4)NI | 5.0 | - | - | - | - |
Data extracted from a study on quasi-solid state PAN electrolytes. Note: Specific ionic conductivity values for each salt were not provided in the abstract.
Table 2: Performance of Dye-Sensitized Solar Cells with Alkali Metal Iodide Electrolytes in a Gel Polymer System
| Iodide Salt | Cation Radius (Å) | Ionic Conductivity (S/cm) | Open-Circuit Voltage (Voc) (V) | Short-Circuit Current Density (Jsc) (mA/cm²) | Fill Factor (FF) | Power Conversion Efficiency (%) |
| LiI | 0.76 | Lower | Lower | Higher | 0.43 | - |
| NaI | 1.02 | ↓ | ↓ | ↓ | - | - |
| KI | 1.38 | Higher | ↑ | ↑ | - | - |
| RbI | 1.52 | Higher | ↑ | ↑ | - | - |
| CsI | 1.67 | Higher | Higher | Lower | 0.62 | - |
Experimental Protocols
The data presented in this guide are based on standard electrochemical characterization techniques. Below are detailed methodologies for key experiments.
Ionic Conductivity Measurement
Method: Electrochemical Impedance Spectroscopy (EIS)
-
Sample Preparation: The iodide-based electrolyte is placed between two blocking electrodes (e.g., stainless steel or platinum) in a sealed cell of a known geometry (area and thickness). For solid or quasi-solid electrolytes, a pellet of known dimensions is formed.[4]
-
Instrumentation: An impedance analyzer or a potentiostat with a frequency response analyzer is used.
-
Measurement Parameters: A small AC voltage (typically 5-10 mV) is applied across a wide frequency range (e.g., 1 MHz to 0.1 Hz).
-
Data Analysis: The impedance data is plotted on a Nyquist plot (Z' vs. -Z''). The bulk resistance (Rb) of the electrolyte is determined from the intercept of the impedance arc with the real axis (Z').
-
Calculation: The ionic conductivity (σ) is calculated using the formula: σ = L / (Rb * A) where L is the thickness of the electrolyte and A is the electrode area.
Dye-Sensitized Solar Cell (DSSC) Fabrication and Characterization
-
Photoanode Preparation: A transparent conducting oxide (TCO) glass (e.g., FTO) is coated with a nanocrystalline TiO2 paste using a technique like screen printing or doctor-blading, followed by sintering at high temperatures (e.g., 450-500 °C). The sintered TiO2 film is then immersed in a dye solution (e.g., N719) for several hours to adsorb the dye molecules.
-
Counter Electrode Preparation: A thin layer of a catalytic material, typically platinum, is deposited on another TCO glass.
-
Cell Assembly: The dye-sensitized TiO2 photoanode and the Pt counter electrode are assembled into a sandwich-type cell, separated by a thin polymer spacer.
-
Electrolyte Injection: The iodide-based electrolyte is introduced into the space between the electrodes through a pre-drilled hole in the counter electrode. The hole is then sealed.
-
Photovoltaic Characterization: The assembled DSSC is tested under simulated solar illumination (e.g., AM 1.5G, 100 mW/cm²). The current-voltage (I-V) characteristics are measured using a solar simulator and a source meter. Key parameters such as open-circuit voltage (Voc), short-circuit current density (Jsc), fill factor (FF), and power conversion efficiency (PCE) are extracted from the I-V curve.
Logical Relationships and Signaling Pathways
The following diagram illustrates the cascading effect of cation size on the properties of iodide-based electrolytes and the subsequent performance of electrochemical devices.
Caption: Relationship between cation size and electrolyte performance.
Conclusion
The selection of the cation in iodide-based electrolytes is a critical parameter for optimizing the performance of electrochemical devices. While smaller cations can enhance charge transport and lead to higher short-circuit currents, larger cations positively influence the open-circuit voltage. The ideal cation is often a compromise between these competing effects, tailored to the specific application and device architecture. The data and experimental protocols provided in this guide offer a foundational understanding for researchers and professionals in the field to make informed decisions in the design and development of advanced electrolyte systems.
References
A Comparative Guide to Tetramethylammonium Iodide (TMAI) for Defect Passivation in Perovskite Solar Cells
For Researchers, Scientists, and Drug Development Professionals
The rapid advancement of perovskite solar cells (PSCs) has positioned them as a frontrunner in next-generation photovoltaic technologies. However, defects within the perovskite crystal lattice, particularly at the surface and grain boundaries, act as non-radiative recombination centers, limiting device efficiency and long-term stability. Defect passivation has emerged as a critical strategy to mitigate these issues, and various additives are being explored.[1] Among these, tetramethylammonium (B1211777) iodide (TMAI) has garnered significant attention. This guide provides a comprehensive comparison of TMAI's role in defect passivation against other common alternatives, supported by experimental data and detailed protocols.
The Role of Tetramethylammonium Iodide (TMAI) in Defect Passivation
This compound is an organic ammonium (B1175870) salt that has been effectively utilized to passivate defects in perovskite films.[2] Its primary role is to suppress both bulk and surface defects, leading to a significant improvement in the power conversion efficiency (PCE) and stability of PSCs. The mechanism of passivation is believed to involve the interaction of the tetrapropylammonium (B79313) (TPA+) cation with the perovskite surface, creating a barrier to recombination.[2] Additionally, the iodide ions from TMAI can help to fill iodine vacancies, which are common defects in perovskite materials.
Comparative Performance Analysis
The effectiveness of a passivation agent is primarily evaluated by its impact on the key photovoltaic parameters of the solar cell. The following table summarizes the performance of perovskite solar cells treated with TMAI compared to a control (non-passivated) device and devices treated with other common passivation agents.
| Passivation Agent | Power Conversion Efficiency (PCE) (%) | Open-Circuit Voltage (VOC) (V) | Short-Circuit Current Density (JSC) (mA/cm2) | Fill Factor (FF) (%) | Reference (Illustrative) |
| Control (No Passivation) | 18.87 | 1.08 | 23.5 | 74.5 | [3] |
| This compound (TMAI) | >18.5 | Increased | - | - | [2] |
| Phenethylammonium Iodide (PEAI) | 23.32 | - | - | - | |
| Butylammonium Iodide (BAI) | 19.91 | - | - | - | [4] |
| Trichloromelamine (TCM) | 20.15 | 1.12 | 23.6 | 76.2 | [3] |
| Diammonium Iodide Molecules (PZDI) | 23.17 | - | - | - | [5] |
Note: The values presented are sourced from different studies and serve for comparative illustration. Direct comparison is most accurate when conducted within the same study under identical fabrication and testing conditions.
Experimental Protocols
The following section outlines a typical experimental protocol for the fabrication of perovskite solar cells incorporating a defect passivation step. This is a generalized procedure, and specific parameters may vary based on the perovskite composition and desired device architecture.
1. Substrate Preparation:
-
Fluorine-doped tin oxide (FTO) coated glass substrates are sequentially cleaned by ultrasonication in detergent, deionized water, acetone, and isopropanol (B130326) for 15 minutes each.
-
The substrates are then dried with a nitrogen gun and treated with UV-Ozone for 20 minutes to enhance wettability.
2. Electron Transport Layer (ETL) Deposition:
-
A compact layer of TiO2 is deposited by spin-coating a precursor solution (e.g., titanium diisopropoxide bis(acetylacetonate) in isopropanol) onto the FTO substrate, followed by annealing at high temperature (e.g., 500°C).[6]
-
A mesoporous TiO2 layer is then deposited by spin-coating a TiO2 paste and annealing again.[6]
3. Perovskite Layer Deposition and Passivation (One-Step Method):
-
The perovskite precursor solution (e.g., a mixture of FAPbI3 and MAPbBr3 in a solvent like DMF:DMSO) is prepared.
-
For the passivated device, the passivation agent (e.g., TMAI) is added to the perovskite precursor solution at a specific concentration.
-
The solution is spin-coated onto the ETL-coated substrate.[7]
-
During the spin-coating, an anti-solvent (e.g., chlorobenzene) is dripped onto the substrate to induce rapid crystallization.[7]
-
The film is then annealed at a specific temperature (e.g., 100-150°C) to form the final perovskite crystalline structure.[6]
4. Hole Transport Layer (HTL) Deposition:
-
A solution of a hole-transporting material, such as Spiro-OMeTAD, is prepared, typically containing additives like Li-TFSI and tBP.
-
The HTL solution is spin-coated on top of the perovskite layer.
5. Metal Electrode Deposition:
-
Finally, a metal electrode (e.g., gold or silver) is deposited on top of the HTL through thermal evaporation to complete the device.
6. Characterization:
-
The current density-voltage (J-V) characteristics of the fabricated solar cells are measured under simulated AM 1.5G illumination.
-
Other characterization techniques such as X-ray diffraction (XRD), scanning electron microscopy (SEM), and photoluminescence (PL) spectroscopy are used to analyze the crystallinity, morphology, and charge carrier dynamics of the perovskite films.
Visualizing the Impact of TMAI Passivation
The following diagrams illustrate the mechanism of defect passivation and the general workflow for fabricating and evaluating passivated perovskite solar cells.
Caption: Mechanism of TMAI defect passivation in perovskites.
Caption: General experimental workflow for PSC fabrication.
Caption: How TMAI passivation improves PSC performance.
Conclusion
The use of this compound as a passivation agent offers a promising strategy to enhance the performance and stability of perovskite solar cells. By effectively passivating surface and bulk defects, TMAI helps to reduce non-radiative recombination, leading to improvements in key photovoltaic parameters. While many other passivation agents also show significant promise, the selection of the optimal agent will depend on the specific perovskite composition, device architecture, and processing conditions. Further research and standardized testing protocols are essential for a definitive comparison and to unlock the full potential of perovskite solar cell technology.
References
- 1. researchgate.net [researchgate.net]
- 2. researchportal.ip-paris.fr [researchportal.ip-paris.fr]
- 3. mdpi.com [mdpi.com]
- 4. Additive passivation strategies to improve properties of evaporation-spray coating perovskite solar cells - Sustainable Energy & Fuels (RSC Publishing) [pubs.rsc.org]
- 5. Defect passivation in methylammonium/bromine free inverted perovskite solar cells using charge-modulated molecular bonding - PMC [pmc.ncbi.nlm.nih.gov]
- 6. m.youtube.com [m.youtube.com]
- 7. scivpro.com [scivpro.com]
A Comparative Guide to One-Step and Two-Step Deposition of Perovskites Incorporating Tetramethylammonium Iodide
In the rapidly advancing field of perovskite photovoltaics, the deposition method of the perovskite active layer is a critical determinant of solar cell performance and stability. Among the various techniques, one-step and two-step solution-based depositions are the most prevalent. The incorporation of additives, such as tetramethylammonium (B1211777) iodide (TMAI), has emerged as a key strategy to further enhance film quality and device efficiency. This guide provides an objective comparison of one-step and two-step deposition methods for perovskite films, with a focus on the role of TMAI, supported by experimental data and detailed methodologies.
Introduction to Deposition Methods and the Role of Tetramethylammonium Iodide
One-Step Deposition: This method involves the co-deposition of lead halide and organic halide precursors in a single solution onto a substrate, followed by annealing. While simpler and faster, the one-step method can suffer from poor control over crystallization, leading to non-uniform films with pinholes and small grain sizes, which can act as recombination centers for charge carriers, thereby limiting device performance.
Two-Step Deposition: In contrast, the two-step method involves the sequential deposition of the lead halide followed by the organic halide. This approach offers better control over the perovskite film's morphology and crystallinity. The initial lead iodide (PbI2) layer provides a scaffold for the subsequent reaction with the organic halide, often resulting in larger grain sizes, improved film coverage, and enhanced device reproducibility.[1][2][3] The two-step process has been shown to yield higher power conversion efficiencies (PCEs) due to superior film quality.[2]
Comparative Performance Data
While a direct comparative study showcasing the impact of TMAI on both one-step and two-step deposition methods was not identified in the searched literature, the following table presents data from a comparative study of one-step versus two-step deposition of methylammonium (B1206745) lead iodide (MAPbI3) perovskite without the specific use of TMAI. This data serves to illustrate the general performance differences observed between the two methods.
| Deposition Method | Power Conversion Efficiency (PCE) (%) | Open-Circuit Voltage (Voc) (V) | Short-Circuit Current Density (Jsc) (mA/cm2) | Fill Factor (FF) (%) | Reference |
| One-Step | 7.5 | 0.828 | 19.15 | 47.0 | [2] |
| Two-Step | 13.9 | 1.024 | 21.47 | 63.4 | [2] |
As the data indicates, the two-step deposition method demonstrated a significant improvement in all key photovoltaic parameters, leading to a near doubling of the power conversion efficiency compared to the one-step method in this particular study.[2] This is primarily attributed to the superior film quality achieved through the sequential deposition process.
Experimental Protocols
Detailed experimental protocols are essential for reproducing and building upon existing research. Below are generalized protocols for one-step and two-step deposition of perovskite films, based on common practices in the field.
One-Step Deposition Protocol
This protocol describes a typical one-step spin-coating process for the fabrication of a MAPbI3 perovskite film.
-
Precursor Solution Preparation: A perovskite precursor solution is prepared by dissolving equimolar amounts of lead iodide (PbI2) and methylammonium iodide (MAI) in a solvent such as N,N-dimethylformamide (DMF) or a mixture of DMF and dimethyl sulfoxide (B87167) (DMSO). For TMAI incorporation, a specific molar percentage of TMAI would be added to this solution.
-
Substrate Preparation: Substrates (e.g., FTO-coated glass) are sequentially cleaned by sonication in detergent, deionized water, acetone, and isopropanol (B130326), followed by UV-ozone treatment.
-
Spin Coating: A sufficient amount of the perovskite precursor solution is dispensed onto the substrate. The substrate is then spun at a specific speed (e.g., 4000 rpm) for a set duration (e.g., 30 seconds). During the spin coating, an anti-solvent (e.g., chlorobenzene (B131634) or toluene) is often dripped onto the spinning substrate to induce rapid crystallization and form a uniform film.
-
Annealing: The coated substrate is annealed on a hotplate at a specific temperature (e.g., 100°C) for a defined time (e.g., 10-15 minutes) to promote crystal growth and remove residual solvent.
Two-Step Deposition Protocol
This protocol outlines a common two-step sequential deposition process for MAPbI3 perovskite films.
-
Lead Iodide (PbI2) Deposition:
-
A solution of PbI2 is prepared in a solvent like DMF.
-
The PbI2 solution is spin-coated onto the prepared substrate.
-
The substrate is then annealed at a specific temperature (e.g., 70°C) to form a uniform PbI2 film.
-
-
Conversion to Perovskite:
-
A solution of MAI (and TMAI, if used as an additive) is prepared in a solvent like isopropanol.
-
The PbI2-coated substrate is then immersed in or spin-coated with the MAI solution for a specific duration. This step converts the PbI2 film into the perovskite structure.
-
The substrate is then rinsed with a solvent like isopropanol to remove excess MAI.
-
-
Annealing: The final perovskite film is annealed at a specific temperature (e.g., 100-150°C) to enhance crystallinity and remove any remaining solvent.
Visualization of Experimental Workflows
To further clarify the deposition processes, the following diagrams illustrate the experimental workflows for the one-step and two-step methods.
Conclusion
The choice between one-step and two-step deposition methods for perovskite solar cells involves a trade-off between simplicity and process control. The available literature strongly suggests that the two-step method generally yields perovskite films with superior morphology and crystallinity, which translates to higher device performance and better reproducibility. While specific comparative data on the use of this compound in both methods is limited, the known benefits of using large organic cation additives—such as improved crystal growth and defect passivation—suggest that its incorporation could be advantageous in either process. For researchers aiming for high-efficiency and stable perovskite solar cells, the two-step deposition method, potentially enhanced with additives like TMAI, appears to be the more promising approach. Further research directly comparing the one-step and two-step deposition of perovskites with TMAI is warranted to fully elucidate its impact and optimize fabrication protocols for next-generation photovoltaic devices.
References
Safety Operating Guide
Proper Disposal of Tetramethylammonium Iodide: A Step-by-Step Guide
For researchers, scientists, and drug development professionals, ensuring the safe handling and disposal of chemical reagents is paramount. Tetramethylammonium (B1211777) iodide (TMAI), a quaternary ammonium (B1175870) salt, requires careful management due to its potential health hazards. This guide provides essential, step-by-step procedures for its proper disposal, ensuring laboratory safety and regulatory compliance.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is crucial to handle Tetramethylammonium Iodide with appropriate personal protective equipment (PPE). The compound is known to cause skin, eye, and respiratory irritation[1].
Required Personal Protective Equipment (PPE):
-
Eye Protection: Wear chemical safety goggles or glasses that conform to OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166[1].
-
Skin Protection: Use appropriate protective gloves and clothing to prevent skin exposure[1].
-
Respiratory Protection: In case of insufficient ventilation or dust formation, use a NIOSH (US) or CEN (EU) approved respirator.
Always work in a well-ventilated area, such as a fume hood, to minimize the risk of inhalation[1]. An eyewash station and a safety shower should be readily accessible in the vicinity of handling[1].
Step-by-Step Disposal Procedure
The consensus from safety data sheets is that this compound should be treated as hazardous waste and disposed of through a licensed disposal company[2][3]. Do not empty into drains or the environment[2].
-
Waste Identification and Collection:
-
Collect unused this compound and any material contaminated with it (e.g., weighing paper, contaminated gloves) in a designated, properly labeled, and sealable container.
-
Ensure the container is kept tightly closed and stored in a cool, dry, and well-ventilated area away from incompatible substances like strong oxidizing agents.
-
-
Spill Management:
-
In the event of a spill, immediately evacuate personnel from the affected area.
-
Wear the appropriate PPE before attempting to clean the spill.
-
For dry spills, carefully sweep or vacuum up the material, avoiding dust generation, and place it into a suitable, closed container for disposal.
-
After collection, decontaminate the area with a suitable solvent and then wash the area with water.
-
-
Hazardous Waste Classification:
-
Chemical waste generators are responsible for determining if a discarded chemical is classified as hazardous waste according to US EPA guidelines (40 CFR Parts 261.3) or equivalent regional and local regulations[1].
-
Consult your institution's Environmental Health and Safety (EHS) department for guidance on proper waste classification and labeling.
-
-
Arranging for Disposal:
-
Contact a licensed and approved hazardous waste disposal company to arrange for the pickup and disposal of the this compound waste[3].
-
Provide the disposal company with a complete and accurate description of the waste, including its chemical composition and any known hazards.
-
Quantitative Data Summary
No specific quantitative data, such as concentration limits for disposal, are available in the provided safety data sheets. The general rule is to treat any amount of this compound as hazardous waste.
| Parameter | Value |
| RCRA P-Series | Not listed |
| RCRA U-Series | Not listed |
| Reportable Quantity (RQ) | No information available |
| Threshold Planning Quantity (TPQ) | No information available |
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
References
Personal protective equipment for handling Tetramethylammonium iodide
Essential Safety and Handling Guide for Tetramethylammonium Iodide
This guide provides crucial safety and logistical information for laboratory professionals handling this compound. Adherence to these procedures is vital for ensuring personal safety and proper disposal.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is classified as a hazardous substance that can cause skin irritation, serious eye irritation, and respiratory irritation.[1] It is harmful if swallowed, in contact with skin, or inhaled.
Engineering Controls:
-
Work in a well-ventilated area, preferably in a chemical fume hood.[2]
-
Ensure that eyewash stations and safety showers are readily accessible.[1][2]
Required Personal Protective Equipment:
A summary of the necessary PPE is provided in the table below.
| PPE Category | Item | Specification |
| Eye/Face Protection | Safety Glasses/Goggles | Must conform to OSHA's 29 CFR 1910.133 or European Standard EN166.[1][2] Should include side-shields. |
| Skin Protection | Gloves | Appropriate protective gloves must be worn.[2] Inspect gloves before use and use proper removal technique. |
| Protective Clothing | Wear appropriate protective clothing to prevent skin exposure.[2] An impervious lab coat is recommended. | |
| Respiratory Protection | Dust Mask/Respirator | For nuisance exposures, use a P95 (US) or P1 (EU EN 143) particle respirator. Follow OSHA respirator regulations in 29 CFR 1910.134 or European Standard EN 149.[2] |
Handling and Storage Procedures
Safe Handling:
-
Avoid all personal contact, including inhalation of dust.
-
Wash hands and any exposed skin thoroughly after handling.[1][2]
-
Do not eat, drink, or smoke in areas where the chemical is handled.
-
Minimize dust generation and accumulation.[2]
Storage:
-
Store in a cool, dry, and well-ventilated area.[2]
-
Keep the container tightly closed.[2]
-
The substance is light-sensitive and hygroscopic; protect from light and moisture.[1]
-
Store away from strong oxidizing agents.[1]
Accidental Release and First Aid Measures
Accidental Release:
-
Evacuate: Evacuate personnel from the spill area.
-
Ventilate: Ensure adequate ventilation.
-
Containment:
-
Decontamination: Wash the spill area with large amounts of water. Prevent runoff from entering drains.
First Aid:
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, also under the eyelids.[1] Seek medical attention.[1]
-
Skin Contact: Wash off immediately with soap and plenty of water while removing all contaminated clothing.[1] Get medical attention if irritation persists.[2]
-
Inhalation: Move the person to fresh air.[1][2] If breathing is difficult, give oxygen.[2] Seek medical attention.[2]
-
Ingestion: Clean the mouth with water.[1] Do not induce vomiting.[2] Seek medical attention.[1][2]
Disposal Plan
All waste, including contaminated PPE and spill cleanup materials, must be handled as hazardous waste.
-
Waste Collection: Collect waste in a suitable, closed, and properly labeled container.
-
Disposal: Dispose of the contents and container at an approved waste disposal plant.[1] Consult local, regional, and national hazardous waste regulations to ensure complete and accurate classification.[1] Do not empty into drains.[1]
Procedural Workflow
The following diagram illustrates the standard operating procedure for handling and disposing of this compound.
Caption: Standard workflow for safe handling and disposal of this compound.
References
Retrosynthesis Analysis
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|---|---|
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| Model | Template_relevance |
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| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
